molecular formula C11H19NO4 B2973028 1-Boc-Nipecotic acid CAS No. 163438-09-3; 71381-75-4; 84358-12-3; 88495-54-9; 944280-72-2

1-Boc-Nipecotic acid

货号: B2973028
CAS 编号: 163438-09-3; 71381-75-4; 84358-12-3; 88495-54-9; 944280-72-2
分子量: 229.276
InChI 键: NXILIHONWRXHFA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Boc-Nipecotic acid is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229.276. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXILIHONWRXHFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60991708
Record name 1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60991708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71381-75-4, 84358-12-3
Record name 1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60991708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-Nipecotic Acid: Chemical Properties, Structure, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-Nipecotic acid, also known as 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, is a protected form of nipecotic acid.[1] As a chiral N-heterocyclic β-amino acid derivative, it serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds and complex organic molecules. Its significance is particularly pronounced in the development of GABA (γ-aminobutyric acid) uptake inhibitors, which are instrumental in treating neurological disorders such as epilepsy and anxiety. The tert-butoxycarbonyl (Boc) protecting group on the piperidine (B6355638) nitrogen allows for selective chemical modifications at other positions of the molecule, making it a versatile intermediate in multi-step organic synthesis. This technical guide provides a comprehensive overview of the chemical properties, structure, and detailed experimental protocols for the synthesis and characterization of this compound.

Chemical Structure and Identification

The chemical structure of this compound features a piperidine ring with a carboxylic acid group at the 3-position and a tert-butoxycarbonyl (Boc) group attached to the nitrogen atom.

IdentifierValue
IUPAC Name 1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid[2]
Molecular Formula C₁₁H₁₉NO₄[3]
SMILES CC(C)(C)OC(=O)N1CCCC(C1)C(=O)O[2]
InChI InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)[2]
InChIKey NXILIHONWRXHFA-UHFFFAOYSA-N[2]
CAS Number 84358-12-3[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
Molecular Weight 229.27 g/mol [2]
Appearance White to off-white solid/crystalline powder[5]
Melting Point 96-98 °C[5]
Boiling Point Decomposes before boiling[5]
Solubility Slightly soluble in water. Soluble in organic solvents such as methanol (B129727), ethanol, DMSO, and DMF.[5]
pKa No experimental data available.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

The following protocol describes a common method for the synthesis of this compound from nipecotic acid.

Materials:

Procedure:

  • Dissolve nipecotic acid in a 1:1 mixture of tert-butanol and a 1N aqueous solution of sodium hydroxide at 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in tert-butanol to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the tert-butanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of 2-3 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield this compound as a solid.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_product Product Nipecotic_acid Nipecotic Acid Reaction_Vessel Reaction at 0°C to RT Nipecotic_acid->Reaction_Vessel Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction_Vessel NaOH Sodium Hydroxide (NaOH) NaOH->Reaction_Vessel tBuOH tert-Butanol tBuOH->Reaction_Vessel Evaporation Solvent Evaporation Reaction_Vessel->Evaporation 1. Overnight Acidification Acidification (HCl) Evaporation->Acidification Extraction Extraction (EtOAc) Acidification->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Concentration Concentration Drying->Concentration Final_Product This compound Concentration->Final_Product

Caption: Workflow for the synthesis of this compound.

Characterization Protocols

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or 500 MHz)

Sample Preparation:

  • Accurately weigh 5-10 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in an NMR tube.

  • Ensure the sample is fully dissolved.

¹H NMR Acquisition Parameters (Example):

  • Pulse Program: Standard single-pulse experiment (zg30)

  • Number of Scans: 16-64

  • Relaxation Delay: 1.0 s

  • Acquisition Time: ~4 s

  • Spectral Width: 0-12 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters (Example):

  • Pulse Program: Proton-decoupled ¹³C experiment (zgpg30)

  • Number of Scans: 1024 or more

  • Relaxation Delay: 2.0 s

  • Acquisition Time: ~1-2 s

  • Spectral Width: 0-200 ppm

  • Temperature: 298 K

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections.

  • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts to the corresponding protons in the molecule.

  • Assign the chemical shifts in the ¹³C NMR spectrum to the corresponding carbon atoms.

Objective: To identify the functional groups present in this compound.

Instrumentation:

  • FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

Sample Preparation (ATR Method):

  • Place a small amount of the solid this compound directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet before scanning the sample.

Data Analysis:

  • Identify the characteristic absorption bands for the functional groups present, such as the C=O stretch of the carboxylic acid and the carbamate, the O-H stretch of the carboxylic acid, and C-H stretches of the alkyl groups.

Objective: To determine the molecular weight and confirm the elemental composition of this compound.

Instrumentation:

  • Mass Spectrometer with an Electrospray Ionization (ESI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent.

  • A small amount of formic acid or ammonium (B1175870) acetate can be added to the solution to promote ionization.

Data Acquisition (ESI-MS):

  • Ionization Mode: Positive or negative ion mode.

  • Mass Range: m/z 50-500

  • Capillary Voltage: 3-4 kV

  • Cone Voltage: 20-40 V

  • Source Temperature: 100-150 °C

  • Desolvation Temperature: 250-350 °C

Data Analysis:

  • In positive ion mode, look for the protonated molecule [M+H]⁺ and/or the sodium adduct [M+Na]⁺.

  • In negative ion mode, look for the deprotonated molecule [M-H]⁻.

  • Compare the observed m/z values with the calculated exact mass of this compound to confirm its identity.

Role in Drug Development: Precursor to GABA Uptake Inhibitors

This compound is a key intermediate in the synthesis of nipecotic acid and its derivatives, which are known to inhibit the reuptake of the neurotransmitter GABA from the synaptic cleft. By blocking GABA transporters (GATs), these compounds increase the concentration of GABA in the synapse, leading to enhanced inhibitory neurotransmission. This mechanism of action is beneficial in the treatment of conditions characterized by neuronal hyperexcitability, such as epilepsy. The Boc group serves as a protecting group for the nitrogen atom, allowing for modifications to the carboxylic acid moiety or other parts of the molecule before its removal to yield the active pharmaceutical ingredient.

GABA_Pathway cluster_synthesis Chemical Synthesis cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Boc_Nip This compound Deprotection Deprotection Boc_Nip->Deprotection Nipecotic_Acid Nipecotic Acid Derivative (GABA Uptake Inhibitor) Deprotection->Nipecotic_Acid GAT GABA Transporter (GAT) Nipecotic_Acid->GAT Inhibits GABA_release GABA Release GABA GABA GABA_release->GABA GABA->GAT Normal Uptake GABA_Receptor GABA Receptor GABA->GABA_Receptor Binds to Reuptake GABA Reuptake GAT->Reuptake Inhibition Neuronal Inhibition GABA_Receptor->Inhibition

Caption: Role of this compound as a precursor to GABA uptake inhibitors.

Conclusion

This compound is a fundamentally important molecule in medicinal chemistry and organic synthesis. Its well-defined chemical and physical properties, combined with established synthetic and analytical protocols, make it a reliable and versatile building block for the development of novel therapeutics, particularly those targeting the GABAergic system. The detailed information provided in this guide is intended to support researchers and drug development professionals in the effective utilization of this compound in their scientific endeavors.

References

The Role of 1-Boc-Nipecotic Acid in Neuroscience: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of neuroscience, the modulation of inhibitory neurotransmission holds a pivotal role in the quest to understand and treat a myriad of neurological and psychiatric disorders. The primary inhibitory neurotransmitter in the mammalian central nervous system is gamma-aminobutyric acid (GABA). The precise control of GABAergic signaling is, in large part, regulated by a family of GABA transporters (GATs) that are responsible for the reuptake of GABA from the synaptic cleft. Inhibitors of these transporters are invaluable tools for dissecting the intricacies of the GABAergic system and represent a promising avenue for therapeutic intervention. Nipecotic acid is a potent inhibitor of GABA uptake; however, its utility in in vivo studies is limited by its poor ability to cross the blood-brain barrier.[1][2] This has led to the development of more lipophilic derivatives and prodrugs, a process in which 1-Boc-nipecotic acid serves as a crucial synthetic intermediate. The tert-butyloxycarbonyl (Boc) protecting group allows for the selective modification of the nipecotic acid scaffold to create novel compounds with improved pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth overview of the use of this compound in neuroscience, detailing its role in the synthesis of GABA transporter inhibitors, their mechanism of action, quantitative data on their activity, and detailed experimental protocols for their evaluation.

This compound: A Key Synthetic Intermediate

This compound is a protected form of nipecotic acid where the secondary amine in the piperidine (B6355638) ring is masked by a tert-butyloxycarbonyl (Boc) group. This protection is a common strategy in organic synthesis to prevent the amine from reacting during subsequent chemical modifications of the carboxylic acid moiety. Once the desired modifications are complete, the Boc group can be readily removed under acidic conditions to yield the final, active compound.[1] This approach is fundamental to the development of a wide array of N-substituted nipecotic acid derivatives and prodrugs designed to exhibit enhanced brain penetration and selectivity for different GAT subtypes.[3]

Mechanism of Action: Targeting GABA Transporters

GABA transporters are transmembrane proteins that actively remove GABA from the extracellular space, thereby terminating its inhibitory signal.[4] Four distinct GABA transporters have been identified: GAT-1, GAT-2, GAT-3, and the betaine-GABA transporter 1 (BGT-1).[5] These transporters are differentially expressed in neurons and glial cells throughout the central nervous system.[6] Nipecotic acid and its derivatives act as competitive inhibitors of these transporters. By binding to the transporters, they block the reuptake of GABA, leading to an increase in its concentration and dwell time in the synaptic cleft. This, in turn, enhances the activation of postsynaptic GABA receptors (GABAA and GABAB), resulting in a potentiation of inhibitory neurotransmission.[5] The development of derivatives from this compound aims to achieve selectivity for specific GAT subtypes, which is a key goal in developing targeted therapeutics with fewer off-target effects.[7]

Quantitative Data: Inhibitory Potency of Nipecotic Acid and Derivatives

The inhibitory activity of nipecotic acid and its derivatives against the different GAT subtypes is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for nipecotic acid and a selection of its derivatives from the literature.

CompoundGAT-1 IC50 (µM)GAT-2 IC50 (µM)GAT-3 IC50 (µM)GAT-4/BGT-1 IC50 (µM)Reference
(±)-Nipecotic Acid2.6 (mouse)310 (mouse)29 (mouse)16 (mouse)[8]
(S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid>200 (human)21 (human)5 (human)140 (human)[9]
rac-7j (cis-alkene derivative)pIC50 = 6.00 ± 0.04--pIC50 = 4.82[7]
rac-{(Ra/Sa)-1---INVALID-LINK---piperidine-3-carboxylic acid}pIC50 = 6.78 ± 0.08---[10]
DDPM-2571pIC50 = 8.29 ± 0.02---[11]
Tiagabine (for comparison)pIC50 = 7.43 ± 0.11---[11]

Experimental Protocols

Synthesis of this compound

This protocol describes the protection of nipecotic acid with a Boc group.[1]

Materials:

  • Nipecotic acid

  • Dioxane

  • 1 N Sodium hydroxide (B78521) (NaOH) solution

  • Di-tert-butyl-dicarbonate (Boc2O)

  • Ethyl acetate

  • 1 N Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve nipecotic acid in a mixture of dioxane and 1 N NaOH solution.

  • Stir the solution vigorously for 5 hours while adding di-tert-butyl-dicarbonate.

  • Evaporate the solvent under reduced pressure.

  • Separate the resulting aqueous mixture with ethyl acetate.

  • Adjust the pH of the aqueous solution to 2.0 using 1 N HCl with vigorous stirring.

  • Separate the layers and extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.

Synthesis of a Nipecotic Acid Prodrug: L-serine-Tethered Ester

This protocol details the synthesis of a nipecotic acid prodrug by esterification with L-serine, starting from this compound.[1]

Materials:

  • This compound

  • 1,1'-Carbonyldiimidazole (CDI)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • N-Boc-L-Serine

  • Ethyl acetate

  • Trifluoroacetic acid (TFA)

  • 10% aqueous Ammonium hydroxide (NH4OH)

  • Chloroform (B151607)

Procedure:

  • Esterification:

    • Add CDI to a solution of this compound in a DCM/DMF mixture and stir at room temperature.

    • After the reaction is complete, add a solution of N-Boc-L-Serine in a DCM/DMF mixture dropwise over 2 hours and continue stirring for 12 hours.

    • Evaporate the solvent, take up the residue in ethyl acetate, and wash with water. Dry and concentrate to obtain the N-Boc-Nipecotic Acid N-Boc-L-Serine Ester.

  • Deprotection:

    • To a solution of the ester from the previous step in DCM, add TFA and stir at room temperature for 2 hours.

    • Evaporate the solvent, and take up the residue in water.

    • Neutralize with 10% aqueous NH4OH, dilute with more water, and wash with chloroform to yield the nipecotic acid-L-serine ester prodrug.

In Vivo Microdialysis for Extracellular GABA Measurement

This protocol describes the use of in vivo microdialysis to measure changes in extracellular GABA levels following the administration of a nipecotic acid derivative.[12][13]

Materials:

  • Anesthetized rat

  • Stereotaxic apparatus

  • Microdialysis probe

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC system with electrochemical or fluorescence detection

  • o-phthaldialdehyde/t-butylthiol reagent for derivatization

Procedure:

  • Probe Implantation:

    • Anesthetize the rat and place it in a stereotaxic apparatus.

    • Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum, hippocampus).

  • Perfusion and Sampling:

    • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a baseline extracellular GABA concentration.

  • Drug Administration and Data Collection:

    • Administer the nipecotic acid derivative systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).

    • Continue collecting dialysate samples to measure the change in extracellular GABA concentration over time.

  • Analysis:

    • Derivatize the GABA in the dialysate samples with o-phthaldialdehyde/t-butylthiol reagent.

    • Analyze the samples using HPLC with electrochemical or fluorescence detection to quantify GABA levels.

    • A significant increase in extracellular GABA concentration is expected following the administration of an effective GAT inhibitor. For example, infusion of 0.5 mM nipecotic acid via the probe can lead to a 15-fold increase in extracellular GABA.[12]

Rodent Models of Epilepsy for Efficacy Testing

Animal models of epilepsy are crucial for evaluating the anticonvulsant potential of novel GAT inhibitors.[14][15][16]

Example: Kainic Acid-Induced Seizure Model [17]

Materials:

  • Mice

  • Kainic acid solution (e.g., 20 mg/kg)

  • Sterile phosphate-buffered saline (PBS)

  • Test compound (nipecotic acid derivative)

  • Vehicle control

Procedure:

  • Animal Groups:

    • Randomly assign mice to experimental groups: vehicle control and one or more doses of the test compound.

  • Drug Administration:

    • Administer the test compound or vehicle to the mice via the desired route (e.g., oral, intraperitoneal).

  • Seizure Induction:

    • At a predetermined time after drug administration, induce seizures by intraperitoneal injection of kainic acid.

  • Behavioral Scoring:

    • Continuously monitor the mice and score the severity of seizures using a standardized scale (e.g., the Racine scale).

  • Data Analysis:

    • Compare the seizure scores and latency to seizure onset between the vehicle-treated and drug-treated groups to determine the anticonvulsant efficacy of the test compound.

Signaling Pathways and Experimental Workflows

// Pathways Glutamate -> GAD [label="Synthesis"]; GAD -> GABA_pre; GABA_pre -> vGAT; vGAT -> GABA_vesicle [label="Packaging"]; GABA_vesicle -> GABA_synapse [label="Release"];

GABA_synapse -> GABA_A; GABA_A -> Cl_ion [label="Opens"]; Cl_ion -> Hyperpolarization;

GABA_synapse -> GABA_B [style=dashed];

GABA_synapse -> GAT1_pre [label="Reuptake", color="#34A853"]; GAT1_pre -> GABA_pre [label="Recycling", color="#34A853"];

GABA_synapse -> GAT3_glia [label="Uptake", color="#34A853"]; GAT3_glia -> GABA_T [label="Metabolism"]; GABA_T -> Glutamine;

// Inhibitor node [shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Nipecotic_Derivative [label="Nipecotic Acid\nDerivative"]; Nipecotic_Derivative -> GAT1_pre [label="Inhibits", color="#EA4335", style=bold]; Nipecotic_Derivative -> GAT3_glia [label="Inhibits", color="#EA4335", style=bold]; } dot Caption: GABAergic synapse showing synthesis, release, and reuptake of GABA, and the inhibitory action of nipecotic acid derivatives on GATs.

// Workflow start -> boc_protection; boc_protection -> boc_nipecotic; boc_nipecotic -> derivatization; derivatization -> final_compound; final_compound -> gat_binding [label="Test Potency &\nSelectivity"]; gat_binding -> electrophysiology [label="Functional Assay"]; electrophysiology -> bbb_penetration [label="Lead Compound\nSelection"]; bbb_penetration -> microdialysis [label="Pharmacodynamics"]; bbb_penetration -> efficacy_models [label="Therapeutic Potential"]; } dot Caption: Experimental workflow for the synthesis and evaluation of nipecotic acid derivatives.

Conclusion

This compound stands as a cornerstone in the exploration of the GABAergic system. Its role as a protected intermediate is indispensable for the synthesis of a diverse array of GAT inhibitors, including prodrugs with enhanced central nervous system bioavailability. The ability to systematically modify the nipecotic acid scaffold has empowered researchers to develop compounds with improved potency and selectivity for GAT subtypes, thereby refining our understanding of their distinct physiological and pathological roles. The experimental protocols detailed herein provide a framework for the synthesis, characterization, and in vivo evaluation of these valuable neuroscientific tools. As research continues to unravel the complexities of GABAergic neurotransmission, the derivatives of this compound will undoubtedly remain at the forefront of efforts to develop novel and effective treatments for a range of debilitating neurological and psychiatric conditions.

References

1-Boc-Nipecotic Acid: A Linchpin in the Development of GABA Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. The concentration of GABA in the synaptic cleft is tightly regulated by GABA transporters (GATs). Inhibition of these transporters represents a key therapeutic strategy for various neurological disorders, including epilepsy, by enhancing GABAergic neurotransmission. Nipecotic acid is a potent inhibitor of GATs; however, its clinical utility is limited by its poor ability to cross the blood-brain barrier. The introduction of a tert-butyloxycarbonyl (Boc) protecting group to create 1-Boc-Nipecotic acid provides a versatile precursor for the synthesis of more lipophilic and brain-penetrant GAT inhibitors. This technical guide provides a comprehensive overview of this compound as a precursor for GAT inhibitors, detailing the underlying neurobiology, synthetic methodologies, quantitative structure-activity relationships, and experimental protocols for their evaluation.

Introduction: The GABAergic System and the Role of GABA Transporters

The GABAergic system is fundamental to the regulation of neuronal excitability.[1] GABA is synthesized from glutamate (B1630785) by the enzyme glutamic acid decarboxylase (GAD) and is loaded into synaptic vesicles.[2] Upon neuronal depolarization, GABA is released into the synaptic cleft, where it binds to postsynaptic GABA receptors (GABA-A and GABA-B), leading to an inhibitory postsynaptic potential.[3] The action of GABA is terminated by its removal from the synaptic cleft primarily through the action of GATs, which are sodium and chloride-dependent transporters located on the presynaptic nerve terminals and surrounding glial cells.[4][5]

Four main subtypes of GABA transporters have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1). GAT1 is the most abundant subtype in the brain and is predominantly found in neurons, making it a primary target for therapeutic intervention.[1][6] By inhibiting GAT1, the extracellular concentration of GABA is increased, prolonging its inhibitory effect and thereby reducing neuronal hyperexcitability.[7] This mechanism of action is the basis for the anticonvulsant effects of GAT inhibitors.

This compound: A Versatile Precursor for GAT Inhibitor Synthesis

Nipecotic acid, a piperidine-3-carboxylic acid, is a potent inhibitor of GABA uptake. However, its zwitterionic nature at physiological pH hinders its passage across the blood-brain barrier. To overcome this limitation, a common strategy is to derivatize the piperidine (B6355638) nitrogen with lipophilic moieties. The use of this compound as a starting material is advantageous as the Boc group serves as a protecting group for the nitrogen, allowing for selective modifications at other positions, and can be readily removed under acidic conditions if necessary. More commonly, the Boc group is removed, and the secondary amine is then alkylated with a lipophilic side chain to enhance blood-brain barrier penetration and modulate inhibitory activity and selectivity for GAT subtypes.

The synthesis of potent GAT inhibitors, such as the clinically approved antiepileptic drug tiagabine, often starts from (R)-nipecotic acid.[8] The introduction of a lipophilic side chain containing diaryl groups is a key structural feature for high-affinity GAT1 inhibition.[9] this compound provides a convenient and versatile scaffold for the construction of a diverse library of N-substituted derivatives for structure-activity relationship (SAR) studies.

Quantitative Data on this compound-Derived GAT Inhibitors

The inhibitory potency of nipecotic acid derivatives is typically quantified by their IC50 (half-maximal inhibitory concentration) or pIC50 (-log(IC50)) values, which represent the concentration of the inhibitor required to block 50% of GABA uptake by a specific transporter subtype. The following table summarizes the inhibitory activities of nipecotic acid and several of its derivatives against different GAT subtypes.

CompoundGAT SubtypeInhibitory Potency (IC50/pIC50/Ki)Reference
(±)-Nipecotic acidhGAT-1IC50: 8 µM
rGAT-2IC50: 38 µM
hGAT-3IC50: 106 µM
hBGT-1IC50: 2370 µM
TiagabinehGAT-1IC50: 0.07 µM[7]
NNC-711hGAT-1IC50: 0.04 µM[7]
DDPM-2571mGAT1pIC50: 8.29 ± 0.02[1]
N-butynyl-2-biphenyl DerivativemGAT1pIC50: 7.00 ± 0.06[10]
(R)-N-butynyl-2-biphenyl DerivativemGAT1pKi: 8.33 ± 0.01, pIC50: 7.72 ± 0.02[10]
SKF89976aGAT2IC50: 550 µM[11]
GAT3IC50: 944 µM[11]
BGT1IC50: 7,210 µM[11]
NO711GAT2IC50: 740 µM[11]
GAT3IC50: 350 µM[11]
BGT1IC50: 3,570 µM[11]

Experimental Protocols

Synthesis of N-Substituted Nipecotic Acid Derivatives (General Procedure)

This protocol outlines a general method for the N-alkylation of nipecotic acid, a key step in the synthesis of lipophilic GAT inhibitors.

  • Boc Protection of Nipecotic Acid:

    • Dissolve nipecotic acid in a suitable solvent such as a mixture of dioxane and water.

    • Add a base, for example, sodium hydroxide, to deprotonate the carboxylic acid.

    • Add di-tert-butyl dicarbonate (B1257347) (Boc)2O and stir the reaction mixture at room temperature overnight.

    • Acidify the reaction mixture with a weak acid, such as citric acid, and extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

  • Deprotection and N-Alkylation:

    • Dissolve this compound in a suitable solvent like dichloromethane.

    • Add an acid, such as trifluoroacetic acid, to remove the Boc protecting group.

    • After completion of the deprotection, neutralize the reaction mixture.

    • To the resulting nipecotic acid ester, add a suitable base (e.g., potassium carbonate) and the desired lipophilic alkyl halide (e.g., 4,4-bis(3-methyl-2-thienyl)but-3-enyl bromide for the synthesis of tiagabine).

    • Stir the reaction at an elevated temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction mixture by extraction and purify the product by column chromatography.

  • Hydrolysis of the Ester:

    • Dissolve the N-alkylated nipecotic acid ester in a mixture of a suitable solvent (e.g., ethanol) and aqueous sodium hydroxide.

    • Stir the reaction at room temperature until the ester hydrolysis is complete.

    • Acidify the reaction mixture to pH 3-4 with hydrochloric acid.

    • Extract the final product with an organic solvent, dry the organic layer, and concentrate to yield the N-substituted nipecotic acid derivative.

In Vitro [³H]GABA Uptake Assay

This assay is used to determine the inhibitory potency of the synthesized compounds on GABA transporters.

  • Cell Culture and Transfection:

    • Culture a suitable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells, in appropriate media.

    • Transfect the cells with plasmids encoding the desired human or rodent GAT subtype (e.g., hGAT1). Stable cell lines expressing the transporter are preferred for consistency.

  • Uptake Assay:

    • Plate the transfected cells in 24- or 48-well plates and allow them to adhere overnight.

    • On the day of the experiment, wash the cells with a Krebs-Ringer-HEPES buffer.

    • Pre-incubate the cells with various concentrations of the test compound (inhibitor) for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

    • Initiate the uptake by adding a solution containing a fixed concentration of [³H]GABA.

    • Incubate for a short period (e.g., 1-10 minutes) to ensure initial velocity conditions.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the non-specific uptake by including a control group with a high concentration of a known GAT inhibitor (e.g., tiagabine).

    • Subtract the non-specific uptake from all other measurements.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

In Vivo Evaluation of Anticonvulsant Activity

Rodent models of seizures are commonly used to assess the in vivo efficacy of GAT inhibitors. The pentylenetetrazole (PTZ)-induced seizure model is a common acute seizure model.

  • Animals:

    • Use adult male mice or rats of a specific strain (e.g., C57BL/6 mice or Wistar rats).

    • Acclimatize the animals to the housing conditions for at least one week before the experiment.

  • Drug Administration:

    • Dissolve the test compound in a suitable vehicle (e.g., saline, DMSO, or a suspension agent).

    • Administer the compound to the animals via a specific route (e.g., intraperitoneal, oral) at various doses.

    • Include a vehicle control group and a positive control group (e.g., diazepam).

  • Induction of Seizures:

    • After a predetermined pretreatment time (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, subcutaneous or intraperitoneal).

  • Observation and Scoring:

    • Immediately after PTZ administration, place each animal in an individual observation chamber.

    • Observe the animals for a specific period (e.g., 30 minutes) and score the seizure activity using a standardized scale (e.g., Racine scale). Key parameters to record include the latency to the first myoclonic jerk, the incidence of generalized clonic-tonic seizures, and mortality.

  • Data Analysis:

    • Compare the seizure scores, latencies, and incidence of seizures between the vehicle-treated and drug-treated groups.

    • Use appropriate statistical tests (e.g., ANOVA, Chi-square test) to determine the significance of the anticonvulsant effect.

    • Calculate the ED50 (effective dose in 50% of the animals) for protection against seizures.

Visualizations

GABA Signaling Pathway

GABA_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA Vesicle Synaptic Vesicle GABA->Vesicle Packaging GAD->GABA Presynaptic Presynaptic Terminal SynapticCleft Synaptic Cleft Presynaptic->SynapticCleft Release GABAReceptor GABA Receptor (GABA-A/GABA-B) SynapticCleft->GABAReceptor Binding GAT GABA Transporter (GAT) SynapticCleft->GAT Reuptake GlialCell Glial Cell SynapticCleft->GlialCell Uptake via GAT Postsynaptic Postsynaptic Neuron GABAReceptor->Postsynaptic Inhibitory Signal GAT->Presynaptic GABA_Glia GABA

Caption: Overview of the GABAergic synapse and signaling pathway.

Synthesis of a GAT Inhibitor from this compound

GAT_Inhibitor_Synthesis start Nipecotic Acid boc This compound start->boc Boc Protection ((Boc)2O) deprotect Nipecotic Acid Ester boc->deprotect Deprotection/Esterification alkylate N-Alkylated Nipecotic Acid Ester deprotect->alkylate N-Alkylation (Lipophilic Side Chain) hydrolyze Lipophilic GAT Inhibitor (e.g., Tiagabine) alkylate->hydrolyze Ester Hydrolysis

Caption: General synthetic route to GAT inhibitors from this compound.

Experimental Workflow for GAT Inhibitor Discovery

GAT_Inhibitor_Workflow design Compound Design & Library Synthesis invitro In Vitro Screening ([3H]GABA Uptake Assay) design->invitro sar Structure-Activity Relationship (SAR) Analysis invitro->sar lead_opt Lead Optimization sar->lead_opt lead_opt->design Iterative Design invivo In Vivo Efficacy Testing (Rodent Seizure Models) lead_opt->invivo preclinical Preclinical Development invivo->preclinical

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-Boc-Nipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Boc-nipecotic acid, a key building block in the development of pharmaceuticals. This document details the prevalent synthetic route, purification methods, and extensive characterization data.

Introduction

This compound, also known as 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, is a protected form of nipecotic acid. The tert-butoxycarbonyl (Boc) protecting group is crucial in multi-step syntheses, preventing the secondary amine from undergoing unwanted reactions while other parts of the molecule are being modified. Nipecotic acid and its derivatives are of significant interest in neuroscience research as they are known inhibitors of γ-aminobutyric acid (GABA) uptake, playing a role in the regulation of neurotransmission.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the protection of the secondary amine of nipecotic acid using di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) ((Boc)₂O).

Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Nipecotic_acid Nipecotic Acid Reaction_Vessel Reaction in suitable solvent (e.g., Dioxane/Water, THF) Nipecotic_acid->Reaction_Vessel Boc_anhydride Di-tert-butyl dicarbonate ((Boc)₂O) Boc_anhydride->Reaction_Vessel Base Base (e.g., NaOH, Triethylamine) Base->Reaction_Vessel Acidification Acidification (e.g., KHSO₄ solution) Reaction_Vessel->Acidification Reaction Mixture Extraction Extraction with organic solvent (e.g., Ethyl Acetate) Acidification->Extraction Drying Drying of organic layer (e.g., Anhydrous Na₂SO₄) Extraction->Drying Concentration Solvent removal under reduced pressure Drying->Concentration Purification Purification (e.g., Column Chromatography) Concentration->Purification Final_Product This compound Purification->Final_Product Pure Product

Caption: General workflow for the synthesis of this compound.
Experimental Protocol

A detailed experimental protocol for the synthesis of racemic N-Boc-nipecotic acid is as follows[1]:

  • Dissolution: Dissolve racemic nipecotic acid in a suitable solvent mixture, such as dioxane and water.

  • Basification: Add sodium hydroxide (B78521) to the solution.

  • Cooling: Cool the mixture in an ice bath.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O) to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Acidification: Acidify the mixture with a cold solution of potassium bisulfate.

  • Extraction: Extract the product with an organic solvent, such as ethyl acetate.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter the drying agent and concentrate the solution under reduced pressure to yield the crude N-Boc-nipecotic acid.

  • Purification: The crude product can be further purified by column chromatography if necessary.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the key physical and spectroscopic data.

PropertyValue
Molecular Formula C₁₁H₁₉NO₄
Molecular Weight 229.27 g/mol
Appearance White to off-white solid
Melting Point 96-98 °C (racemic)
Solubility Slightly soluble in water; soluble in methanol, ethanol, DMSO, and DMF.[2]
¹H NMR (400 MHz, DMSO-d₆) δ 1.38 (s, 9H), 1.47 (m, 1H), 1.59 (dt, 1H), 1.87 (m, 1H), 2.28 (m, 1H), 2.77-2.84 (dt, 1H), 3.0 (brs, 1H), 3.67 (d, 1H), 3.87 (brs, 1H), 12.2 (s, 1H)
IR (KBr) ν (cm⁻¹) ~3300-2500 (O-H stretch, carboxylic acid), ~2970 (C-H stretch, aliphatic), ~1740 (C=O stretch, carbamate), ~1690 (C=O stretch, carboxylic acid)
Mass Spec (ESI-MS) m/z [M+H]⁺ calculated for C₁₁H₁₉NO₄: 230.13; common fragments may include loss of the Boc group or the carboxylic acid group.

Biological Context: Inhibition of GABA Reuptake

Nipecotic acid, the deprotected form of this compound, is a well-known inhibitor of GABA transporters (GATs). By blocking these transporters, nipecotic acid increases the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission.

GABA Reuptake Inhibition Pathway

GABAPathway cluster_synapse Synaptic Cleft GABA_vesicle GABA Vesicle Presynaptic_neuron Presynaptic Neuron GABA_in_cleft GABA Presynaptic_neuron->GABA_in_cleft GABA Release Postsynaptic_neuron Postsynaptic Neuron GABA_receptor GABA Receptor GABA_receptor->Postsynaptic_neuron Inhibitory Signal GAT GABA Transporter (GAT) GAT->Presynaptic_neuron GABA_in_cleft->GABA_receptor Binding GABA_in_cleft->GAT Reuptake Nipecotic_acid Nipecotic Acid Nipecotic_acid->GAT Inhibition

Caption: Mechanism of GABA reuptake inhibition by Nipecotic Acid.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The straightforward Boc protection of nipecotic acid yields a versatile intermediate for the development of novel therapeutics targeting the GABAergic system. The detailed protocols and characterization data herein serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

References

The Pivotal Role of 1-Boc-Nipecotic Acid in the Synthesis of Neuroactive Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Boc-nipecotic acid, a protected form of the GABA analogue nipecotic acid, serves as a crucial building block in the synthesis of a diverse array of neuroactive compounds. Its unique structural features, combined with the versatility of the tert-butyloxycarbonyl (Boc) protecting group, make it an invaluable starting material for medicinal chemists and drug development professionals. This technical guide provides an in-depth exploration of the role of this compound in the synthesis of neuroactive compounds, with a primary focus on GABA uptake inhibitors, supported by experimental protocols, quantitative data, and pathway visualizations.

The Strategic Importance of the Boc Protecting Group

The Boc group plays a strategic role in the synthetic utility of this compound.[1][2] By temporarily masking the secondary amine of the piperidine (B6355638) ring, it allows for selective modifications at other positions of the molecule, primarily the carboxylic acid group. This protection prevents unwanted side reactions and enables precise control over the synthetic route. The Boc group is stable under a wide range of reaction conditions yet can be readily removed under mild acidic conditions, ensuring the integrity of the final compound.[3]

Application in the Synthesis of GABA Uptake Inhibitors

A primary application of this compound is in the synthesis of potent and selective GABA uptake inhibitors.[4] Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system, and its dysregulation is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and neurodegenerative diseases.[5][6] GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[5] Inhibitors of GATs can prolong the action of GABA, offering a therapeutic strategy for these conditions.[7]

The general synthetic approach involves the derivatization of the nipecotic acid scaffold to enhance its lipophilicity, thereby improving its ability to cross the blood-brain barrier, a significant limitation of the parent compound, nipecotic acid.[8] The synthesis of these derivatives often begins with the coupling of this compound with various lipophilic side chains, followed by the deprotection of the Boc group.

Quantitative Data on Nipecotic Acid Derivatives

The following tables summarize the biological activity of several nipecotic acid derivatives, highlighting their potency as GABA uptake inhibitors.

Compound ReferenceStructure/ModificationTargetpIC50IC50 (µM)pKiKi (µM)Reference
(S)-8d (DDPM-3960) (S)-1-[4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl]piperidine-3-carboxylic acidmGAT46.59 ± 0.01---[9]
(S)-8d (DDPM-3960) (S)-1-[4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl]piperidine-3-carboxylic acidhGAT-36.49 ± 0.10---[9]
rac-7j N-substituted nipecotic acid with a cis-alkene spacermGAT16.00 ± 0.04---
rac-7j N-substituted nipecotic acid with a cis-alkene spacermGAT44.82---
Compound 21p rac-{(Ra)-1---INVALID-LINK---piperidine-3-carboxylic acid} and rac-{(Sa)-1---INVALID-LINK---piperidine-3-carboxylic acid}mGAT16.78 ± 0.08-7.10 ± 0.12-[10]
Compound ReferenceStructure/ModificationTargetIC50 (µM)Reference
Compound 7a para-fluoro substituted isoindoline-1,3-dione derivativeAChE2.1[11]
Compound 7f para-fluoro substituted isoindoline-1,3-dione derivativeAChE2.1[11]
Compound 7b para-methyl substituted isoindoline-1,3-dione derivativeAChE5.4 ± 0.9[11]
Compound 7g para-methyl substituted isoindoline-1,3-dione derivativeAChE4.8 ± 0.5[11]

Experimental Protocols

The following is a representative experimental protocol for the N-alkylation of a Boc-protected piperidine derivative, a key step in the synthesis of many neuroactive compounds derived from this compound. This protocol is adapted from methodologies described for similar structures.[3][12]

Protocol: N-Alkylation of 1-Boc-piperidine-3-carboxylic acid methyl ester

Materials:

Procedure:

  • To a solution of 1-Boc-piperidine-3-carboxylic acid methyl ester in anhydrous DMF, add anhydrous potassium carbonate.

  • To this suspension, add the alkyl halide dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the N-alkylated product.

Deprotection of the Boc Group:

  • Dissolve the N-alkylated, Boc-protected intermediate in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Add an excess of trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.

  • Stir the mixture at room temperature for 1-4 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Remove the solvent and excess acid under reduced pressure to yield the final deprotected compound, which can be further purified if necessary.

Visualization of Pathways and Workflows

To better understand the context of these synthetic efforts, the following diagrams illustrate the relevant biological pathway and a general experimental workflow.

Caption: GABAergic signaling pathway.

Experimental_Workflow Start This compound Step1 Activation of Carboxylic Acid (e.g., esterification, amide coupling) Start->Step1 Step2 N-Alkylation with Lipophilic Side Chain Step1->Step2 Step3 Boc Deprotection Step2->Step3 Purification Purification (e.g., Chromatography, Recrystallization) Step3->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Final_Compound Final Neuroactive Compound Characterization->Final_Compound Biological_Eval Biological Evaluation Final_Compound->Biological_Eval Data_Analysis Data Analysis and SAR Biological_Eval->Data_Analysis

Caption: General experimental workflow.

Conclusion

This compound is a cornerstone in the synthesis of novel neuroactive compounds, particularly those targeting the GABAergic system. The strategic use of the Boc protecting group facilitates the creation of diverse libraries of nipecotic acid derivatives with improved pharmacokinetic properties. The continued exploration of synthetic routes starting from this compound holds significant promise for the development of next-generation therapeutics for a range of neurological disorders. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of neuropharmacology.

References

The Derivatization of 1-Boc-Nipecotic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Biological Evaluation, and Therapeutic Potential

Abstract

1-Boc-Nipecotic acid, a protected form of the potent GABA uptake inhibitor nipecotic acid, serves as a crucial building block in the synthesis of a diverse range of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the derivatization of this compound, with a focus on its application in the development of novel drug candidates targeting neurological and neurodegenerative disorders. Detailed experimental protocols for the synthesis and biological evaluation of these derivatives are presented, alongside a quantitative analysis of their structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the GABAergic system.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in regulating neuronal excitability.[1] Dysregulation of GABAergic signaling is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neurodegenerative diseases such as Alzheimer's disease.[1][2] One of the key mechanisms for modulating GABAergic neurotransmission is the inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft.[1] By blocking these transporters, the concentration and duration of GABA in the synapse are increased, leading to enhanced inhibitory signaling.

Nipecotic acid is a potent inhibitor of GATs, but its therapeutic utility is limited by its poor ability to cross the blood-brain barrier.[3] The introduction of a tert-butyloxycarbonyl (Boc) protecting group to the nitrogen atom of nipecotic acid yields this compound, a versatile intermediate that allows for the synthesis of more lipophilic derivatives capable of penetrating the central nervous system.[3] This guide explores the chemical derivatization of this compound, focusing on the synthesis of amides and N-substituted analogs, and their evaluation as GABA uptake inhibitors.

Synthesis of this compound Derivatives

The derivatization of this compound primarily involves two main strategies: modification of the carboxylic acid group, typically through amidation, and substitution at the piperidine (B6355638) nitrogen following deprotection of the Boc group.

Synthesis of 1-Boc-Nipecotamides

A common derivatization of this compound is the formation of amides at the carboxylic acid position. This is typically achieved through a coupling reaction with a desired amine in the presence of a coupling agent.

Experimental Protocol: General Procedure for the Synthesis of 1-Boc-Nipecotamides [2][4]

  • Acid Activation: Dissolve this compound (1 equivalent) in a suitable dry solvent such as dichloromethane (B109758) (CH2Cl2) or N,N-dimethylformamide (DMF).

  • Addition of Coupling Agents: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and an activator like N,N-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Filter the reaction mixture to remove any precipitated urea (B33335) byproduct (in the case of DCC). Wash the filtrate successively with a weak acid solution (e.g., 5% HCl), a weak base solution (e.g., 5% NaHCO3), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 1-Boc-nipecotamide.

dot

Caption: Synthetic workflow for 1-Boc-nipecotamide.

Synthesis of N-Substituted Nipecotic Acid Derivatives

Further derivatization can be achieved by removing the Boc protecting group and substituting the piperidine nitrogen. This allows for the introduction of various lipophilic groups to enhance blood-brain barrier penetration.

Experimental Protocol: Deprotection and N-Substitution

  • Boc Deprotection: Dissolve the 1-Boc-nipecotamide in a suitable solvent (e.g., dichloromethane or dioxane) and treat with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. Stir the reaction at room temperature until deprotection is complete (monitored by TLC). Remove the solvent and excess acid under reduced pressure to obtain the amine salt.

  • N-Substitution: Dissolve the deprotected amine salt in a suitable solvent (e.g., DMF or acetonitrile) and add a base (e.g., triethylamine (B128534) or diisopropylethylamine) to neutralize the salt. Add the desired alkylating or acylating agent (e.g., an alkyl halide or acyl chloride) and stir the reaction at room temperature or with heating until the reaction is complete.

  • Work-up and Purification: Perform an aqueous work-up and purify the product by column chromatography as described in the previous section.

Biological Evaluation of this compound Derivatives

The primary biological activity of interest for these derivatives is the inhibition of GABA transporters. This is typically assessed using a radiolabeled GABA uptake assay.

[3H]GABA Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells or synaptosomes expressing GABA transporters.

Experimental Protocol: [3H]GABA Uptake Assay

  • Cell Culture/Synaptosome Preparation: Utilize a cell line stably expressing a specific GAT subtype (e.g., HEK-293 cells) or prepared synaptosomes from a brain region of interest.

  • Incubation: Pre-incubate the cells or synaptosomes with various concentrations of the test compound for a defined period (e.g., 10-20 minutes).

  • Initiation of Uptake: Initiate the uptake reaction by adding a fixed concentration of [3H]GABA.

  • Termination of Uptake: After a short incubation period (e.g., 1-10 minutes), rapidly terminate the uptake by washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the amount of radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the [3H]GABA uptake (IC50 value) by plotting the percentage of inhibition against the logarithm of the compound concentration.

dot

GABA_Uptake_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_presynaptic Presynaptic Neuron / Glial Cell GABA_Released GABA GABA_Receptor GABA Receptor GABA_Released->GABA_Receptor Binds to GABA_Reuptake GABA Reuptake GABA_Released->GABA_Reuptake Inhibitory_Signal Inhibitory Signal GABA_Receptor->Inhibitory_Signal Activates GAT GABA Transporter (GAT) GAT->GABA_Reuptake Mediates Derivative Nipecotic Acid Derivative Derivative->GAT Inhibits

Caption: Signaling pathway of a GABA uptake inhibitor.

dot

GABA_Uptake_Assay_Workflow Start Start Prepare_Cells Prepare Cells/Synaptosomes Expressing GATs Start->Prepare_Cells Pre_incubation Pre-incubate with Test Compound Prepare_Cells->Pre_incubation Add_Radiolabeled_GABA Add [3H]GABA Pre_incubation->Add_Radiolabeled_GABA Incubate Incubate for Uptake Add_Radiolabeled_GABA->Incubate Terminate_Uptake Terminate Uptake (Wash with Cold Buffer) Incubate->Terminate_Uptake Lyse_Cells Lyse Cells Terminate_Uptake->Lyse_Cells Scintillation_Counting Measure Radioactivity Lyse_Cells->Scintillation_Counting Data_Analysis Analyze Data (Calculate IC50) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a [3H]GABA uptake assay.

Quantitative Data and Structure-Activity Relationships

The biological activity of this compound derivatives is highly dependent on the nature of the substituents. The following tables summarize the inhibitory potency of various derivatives against different GABA transporter subtypes.

Table 1: Inhibitory Potency (IC50) of Nipecotic Acid Derivatives against Acetylcholinesterase and Lipoxygenase [2]

CompoundAcetylcholinesterase IC50 (µM)Lipoxygenase (% Inhibition at 100 µM)
1 > 10015.3 ± 1.2
2 85.3 ± 4.233.1 ± 2.5
3 62.5 ± 3.121.7 ± 1.8
4 47.1 ± 2.325.4 ± 2.0
5 > 10018.9 ± 1.5
6 > 100-

Table 2: Inhibitory Potency (pIC50) of N-Substituted Nipecotic Acid Derivatives against Murine GABA Transporters (mGATs) [5][6][7]

CompoundmGAT1 (pIC50)mGAT4 (pIC50)
Tiagabine 7.43 ± 0.11-
DDPM-2571 8.29 ± 0.02-
rac-7j 6.00 ± 0.044.82
(R)-Nipecotic acid derived form of 21p 6.78 ± 0.08-

Note: pIC50 = -log(IC50)

The structure-activity relationship (SAR) studies reveal several key insights:

  • Lipophilicity: Increasing the lipophilicity of the N-substituent generally enhances the potency of the derivatives, likely due to improved penetration of the blood-brain barrier and better interaction with the transporter.[3]

  • Aromatic Substituents: The nature and position of substituents on aromatic rings attached to the nitrogen can significantly impact potency and selectivity for different GAT subtypes.[1]

  • Spacer Length and Rigidity: The length and flexibility of the linker connecting the nipecotic acid core to a lipophilic moiety can influence binding affinity.[6]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of derivatives with potent GABA uptake inhibitory activity. The ability to readily modify both the carboxylic acid and the piperidine nitrogen allows for the fine-tuning of pharmacological properties to enhance potency, selectivity, and pharmacokinetic profiles. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers in the field of drug discovery to design and synthesize novel therapeutic agents targeting the GABAergic system for the treatment of various neurological and psychiatric disorders. Further exploration of the vast chemical space accessible from this compound holds significant promise for the development of next-generation CNS drugs.

References

1-Boc-Nipecotic Acid: A Versatile Scaffold for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-Nipecotic acid, a protected form of the cyclic amino acid nipecotic acid, has emerged as a pivotal building block in medicinal chemistry, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders. Its rigid piperidine (B6355638) core serves as a valuable scaffold for the design of potent and selective inhibitors of neurotransmitter transporters, with a primary focus on the γ-aminobutyric acid (GABA) transporters (GATs). This technical guide provides a comprehensive overview of the synthesis, derivatization, and pharmacological evaluation of this compound-based compounds. It includes detailed experimental protocols for key synthetic transformations and biological assays, a compilation of structure-activity relationship (SAR) data, and visualizations of relevant biological pathways and drug discovery workflows to facilitate the rational design of next-generation CNS drug candidates.

Introduction: The Significance of the Nipecotic Acid Scaffold

Nipecotic acid is a potent inhibitor of GABA transporters, playing a crucial role in modulating GABAergic neurotransmission.[1] GABA is the primary inhibitory neurotransmitter in the mammalian CNS, and its dysregulation is implicated in a range of neurological and psychiatric conditions, including epilepsy, anxiety, and neurodegenerative diseases.[2] However, the therapeutic potential of nipecotic acid itself is limited by its poor ability to cross the blood-brain barrier (BBB) due to its hydrophilic and zwitterionic nature.[3]

The introduction of the tert-butoxycarbonyl (Boc) protecting group to the nitrogen atom of nipecotic acid yields this compound. This key modification facilitates the synthesis of a diverse array of lipophilic derivatives capable of penetrating the CNS.[4] The Boc group can be readily removed under acidic conditions, unmasking the secondary amine for further functionalization, or the carboxylic acid can be modified to generate amides and esters. This versatility has established this compound as a cornerstone for the development of clinically relevant GAT inhibitors, most notably the marketed anti-epileptic drug, Tiagabine.[3]

Chemistry: Synthesis and Derivatization

The chemical tractability of this compound allows for extensive structural modifications to explore the chemical space around the piperidine core. The primary points of diversification are the carboxylic acid moiety and, following deprotection, the piperidine nitrogen.

General Synthesis of N-Substituted Nipecotic Acid Derivatives

A common strategy for synthesizing N-substituted nipecotic acid derivatives involves the initial protection of the carboxylic acid, typically as an ester, followed by N-alkylation or N-arylation, and subsequent deprotection of the ester.

Key Synthetic Protocols

Protocol 1: Amide Coupling of this compound

This protocol describes a standard procedure for the formation of an amide bond between this compound and a primary or secondary amine using a coupling agent.

  • Materials: this compound, amine, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU), N,N-Diisopropylethylamine (DIPEA), dry N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in dry DMF.

    • Add DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.

    • Add HATU (1.2 eq) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 3-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography.[5]

Protocol 2: N-Acylation of the Piperidine Ring (Following Boc Deprotection)

This protocol outlines the acylation of the deprotected nipecotic acid scaffold with an acyl chloride.

  • Materials: Deprotected nipecotic acid derivative (e.g., ethyl nipecotate), acyl chloride, triethylamine (B128534) (NEt₃), anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve the nipecotic acid derivative (1.0 eq) in anhydrous DCM and add triethylamine (1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water.

    • Separate the organic layer and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product via column chromatography if necessary.[6]

Biological Activity and Structure-Activity Relationships (SAR)

The primary biological target for derivatives of this compound are the GABA transporters. There are four known subtypes: GAT1, GAT2, GAT3, and BGT1 (corresponding to murine mGAT1, mGAT3, mGAT4, and mGAT2, respectively).[7] GAT1 is predominantly found on neurons and is the main transporter responsible for GABA reuptake from the synaptic cleft.[7] GAT3 is primarily located on glial cells.[7] The development of subtype-selective inhibitors is a key objective in the field to achieve targeted therapeutic effects with minimal side effects.

Quantitative SAR Data

The following tables summarize the inhibitory potencies of various N-substituted nipecotic acid derivatives against the four murine GABA transporters.

Table 1: Inhibitory Potency (pIC₅₀) of Nipecotic Acid Derivatives at mGAT1 and mGAT4.

CompoundR-Group on Piperidine NitrogenpIC₅₀ at mGAT1pIC₅₀ at mGAT4Reference
rac-7j cis-4-(4-chlorophenyl)but-2-en-1-yl6.00 ± 0.044.82[8]
(R)-21p 4-([1,1':2',1''-terphenyl]-2-yl)buta-2,3-dien-1-yl6.78 ± 0.08-[9]
(R)-Derivative 4,4-bis(3-methyl-2-thienyl)but-3-en-1-yl (Tiagabine)7.43 ± 0.11-[7]
DDPM-2571 N-substituted biphenyl (B1667301) derivative8.29 ± 0.02-[7]

Table 2: IC₅₀ Values of Nipecotic Acid and Derivatives at GAT Subtypes.

CompoundIC₅₀ at mGAT1 (µM)IC₅₀ at mGAT2 (µM)IC₅₀ at mGAT3 (µM)IC₅₀ at mGAT4 (µM)Reference
Nipecotic Acid 2.63102916[10]
(±)-Nipecotic Acid 8 (hGAT-1)38 (rGAT-2)106 (hGAT-3)2370 (hBGT-1)[11]

Biological Assays: Experimental Protocols

The evaluation of novel this compound derivatives requires robust and reproducible biological assays. The following are detailed protocols for key in vitro assays.

Protocol 3: GABA Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing a specific GAT subtype.

  • Materials: HEK293 cells stably expressing the target GAT subtype, [³H]GABA, test compounds, assay buffer (e.g., Krebs-Ringer-HEPES), scintillation cocktail, microplate scintillation counter.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Wash the cells with assay buffer.

    • Add the test compound at various concentrations to the wells and pre-incubate for a defined period.

    • Initiate GABA uptake by adding a fixed concentration of [³H]GABA to each well.

    • After a short incubation (e.g., 1-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells and add a scintillation cocktail.

    • Measure the radioactivity in each well using a microplate scintillation counter.

    • Calculate the percentage of inhibition at each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Some derivatives of nipecotic acid have been explored for their potential to inhibit other CNS targets, such as acetylcholinesterase.

  • Principle: This colorimetric assay measures the activity of AChE based on the reaction of thiocholine (B1204863) (a product of acetylthiocholine (B1193921) hydrolysis by AChE) with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.

  • Procedure (96-well plate format):

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL Acetylthiocholine iodide (ATCI).

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.

    • Pre-incubate the buffer, AChE, DTNB, and test compound/solvent for 10 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm at regular intervals to determine the reaction rate.

    • Calculate the percentage of inhibition and the IC₅₀ value.

Visualizations: Pathways and Workflows

GABAergic Synapse Signaling Pathway

The following diagram illustrates the key components of a GABAergic synapse and the role of GABA transporters.

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell (Astrocyte) Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre vGAT vGAT GABA_pre->vGAT Vesicle Synaptic Vesicle GABA_cleft Vesicle->GABA_cleft Release vGAT->Vesicle Packaging GAT1_pre GAT1 GABA_cleft->GAT1_pre Reuptake GABA_A_R GABAA Receptor GABA_cleft->GABA_A_R Binding GABA_B_R GABAB Receptor GABA_cleft->GABA_B_R Binding GAT3 GAT3 GABA_cleft->GAT3 Reuptake Cl_ion Cl- GABA_A_R->Cl_ion Influx K_ion K+ GABA_B_R->K_ion Efflux GABA_T GABA-T GAT3->GABA_T Glutamine Glutamine GABA_T->Glutamine Metabolism Glutamine->Glutamate Recycle to Neuron Inhibitor Nipecotic Acid Derivative Inhibitor->GAT1_pre Inhibition Inhibitor->GAT3 Inhibition

Caption: The GABAergic synapse, illustrating GABA synthesis, release, receptor binding, and reuptake by GAT1 and GAT3, the primary targets of nipecotic acid derivatives.

Drug Discovery Workflow

The following diagram outlines a typical drug discovery workflow for developing novel GAT inhibitors using this compound as a starting scaffold.

Drug_Discovery_Workflow start Scaffold Selection: This compound design Library Design & Virtual Screening start->design synthesis Chemical Synthesis of Derivative Library design->synthesis screening Primary Screening: GABA Uptake Assays synthesis->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar sar->design Iterative Design lead_id Hit-to-Lead Identification sar->lead_id optimization Lead Optimization: Potency, Selectivity, ADME lead_id->optimization optimization->synthesis Iterative Synthesis in_vivo In Vivo Efficacy & Toxicology Studies optimization->in_vivo clinical Clinical Candidate Selection in_vivo->clinical

References

The Lynchpin of Neurotransmitter Modulation: A Technical Guide to the Fundamental Applications of 1-Boc-Protected Nipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of neuropharmacology and drug development, the strategic manipulation of neurotransmitter systems holds the key to treating a spectrum of neurological disorders. Among the crucial tools in the medicinal chemist's arsenal (B13267) is 1-Boc-protected nipecotic acid, a versatile building block that serves as a cornerstone in the synthesis of potent and selective inhibitors of the γ-aminobutyric acid (GABA) transporters (GATs). This technical guide provides an in-depth exploration of the core applications of this pivotal molecule, offering researchers, scientists, and drug development professionals a comprehensive resource on its synthesis, biological evaluation, and therapeutic potential.

Nipecotic acid itself is a potent inhibitor of GABA uptake.[1][2] However, its inherent polarity and zwitterionic nature at physiological pH hinder its ability to cross the blood-brain barrier, limiting its therapeutic efficacy when administered systemically. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine (B6355638) nitrogen provides a strategic handle for synthetic chemists. This protection allows for the facile and regioselective derivatization at other positions of the nipecotic acid scaffold, enabling the synthesis of a diverse library of analogs with improved pharmacokinetic and pharmacodynamic properties.

Core Applications in Drug Discovery and Neuroscience

The primary application of 1-Boc-protected nipecotic acid lies in its role as a key intermediate for the synthesis of N-substituted nipecotic acid derivatives, which are potent inhibitors of GABA transporters.[3] By blocking these transporters, the reuptake of GABA from the synaptic cleft is inhibited, leading to an increase in the concentration of this inhibitory neurotransmitter. This enhancement of GABAergic neurotransmission is a clinically validated strategy for the management of various neurological conditions, including epilepsy, anxiety disorders, and neuropathic pain.

Furthermore, derivatives of 1-Boc-protected nipecotic acid are instrumental in the development of radiolabeled ligands for positron emission tomography (PET) imaging. These imaging agents are designed to selectively bind to GABA transporters in the brain, allowing for the non-invasive visualization and quantification of these proteins. This capability is invaluable for understanding the pathophysiology of neurological disorders and for assessing the target engagement of novel therapeutic agents in clinical trials.

Quantitative Analysis of GABA Uptake Inhibitors

The potency of N-substituted nipecotic acid derivatives as GABA uptake inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or the negative logarithm of this value (pIC50). The following table summarizes the inhibitory activities of a selection of representative compounds, highlighting the structure-activity relationships that govern their interaction with the GABA transporters.

Compound IDN-SubstituentTargetIC50 (µM)pIC50Reference
Nipecotic Acid-HmGAT-12.6-[1]
mGAT-2310-[1]
mGAT-329-[1]
mGAT-416-[1]
rac-7jcis-alkene spacermGAT1-6.00 ± 0.04[4]
mGAT4-4.82[4]
Compound 44Benzhydrol etherGABA Uptake< 1-[5]
NNC-711DiarylhGAT-10.04-[2]
TiagabineDiheteroarylvinyloxyhGAT-10.07-[2]
MNPCm-nitrophenylGABA Uptake--[6]

Note: mGAT refers to murine GABA transporter, while hGAT refers to human GABA transporter. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Experimental Protocols

Synthesis of N-Substituted Nipecotic Acid Derivatives

The following is a generalized protocol for the synthesis of N-substituted nipecotic acid derivatives starting from 1-Boc-nipecotic acid. This procedure typically involves a coupling reaction to introduce the desired substituent at the nitrogen atom, followed by the removal of the Boc protecting group.

Step 1: N-Alkylation/Arylation of this compound

  • To a solution of this compound (1.0 equivalent) in a suitable aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile), add a base such as potassium carbonate (2.0 equivalents) or triethylamine (B128534) (1.5 equivalents).

  • Add the desired alkylating or arylating agent (e.g., an alkyl halide or aryl halide, 1.1 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the N-substituted-1-Boc-nipecotic acid derivative.

Step 2: Boc Deprotection

  • Dissolve the N-substituted-1-Boc-nipecotic acid derivative (1.0 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or hydrochloric acid (e.g., 4 M in dioxane).[7]

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.[7]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • If necessary, triturate the residue with diethyl ether to precipitate the product as a salt (e.g., hydrochloride or trifluoroacetate).

  • Collect the solid product by filtration and dry under vacuum to yield the final N-substituted nipecotic acid derivative.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key biological pathway and experimental workflows associated with the application of 1-Boc-protected nipecotic acid.

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GABA GABA Glutamate->GABA GAD Vesicle Vesicle GABA->Vesicle VGAT Synaptic_Cleft GABA Vesicle->Synaptic_Cleft Exocytosis GAT1_pre GAT-1 Synaptic_Cleft->GAT1_pre Reuptake GABA_Receptor GABA Receptor (GABA-A / GABA-B) Synaptic_Cleft->GABA_Receptor GAT_glia GAT-1/3 Synaptic_Cleft->GAT_glia Reuptake Postsynaptic_Effect Postsynaptic_Effect GABA_Receptor->Postsynaptic_Effect Inhibitory Signal Inhibitor Nipecotic Acid Derivative Inhibitor->GAT1_pre Inhibition Inhibitor->GAT_glia Inhibition

GABAergic Synapse and Site of Action for Nipecotic Acid Derivatives.

Synthesis_Workflow Start This compound Coupling N-Alkylation / Arylation (Coupling Reaction) Start->Coupling Intermediate N-Substituted-1-Boc-Nipecotic Acid Derivative Coupling->Intermediate Deprotection Boc Deprotection (Acidic Conditions) Intermediate->Deprotection Product Final N-Substituted Nipecotic Acid Derivative Deprotection->Product Evaluation Biological Evaluation (e.g., GABA Uptake Assay) Product->Evaluation

General Workflow for Synthesis and Evaluation of GABA Uptake Inhibitors.

PET_Radioligand_Synthesis Precursor This compound Derivative with Labeling Site Radiolabeling Radiolabeling (e.g., [18F]Fluorination) Precursor->Radiolabeling Boc_Deprotection Boc Deprotection Radiolabeling->Boc_Deprotection Radioligand [18F]-Labeled Nipecotic Acid Radioligand Boc_Deprotection->Radioligand

Synthetic Route for PET Radioligand from a 1-Boc-Protected Precursor.

Conclusion

1-Boc-protected nipecotic acid stands as a testament to the power of strategic molecular design in modern drug discovery. Its utility as a versatile synthetic intermediate has paved the way for the development of a multitude of GABA uptake inhibitors with significant therapeutic potential for a range of debilitating neurological disorders. The continued exploration of novel derivatives, guided by the principles of medicinal chemistry and aided by advanced analytical and imaging techniques, promises to further unlock the therapeutic value of this remarkable scaffold. This guide serves as a foundational resource for researchers dedicated to advancing the field of neuroscience and developing the next generation of therapies for patients in need.

References

The Versatility of 1-Boc-Nipecotic Acid in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-Nipecotic acid, a tert-butoxycarbonyl-protected form of nipecotic acid, has emerged as a pivotal building block in the landscape of modern organic synthesis and medicinal chemistry. Its rigid piperidine (B6355638) scaffold and versatile chemical handles make it an attractive starting material for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive preliminary investigation into the applications of this compound, detailing its use in the synthesis of key therapeutic agents, outlining experimental protocols, and presenting quantitative data to inform further research and development. The primary focus of this guide is on its utility in the development of GABA uptake inhibitors, its incorporation into peptidomimetics, and its role as a versatile scaffold for chemical modification.

Core Applications and Synthetic Utility

This compound serves as a foundational molecule for several key synthetic transformations, primarily leveraging the reactivity of its carboxylic acid group and the piperidine nitrogen upon deprotection.

Synthesis of GABA Uptake Inhibitors

Nipecotic acid is a known inhibitor of γ-aminobutyric acid (GABA) transporters (GATs), playing a crucial role in modulating GABAergic neurotransmission.[1] However, its inherent polarity limits its ability to cross the blood-brain barrier. The modification of the nipecotic acid scaffold, often starting from its Boc-protected form, is a key strategy to enhance lipophilicity and improve pharmacokinetic properties.[1] Derivatives of nipecotic acid have shown significant potential in the treatment of neurological disorders such as epilepsy.[2]

A common synthetic route involves the N-alkylation of the piperidine nitrogen with lipophilic side chains. The Boc protecting group allows for selective modification of the carboxylic acid moiety first, followed by deprotection and subsequent N-functionalization.

Building Block for Peptidomimetics and Conformational Constraints

The rigid piperidine ring of this compound is a valuable tool for introducing conformational constraints into peptides and peptidomimetics.[3] By incorporating this moiety, researchers can induce specific secondary structures, such as β-turns, which are often critical for biological activity. This conformational rigidity can lead to enhanced receptor binding affinity and selectivity. The synthesis of such peptidomimetics can be achieved through solid-phase peptide synthesis (SPPS), where this compound acts as a non-natural amino acid building block.

Versatile Chemical Scaffold

Beyond the aforementioned applications, the this compound framework allows for a wide range of chemical modifications. The carboxylic acid can be converted to esters, amides, and other functional groups, while the nitrogen atom (after deprotection) can be functionalized through various C-N bond-forming reactions. This versatility makes it a valuable starting point for the generation of compound libraries for drug discovery.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature, providing insights into reaction efficiencies and the biological activities of this compound derivatives.

Table 1: Amide Coupling Reactions of this compound

AmineCoupling ReagentBaseSolventYield (%)Reference
4-Amino-N-(4-methoxybenzyl)benzamideEDC, HOBt, DMAPDIPEAAcetonitrile93[4]
BiphenylamineEDC, HOBt, DMAPDIPEAAcetonitrile93[4]
4-t-ButylanilineEDC, HOBt, DMAPDIPEAAcetonitrile58[4]
Boc-piperidine-4-amineEDC, HOBt, DMAPDIPEAAcetonitrileExcellent[4]

Table 2: Biological Activity of Nipecotic Acid Derivatives as GABA Transporter (GAT) Inhibitors

CompoundTargetActivity (pIC₅₀)Reference
rac-8a (allenic spacer derivative)mGAT15.13 ± 0.11[5]
rac-Nipecotic acidmGAT14.88 ± 0.07[5]
SK&F-89976-AmGAT16.16 ± 0.05[5]
rac-7j (cis-alkene spacer derivative)mGAT16.00 ± 0.04[6]
rac-7j (cis-alkene spacer derivative)mGAT44.82[6]
(R)-21p (o-terphenyl derivative)mGAT16.78 ± 0.08[7]

Table 3: Conformational Free Energy Differences (ΔGA-E) of Nipecotic Acid Derivatives

CompoundSolventΔGA-E (kcal mol⁻¹)Reference
Nipecotic acid (zwitterion)D₂O0.41[8]
NipecotamideNonpolar solvents-0.46[9]
NipecotamideAqueous solution1.4[9]
N,N-diethylnipecotamideD₂O1.0[8]
Ethyl nipecotateD₂O0.6[8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Amide Coupling of this compound

This protocol describes a general procedure for the synthesis of amides from this compound using EDC and HOBt as coupling agents.

Materials:

  • This compound

  • Amine of choice

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Acetonitrile

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous acetonitrile, add the desired amine (1.0-1.2 eq.), HOBt (1.2 eq.), and DMAP (0.1 eq.).

  • Add DIPEA (2.0 eq.) to the mixture and stir at room temperature.

  • Add EDC (1.2 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.[4]

Protocol 2: N-Alkylation of Ethyl Nipecotate (following Boc Deprotection)

This protocol outlines the N-alkylation of the nipecotate scaffold, a crucial step in synthesizing many GABA uptake inhibitors. This procedure is typically performed after the esterification of this compound and subsequent Boc deprotection.

Materials:

  • Ethyl nipecotate (from deprotection of Boc-ethyl nipecotate)

  • Alkyl halide or tosylate

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Water

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of ethyl nipecotate (1.0 eq.) in anhydrous DMF, add K₂CO₃ (2.0-3.0 eq.).

  • Add the alkyl halide or tosylate (1.1 eq.) to the suspension.

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) for 12-24 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into water and extract with EtOAc (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Boc Deprotection

This protocol describes a general method for the removal of the Boc protecting group.

Materials:

  • Boc-protected compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v in DCM).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Neutralize the residue by dissolving it in DCM and washing with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected amine.[10][11]

Mandatory Visualizations

Reaction Workflows

GABASynthesis BocNip This compound Amide Boc-Nipecotamide Derivative BocNip->Amide Amide Coupling (EDC, HOBt) Amine R-NH2 (Lipophilic Amine) Amine->Amide DeprotectedAmide Nipecotamide Derivative Amide->DeprotectedAmide Boc Deprotection (TFA) GABAInhibitor GABA Uptake Inhibitor DeprotectedAmide->GABAInhibitor N-Alkylation AlkylHalide R'-X (Lipophilic Sidechain) AlkylHalide->GABAInhibitor

Caption: Synthetic workflow for a generic GABA uptake inhibitor from this compound.

ModificationWorkflow Start This compound Ester 1-Boc-Nipecotate Ester Start->Ester Esterification (R-OH, DCC/DMAP) Amide 1-Boc-Nipecotamide Start->Amide Amide Coupling (R-NH2, HATU) DeprotectedEster Ethyl Nipecotate Ester->DeprotectedEster Boc Deprotection (TFA) DeprotectedAmide Nipecotamide Amide->DeprotectedAmide Boc Deprotection (TFA) N_Alkylated_Ester N-Alkylated Nipecotate DeprotectedEster->N_Alkylated_Ester N-Alkylation (R'-X, Base) N_Alkylated_Amide N-Alkylated Nipecotamide DeprotectedAmide->N_Alkylated_Amide N-Alkylation (R'-X, Base) GABA_Transport_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron GABA GABA GAT1 GABA Transporter (GAT1) GABA->GAT1 Binding & Reuptake GABA_in GABA GAT1->GABA_in Translocation Inhibitor Nipecotic Acid Derivative Inhibitor->GAT1 Competitive Inhibition

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing 1-Boc-Nipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the incorporation of the sterically hindered, cyclic β-amino acid, 1-Boc-Nipecotic acid, into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS). The provided methodologies are based on established principles for coupling non-standard and sterically demanding amino acids.

Introduction

Nipecotic acid, a piperidine-3-carboxylic acid, is a valuable building block in medicinal chemistry, often utilized for its conformational constraints and as a γ-aminobutyric acid (GABA) uptake inhibitor. Its incorporation into peptides can impart unique structural and biological properties. However, as a cyclic and β-amino acid, its N-Boc protected form presents steric challenges during solid-phase peptide synthesis, potentially leading to incomplete coupling reactions and lower yields.[1] This protocol outlines optimized conditions to facilitate the efficient incorporation of this compound into a growing peptide chain on a solid support.

The Boc/Bzl protection strategy is employed, where the temporary Nα-Boc group is removed by moderate acidolysis with trifluoroacetic acid (TFA), and more stable, benzyl-based side-chain protecting groups are cleaved at the final step with strong acid, such as hydrofluoric acid (HF).[2][3]

Data Presentation: Recommended Coupling Conditions

Due to the sterically hindered nature of this compound, standard coupling protocols may be inefficient. The following table summarizes recommended coupling conditions with more potent reagents to enhance reaction efficiency.

Coupling Reagent/MethodReagent Equivalents (Boc-AA:Reagent:Base)Typical Coupling TimeExpected EfficacyKey Considerations
HBTU/HOBt 2-4 : 2-4 : 4-81-4 hoursHighA common and effective method. HOBt is crucial for minimizing racemization.[4][5][6]
HATU 2-4 : 2-4 : 4-81-2 hoursVery HighGenerally more reactive than HBTU and preferred for sterically hindered couplings.[1][6]
DIC/HOBt 3-5 : 3-5 : N/A2-6 hoursModerate to HighA cost-effective option, though may require longer reaction times for complete coupling.[5]
Double Coupling As above2 x (1-4 hours)HighRepeating the coupling step is a reliable strategy to ensure complete reaction for difficult residues.

Experimental Protocols

This section details the step-by-step methodology for a single coupling cycle of this compound in a manual Boc-SPPS workflow. The protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus on a pre-loaded resin.

Materials
  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Deprotection Reagent: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Solvents: Dichloromethane (DCM, peptide synthesis grade), N,N-Dimethylformamide (DMF, peptide synthesis grade)

  • Washing Solvents: Isopropanol (IPA)

  • Neutralization Wash: 10% (v/v) DIEA in DMF

  • Ninhydrin (B49086) test kit for monitoring coupling completion

Protocol: Single Coupling Cycle
  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add 50% TFA in DCM to the resin.

    • Agitate for 2 minutes, then drain.

    • Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[7]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization:

    • Wash the resin with 10% DIEA in DMF for 2 minutes. Repeat this step once.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess base.

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

    • Add HBTU (2.95 equivalents) to the solution.

    • Add DIEA (6 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Add the activated this compound solution to the neutralized peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling Reaction:

    • Take a small sample of resin beads and wash them thoroughly with DMF.

    • Perform a ninhydrin test. A negative result (yellow or no color change) indicates complete coupling.

    • If the ninhydrin test is positive (blue/purple color), indicating incomplete coupling, a second coupling (double coupling) is recommended. Drain the reaction solution, wash with DMF, and repeat steps 4 and 5.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and IPA (2x) to prepare for the next deprotection step or final cleavage.

Final Cleavage and Purification

Upon completion of the peptide sequence, the peptide is cleaved from the resin, and side-chain protecting groups are removed.

  • Cleavage: For peptides synthesized on Merrifield or PAM resins, cleavage is typically achieved using strong acids like anhydrous HF or TFMSA.[2][7] A common cleavage cocktail is HF:p-cresol (9:1, v/v) at 0°C for 1-2 hours.

  • Purification: The crude peptide is then precipitated with cold diethyl ether, dissolved in a suitable aqueous buffer, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Boc-SPPS Workflow for this compound Incorporation

SPPS_Workflow Start Start: Peptide-Resin (Free Amine) Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection 1. Neutralization Neutralization (DIEA in DMF) Deprotection->Neutralization 2. Coupling Coupling: Activated this compound Neutralization->Coupling 3. Monitoring Monitoring (Ninhydrin Test) Coupling->Monitoring 4. Washing Washing (DMF, DCM, IPA) Monitoring->Washing Complete Double_Coupling Double Coupling Monitoring->Double_Coupling Incomplete Next_Cycle Next Coupling Cycle or Final Cleavage Washing->Next_Cycle 5. Double_Coupling->Monitoring Repeat Coupling

Caption: Workflow for a single coupling cycle in Boc-SPPS.

Signaling Pathway of Amide Bond Formation

Amide_Bond_Formation Boc_Nip This compound (Carboxyl Group) HOBt_Ester Activated HOBt-Ester Intermediate Boc_Nip->HOBt_Ester Activation HBTU HBTU HBTU->HOBt_Ester Peptide_Bond New Peptide Bond (Amide) HOBt_Ester->Peptide_Bond Nucleophilic Attack Peptide_Resin Peptide-Resin (Free Amine) Peptide_Resin->Peptide_Bond

Caption: Key steps in HBTU/HOBt mediated amide bond formation.

References

Application Notes and Protocols: Synthesis and Evaluation of GABA Uptake Inhibitors Using 1-Boc-Nipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its regulation is crucial for maintaining neuronal excitability. GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its neurotransmission. Inhibition of these transporters can potentiate GABAergic signaling, a therapeutic strategy for various neurological disorders such as epilepsy, anxiety, and neuropathic pain.

Nipecotic acid is a well-known competitive inhibitor of GABA uptake.[1] However, its zwitterionic nature limits its ability to cross the blood-brain barrier. To overcome this, lipophilic N-substituted derivatives of nipecotic acid have been synthesized, leading to potent and centrally active GABA uptake inhibitors. One such successful drug is Tiagabine, an anticonvulsant based on the (R)-nipecotic acid scaffold.[1]

This document provides detailed protocols for the synthesis of N-substituted nipecotic acid derivatives using 1-Boc-nipecotic acid as a versatile starting material. It also includes a comprehensive protocol for evaluating the inhibitory activity of these synthesized compounds on GABA transporters.

Data Presentation: Inhibitory Potency of Nipecotic Acid and its Derivatives

The inhibitory potency of nipecotic acid and its N-substituted derivatives against various GABA transporter subtypes is typically measured by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several key compounds, highlighting the structure-activity relationship (SAR) where the addition of lipophilic moieties to the nipecotic acid core significantly enhances potency, particularly for the GAT-1 subtype.

Compound NameN-SubstituentGAT-1 IC50 (µM)GAT-2 IC50 (µM)GAT-3 IC50 (µM)BGT-1 IC50 (µM)Reference
(±)-Nipecotic acidH8381062370
(±)-Nipecotic acid (mouse)H2.63102916[2]
Tiagabine(R)-4,4-bis(3-methyl-2-thienyl)-3-butenyl0.04-0.07>100>100>100[3]
SKF 89976-A4,4-diphenyl-3-butenyl~0.05---[1]
DDPM-2571Diarylethyl0.0051---[4]
rac-7jcis-4-aryl-but-2-enyl1--151[5]

Experimental Protocols

Protocol 1: Synthesis of N-Substituted Nipecotic Acid Derivatives via Reductive Amination

This protocol describes a general two-step procedure for the synthesis of N-substituted nipecotic acid derivatives starting from this compound. The first step involves the reductive amination of an aldehyde with the deprotected nipecotic acid ethyl ester, followed by ester hydrolysis to yield the final carboxylic acid.

Step 1: N-Alkylation of Ethyl Nipecotate

  • Boc Deprotection: Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM) or dioxane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC). Remove the solvent and excess acid under reduced pressure to obtain the nipecotic acid salt.

  • Esterification: Suspend the nipecotic acid salt in ethanol (B145695) and bubble with dry HCl gas at 0°C for 30 minutes, then reflux for 4-6 hours. Cool the reaction mixture and evaporate the solvent to yield ethyl nipecotate hydrochloride.

  • Reductive Amination: Dissolve ethyl nipecotate hydrochloride (1.0 eq) and the desired aldehyde (1.0-1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or dichloroethane (DCE). Add a mild reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.2-1.5 eq) portion-wise. Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to obtain the N-alkylated ethyl nipecotate derivative.

Step 2: Saponification of the Ethyl Ester

  • Dissolve the N-alkylated ethyl nipecotate derivative in a mixture of methanol (B129727) and water.

  • Add an excess of a base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), and stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture to a pH of 3-4 with a suitable acid (e.g., 1N HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the final N-substituted nipecotic acid derivative.

Protocol 2: In Vitro GABA Uptake Inhibition Assay

This protocol outlines a method to determine the inhibitory potency (IC50) of synthesized compounds on GABA transporters expressed in mammalian cells (e.g., HEK-293 cells stably expressing a specific GAT subtype) using a radiolabeled substrate.

Materials:

  • HEK-293 cells stably expressing the target GAT subtype (GAT-1, GAT-2, GAT-3, or BGT-1)

  • Cell culture medium (e.g., DMEM)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • Test compounds (synthesized nipecotic acid derivatives)

  • Known GAT inhibitor for positive control (e.g., Tiagabine for GAT-1)

  • 96-well microplates

  • Scintillation cocktail and microplate scintillation counter

Procedure:

  • Cell Plating: Seed the GAT-expressing cells into 96-well microplates and culture until they reach confluency.

  • Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells with assay buffer. Add the assay buffer containing various concentrations of the test compound to the wells. Also include wells with vehicle control (for total uptake) and a high concentration of a known inhibitor (for non-specific uptake). Incubate for 10-20 minutes at room temperature.

  • Initiation of Uptake: Add a fixed concentration of [³H]GABA to each well to start the uptake reaction. The final concentration of [³H]GABA should be close to its Km value for the specific transporter.

  • Termination of Uptake: After a short incubation period (typically 1-10 minutes), rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.[5]

  • Cell Lysis and Scintillation Counting: Lyse the cells by adding a suitable lysis buffer or a scintillation cocktail directly to the wells.[5]

  • Data Analysis: Measure the radioactivity in each well using a microplate scintillation counter. The amount of specific [³H]GABA uptake is calculated by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Mandatory Visualizations

Synthesis_Pathway 1-Boc-Nipecotic_acid This compound Ethyl_Nipecotate_HCl Ethyl Nipecotate HCl 1-Boc-Nipecotic_acid->Ethyl_Nipecotate_HCl 1. Boc Deprotection 2. Esterification (EtOH, HCl) N_Alkylated_Ester N-Alkylated Ethyl Nipecotate Ethyl_Nipecotate_HCl->N_Alkylated_Ester Reductive Amination (NaBH(OAc)3) Aldehyde R-CHO Aldehyde->N_Alkylated_Ester Final_Product N-Substituted Nipecotic Acid N_Alkylated_Ester->Final_Product Saponification (LiOH or NaOH) Experimental_Workflow cluster_synthesis Synthesis cluster_screening Biological Evaluation Start Start: this compound Synthesis Chemical Synthesis (Protocol 1) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Compound_Library Library of N-Substituted Nipecotic Acid Derivatives Purification->Compound_Library Assay GABA Uptake Inhibition Assay (Protocol 2) Compound_Library->Assay Data_Analysis IC50 Determination Assay->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR Hit_Compound Hit Compound Identification SAR->Hit_Compound GABA_Signaling_Pathway cluster_synapse GABAergic Synapse Presynaptic Presynaptic Neuron GABA_Vesicle GABA Vesicles Postsynaptic Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft GABA GABA GABA_Vesicle->GABA Release GAT GABA Transporter (GAT) GABA->GAT Reuptake GABA_Receptor GABA Receptor GABA->GABA_Receptor GAT->Presynaptic GABA_Receptor->Postsynaptic Inhibitory Signal Inhibitor GABA Uptake Inhibitor (Nipecotic Acid Derivative) Inhibitor->GAT Inhibition

References

Application Notes and Protocols: Boc Deprotection of 1-Boc-Nipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of the tert-butyloxycarbonyl (Boc) protecting group from 1-Boc-Nipecotic acid, a key step in the synthesis of various pharmaceutically active compounds. The protocols outlined below utilize common and effective acidic conditions, specifically trifluoroacetic acid (TFA) and hydrogen chloride (HCl).

Introduction

Nipecotic acid, or piperidine-3-carboxylic acid, is a crucial building block in medicinal chemistry, known for its role as a GABA uptake inhibitor.[1][2] The use of the Boc protecting group allows for selective reactions at other positions of the molecule. Its subsequent removal is a critical step to yield the free amine for further functionalization or to obtain the final active compound. The selection of the deprotection method often depends on the sensitivity of other functional groups present in the molecule and the desired salt form of the product.

Deprotection Methods and Data Presentation

The two most prevalent methods for Boc deprotection involve the use of strong acids. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is a very common and effective method.[3][4] An alternative is the use of hydrogen chloride (HCl), often in a solvent such as 1,4-dioxane (B91453) or an alcohol.[5] While specific quantitative data for the deprotection of this compound is not extensively published, the following table summarizes typical reaction conditions and expected outcomes based on general procedures for Boc deprotection of similar substrates.[6][7]

MethodReagent(s)SolventTypical Reaction TimeTemperatureExpected YieldProduct Form
1 Trifluoroacetic Acid (TFA)Dichloromethane (DCM)1 - 4 hoursRoom Temperature>90%TFA Salt
2 Hydrogen Chloride (HCl)1,4-Dioxane1 - 3 hoursRoom Temperature>90%Hydrochloride Salt

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the removal of the Boc group from this compound using TFA in DCM.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene (B28343) (3 x 10 mL).[3]

  • To the resulting oil or solid, add cold diethyl ether to precipitate the nipecotic acid trifluoroacetate (B77799) salt.

  • Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol 2: Boc Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This protocol outlines the deprotection of this compound using a solution of HCl in 1,4-dioxane.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • 1,4-Dioxane, anhydrous

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane (10-20 mL per gram of substrate) in a round-bottom flask with a magnetic stir bar.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 equivalents) dropwise at room temperature.

  • Stir the reaction mixture for 1-3 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess HCl under reduced pressure using a rotary evaporator.

  • The resulting solid is the nipecotic acid hydrochloride salt. If necessary, triturate with cold diethyl ether to obtain a finer powder.

  • Collect the solid by filtration, wash with a small volume of cold diethyl ether, and dry under vacuum.

Reaction Mechanism and Workflow

The mechanism of Boc deprotection under acidic conditions involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine, which is subsequently protonated by the acid to form the corresponding salt.[3]

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product start This compound reagents TFA in DCM or HCl in Dioxane start->reagents Dissolve stirring Stir at RT (1-4 hours) reagents->stirring Add evaporation Solvent Evaporation stirring->evaporation Reaction Completion precipitation Precipitation with Diethyl Ether evaporation->precipitation product Nipecotic Acid Salt (TFA or HCl salt) precipitation->product

Caption: Experimental workflow for the Boc deprotection of this compound.

The following diagram illustrates the chemical transformation during the Boc deprotection.

Caption: General reaction scheme for the acidic deprotection of this compound.

Conclusion

The acidic deprotection of this compound is a robust and high-yielding reaction. The choice between TFA and HCl will largely depend on the desired counter-ion of the final product and the acid lability of other functional groups within the molecule. The protocols provided here offer a solid foundation for researchers to successfully perform this key transformation in their synthetic endeavors.

References

Application Notes and Protocols for Coupling 1-Boc-Nipecotic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, such as 1-Boc-Nipecotic acid, into peptide scaffolds is a critical strategy in modern drug discovery. Nipecotic acid, a cyclic β-amino acid, can induce specific conformational constraints in peptides, leading to enhanced metabolic stability, receptor affinity, and cell permeability. However, the steric hindrance imposed by the piperidine (B6355638) ring and the N-terminal Boc protecting group presents significant challenges during solid-phase peptide synthesis (SPPS), often resulting in low coupling yields and incomplete reactions.

These application notes provide a comprehensive overview of effective coupling methods for this compound, offering a comparative analysis of common coupling reagents, optimized experimental protocols, and troubleshooting strategies to enable the successful synthesis of nipecotic acid-containing peptides.

Challenges in Coupling Sterically Hindered Amino Acids

The primary obstacle in the incorporation of this compound is steric hindrance. The bulky piperidine ring structure physically impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support.[1][2] This steric bulk slows down the kinetics of amide bond formation, which can lead to incomplete coupling and the formation of deletion sequences.[1]

Furthermore, standard coupling conditions that are effective for proteinogenic amino acids may prove insufficient for sterically demanding residues. Factors such as the choice of coupling reagent, solvent, base, and reaction temperature play a crucial role in overcoming these steric barriers.

Comparative Performance of Coupling Reagents

The selection of an appropriate coupling reagent is paramount for achieving high coupling efficiency with this compound. Modern coupling reagents, particularly onium-type salts (uronium/aminium and phosphonium), have demonstrated superior performance over older methods like carbodiimides (e.g., DCC, DIC) for sterically hindered couplings.[1][3] These reagents form highly reactive activated esters that can more effectively overcome steric challenges.[1]

Below is a comparative summary of commonly used coupling reagents. While specific data for this compound is limited in publicly available literature, the following tables provide representative data for other sterically hindered amino acids, which serve as a valuable guide.

Table 1: Quantitative Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassTypical Yield (%)Relative Reaction RateRisk of RacemizationKey Considerations
HATU Aminium/Uronium Salt>95Very FastLowHighly efficient for hindered couplings; forms highly reactive OAt esters.[3][4]
HBTU Aminium/Uronium Salt90-95FastLowA cost-effective and reliable option for many difficult couplings.[4]
HCTU Aminium/Uronium Salt92-98Very FastLowA more economical alternative to HATU with comparable high reactivity.[2]
PyBOP Phosphonium Salt90-95FastLowByproducts are generally less problematic than those from its predecessor, BOP.[3]
DIC/HOBt Carbodiimide/Additive85-90ModerateModerateA classic and economical choice, but often less effective for highly hindered couplings.[5]

Note: Yields are representative and can vary based on the specific peptide sequence, resin, and reaction conditions.[2]

Table 2: Qualitative Assessment of Coupling Reagent Performance for Difficult Couplings

Coupling ReagentEfficiency for Hindered ResiduesEase of UseCostSafety Considerations
HATU ExcellentStraightforwardHighByproduct HOAt can be explosive under certain conditions.[6]
HBTU Very GoodStraightforwardModerateConsidered potentially explosive.[6]
HCTU ExcellentStraightforwardModerateA safer and more cost-effective alternative to HATU.
PyBOP GoodStraightforwardModerateAvoids the formation of the carcinogenic byproduct HMPA associated with BOP.[6]
DIC/HOBt ModerateRequires careful monitoringLowDicyclohexylurea (DCU) byproduct from DCC can be difficult to remove.[5]

Experimental Protocols

The following are detailed protocols for the coupling of this compound in solid-phase peptide synthesis. These protocols can be adapted based on the specific requirements of the peptide sequence and the available instrumentation.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for maximizing the coupling efficiency of this compound, especially in challenging sequences.

Materials:

  • Resin-bound peptide with a deprotected N-terminal amine

  • This compound (3 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.) in DMF. Add HATU (2.9 eq.) and DIPEA (6 eq.). Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activation mixture to the swollen resin. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, or the temperature can be raised to 40°C.[2]

  • Monitoring: Perform a Kaiser test (or other appropriate ninhydrin-based test) to confirm the absence of free primary amines. A negative result (e.g., yellow beads with the Kaiser test) indicates complete coupling. If the test is positive, a second coupling (double coupling) is recommended.

  • Washing: Upon completion of the coupling, thoroughly wash the resin sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times).

  • Drying: Dry the resin under vacuum.

Protocol 2: Standard Coupling using HBTU

This protocol provides a reliable and cost-effective method for coupling this compound.

Materials:

  • Resin-bound peptide with a deprotected N-terminal amine

  • This compound (3 equivalents)

  • HBTU (3 equivalents)

  • DIPEA (6 equivalents)

  • DMF, peptide synthesis grade

  • DCM

  • MeOH

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Activation and Coupling: In a separate vessel, dissolve this compound (3 eq.) and HBTU (3 eq.) in DMF. Add this solution to the resin, followed by the addition of DIPEA (6 eq.).

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to check for reaction completion. If necessary, perform a double coupling.

  • Washing: Wash the resin as described in Protocol 1, step 5.

  • Drying: Dry the resin under vacuum.

Protocol 3: Capping of Unreacted Amines

If a coupling reaction remains incomplete after a second attempt, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences in the final peptide product.

Materials:

Procedure:

  • Preparation: Prepare a capping solution of acetic anhydride and DIPEA (or pyridine) in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[1]

  • Washing: Drain the capping solution and wash the resin thoroughly with DMF.[1]

Visualization of Key Processes

To aid in the understanding of the chemical and logical workflows, the following diagrams have been generated.

PeptideCouplingReaction cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling Boc_Nip This compound Activated_Ester Activated Ester Intermediate Boc_Nip->Activated_Ester Activation Peptide_Resin H2N-Peptide-Resin Coupled_Product Boc-Nip-NH-Peptide-Resin Peptide_Resin->Coupled_Product Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Activated_Ester->Coupled_Product Nucleophilic Attack

Caption: Chemical pathway of this compound coupling.

SPPS_Workflow start Start: Resin with N-terminal amine coupling Coupling with This compound start->coupling wash1 Wash (DMF, DCM, MeOH) coupling->wash1 monitoring Monitoring (Kaiser Test) wash1->monitoring deprotection Boc Deprotection (TFA) monitoring->deprotection Complete double_coupling Double Coupling monitoring->double_coupling Incomplete capping Capping monitoring->capping Still Incomplete wash2 Wash deprotection->wash2 next_cycle Next Coupling Cycle or Cleavage wash2->next_cycle double_coupling->wash1 capping->wash1

Caption: Workflow for a single coupling cycle in SPPS.

Factors Influencing Coupling Efficiency

Several factors beyond the choice of coupling reagent can significantly impact the success of coupling this compound.

  • Solvents: The choice of solvent is critical for ensuring proper solvation of both the resin and the growing peptide chain.[7][8] N,N-Dimethylformamide (DMF) is the most commonly used solvent in SPPS due to its excellent solvating properties.[8] For particularly difficult sequences prone to aggregation, a mixture of solvents such as DMF and Dichloromethane (DCM) or the use of N-Methyl-2-pyrrolidone (NMP) may be beneficial.[7]

  • Bases: A tertiary amine base, most commonly N,N-Diisopropylethylamine (DIPEA), is required for the activation step with onium salt reagents.[9] The amount of base should be carefully controlled, as excess base can lead to side reactions, including racemization. For couplings that are particularly prone to racemization, a weaker base such as 2,4,6-collidine may be considered.[9]

  • Temperature: While most coupling reactions are performed at room temperature, increasing the temperature to 40-50°C can enhance the reaction rate for sterically hindered amino acids.[2] However, elevated temperatures can also increase the risk of side reactions, and this approach should be used with caution.

  • Double Coupling: Performing a second coupling step (double coupling) is a common and effective strategy to drive the reaction to completion when the initial coupling is incomplete.[2]

Conclusion

The successful incorporation of this compound into peptide sequences is achievable with careful consideration of the coupling methodology. The use of modern, high-efficiency coupling reagents such as HATU or HCTU is strongly recommended. By employing optimized protocols, including appropriate solvent and base selection, and by diligently monitoring the reaction progress, researchers can overcome the challenges associated with the steric hindrance of this valuable building block. These application notes provide a solid foundation for the development of robust and reproducible synthetic routes to novel nipecotic acid-containing peptides for a wide range of research and therapeutic applications.

References

Application of 1-Boc-Nipecotic Acid in the Generation of Peptide Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids and constrained scaffolds into peptide libraries is a powerful strategy in drug discovery to enhance metabolic stability, receptor affinity, and selectivity. 1-Boc-Nipecotic acid, a cyclic β-amino acid, serves as a valuable building block for creating peptidomimetics that introduce conformational rigidity into peptide backbones. This rigidity can pre-organize the peptide into a bioactive conformation, leading to improved binding with therapeutic targets such as G-protein coupled receptors (GPCRs). This document provides detailed application notes and protocols for the utilization of this compound in the solid-phase synthesis of peptide libraries using the split-and-pool method.

Core Principles

The creation of a peptide library incorporating this compound relies on the principles of Boc-based Solid-Phase Peptide Synthesis (SPPS). The synthesis is performed on a solid support (resin), allowing for easy purification by simple filtration and washing steps. The "split-and-pool" (also known as "split-and-mix") synthesis strategy is employed to generate a vast number of unique peptide sequences in a combinatorial fashion.[1][2][3] In this method, the resin is divided into multiple portions, each is coupled with a specific building block (either a standard amino acid or this compound), and then all portions are recombined. This cycle of splitting, coupling, and pooling is repeated for each position in the peptide sequence, resulting in a "one-bead-one-compound" library where each resin bead carries a unique peptide sequence.[4][5]

Data Presentation

Table 1: Representative Building Blocks for a 3-Position Peptide Library
Position 1Position 2Position 3
Boc-Ala-OHBoc-Phe-OHBoc-Gly-OH
Boc-Leu-OHThis compoundBoc-Trp(Boc)-OH
Boc-Val-OHBoc-Tyr(2-Br-Z)-OHBoc-His(Tos)-OH
Table 2: Theoretical Diversity of the Peptide Library
Number of Variable PositionsBuilding Blocks per PositionTotal Number of Unique Peptides
3327
45625
510100,000
Table 3: Typical Coupling Efficiency for Standard and Non-Standard Amino Acids in Boc-SPPS
Amino Acid TypeCoupling ReagentCoupling Time (min)Typical Efficiency (%)
Standard Boc-Amino AcidsHBTU/DIEA30-60>99
This compound HATU/DIEA 60-120 ~95-98
Other Hindered Amino AcidsDIC/HOBt60-12090-98

Note: Coupling efficiency can be influenced by the specific sequence, resin, and reaction conditions.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide Library using Split-and-Pool Method

Materials:

  • Merrifield resin (or other suitable resin for Boc-SPPS)

  • Boc-protected amino acids (including this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (for optional Fmoc monitoring)

  • Kaiser test kit

Procedure:

  • Resin Preparation: Swell the resin in DCM for 1-2 hours.

  • First Amino Acid Coupling:

    • Dissolve the first Boc-amino acid (e.g., Boc-Gly-OH) and HOBt (1.5 eq each) in DMF.

    • Add DIC (1.5 eq) and allow the activation to proceed for 10 minutes.

    • Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.

    • Monitor the coupling completion using the Kaiser test.

  • Split-and-Pool Synthesis Cycles:

    • Splitting: Divide the resin into equal portions corresponding to the number of building blocks for the next position.

    • Boc Deprotection: Treat each resin portion with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.[6] Wash the resin thoroughly with DCM and DMF.

    • Neutralization: Neutralize the resin with 10% DIEA in DMF.

    • Coupling:

      • For standard Boc-amino acids, use DIC/HOBt or HBTU/DIEA as the coupling reagent.

      • For coupling This compound , use HATU (1.5 eq) and DIEA (2 eq) in DMF. Allow the reaction to proceed for 60-120 minutes. The use of HATU is recommended for sterically hindered amino acids to improve coupling efficiency.

    • Pooling: After confirming coupling completion with the Kaiser test, combine all resin portions and wash thoroughly with DMF and DCM.

    • Repeat the split-and-pool cycle for each subsequent position in the peptide library.

  • Final Deprotection and Cleavage:

    • After the final coupling step, treat the entire resin pool with 50% TFA in DCM to remove the last Boc group.

    • To cleave the peptides from the resin and remove side-chain protecting groups, treat with a cleavage cocktail (e.g., HF/anisole or a milder TFA-based cocktail depending on the resin and protecting groups used).

  • Library Precipitation and Washing: Precipitate the cleaved peptides in cold diethyl ether, centrifuge, and wash the peptide pellet multiple times with cold ether to remove scavengers and byproducts.

  • Lyophilization: Dry the final peptide library under vacuum.

Protocol 2: Quality Control of the Peptide Library by LC-MS

Materials:

  • Lyophilized peptide library

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Formic acid (FA)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Sample Preparation: Dissolve a small aliquot of the lyophilized peptide library in a suitable solvent (e.g., 50% ACN/water with 0.1% FA).

  • LC Separation: Inject the sample onto a C18 reverse-phase HPLC column. Elute the peptides using a gradient of increasing ACN concentration in water (both with 0.1% FA).

  • MS Analysis: Analyze the eluting peptides using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

  • Data Analysis:

    • Extract the mass spectra for the expected peptide masses from the library.

    • Confirm the presence of a significant portion of the theoretically expected library members.

    • Assess the purity of individual peptide peaks by analyzing the corresponding mass spectra for the presence of deletion or modification byproducts.

Visualizations

Signaling Pathway of a GPCR Targeted by a Peptide Library

GPCR_Signaling cluster_library Peptide Library with Nipecotic Acid cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Peptide Peptide Ligand GPCR GPCR Peptide->GPCR Binding G_protein G-protein (αβγ) GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation (Gαs) cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Regulation

Caption: GPCR activation by a peptide ligand from the library.

Experimental Workflow for Peptide Library Synthesis and Screening

Workflow Resin Start with Resin Split1 Split Resin Resin->Split1 Couple1 Couple Building Block 1 (e.g., Boc-Ala-OH) Split1->Couple1 Couple2 Couple Building Block 2 (e.g., this compound) Split1->Couple2 Couple3 Couple Building Block 3 (e.g., Boc-Leu-OH) Split1->Couple3 Pool1 Pool Resin Couple1->Pool1 Couple2->Pool1 Couple3->Pool1 Repeat Repeat Split-Couple-Pool for all positions Pool1->Repeat Cleavage Cleave Peptides from Resin Repeat->Cleavage Library Peptide Library Cleavage->Library Screening High-Throughput Screening Library->Screening Hits Identify 'Hit' Compounds Screening->Hits

Caption: Split-and-pool synthesis workflow for peptide libraries.

Conclusion

The incorporation of this compound into peptide libraries offers a promising avenue for the discovery of novel therapeutic leads with enhanced pharmacological properties. The protocols outlined in this document provide a framework for the successful synthesis and characterization of such libraries. Careful optimization of coupling conditions for the sterically hindered nipecotic acid moiety is crucial for achieving high-quality libraries. The resulting peptidomimetics can be screened against a wide range of biological targets, particularly GPCRs, to identify potent and selective modulators of cellular signaling pathways.

References

Application Notes and Protocols for the Incorporation of 1-Boc-Nipecotic Acid into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the successful incorporation of 1-Boc-Nipecotic acid, a cyclic non-proteinogenic amino acid, into synthetic peptides using solid-phase peptide synthesis (SPPS). Nipecotic acid and its derivatives are of significant interest in neuroscience and drug development as they are known inhibitors of γ-aminobutyric acid (GABA) uptake.[1][2] The protocols outlined below are designed to maximize coupling efficiency and peptide purity.

Introduction

This compound, also known as 1-Boc-piperidine-3-carboxylic acid, is a valuable building block for creating peptidomimetics and therapeutic peptides targeting the GABAergic system.[2][3] As a GABA uptake inhibitor, it can potentiate the effects of the principal inhibitory neurotransmitter in the central nervous system.[1] However, its secondary amine structure and steric hindrance can present challenges during peptide synthesis, often leading to lower coupling yields compared to standard proteinogenic amino acids.[4] This guide provides optimized protocols to address these challenges.

Data Presentation: Coupling Efficiencies and Expected Yields

The efficiency of each coupling step is critical for the overall yield of the final peptide.[5] For a peptide of 20 amino acids, a 99% coupling efficiency at each step will result in a theoretical yield of approximately 82%, whereas a 95% efficiency would yield only about 36%. The incorporation of sterically hindered residues like this compound often requires optimized conditions to achieve high coupling efficiencies.

Below is a table summarizing typical coupling efficiencies for standard and sterically hindered amino acids in SPPS.

Amino Acid TypeCoupling ConditionsExpected Coupling Efficiency (%)Potential Overall Yield (20-mer peptide) (%)
Standard Amino Acids Standard (single coupling)> 99%> 82%
Sterically Hindered Amino Acids Standard (single coupling)85 - 95%12 - 36%
This compound Optimized (double coupling, extended time) > 98% > 67%

Experimental Protocols

The following protocols are based on the Boc/Bzl strategy for SPPS.[4]

Materials and Reagents
  • This compound

  • Boc-protected amino acids

  • Merrifield resin (or other suitable resin for Boc-SPPS)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Kaiser test kit

  • Cleavage cocktail (e.g., HF or a low-HF alternative)

  • Diethyl ether

  • Acetonitrile

  • Water (HPLC grade)

  • RP-HPLC system

  • Mass spectrometer

Protocol 1: Resin Preparation and First Amino Acid Coupling
  • Swell the Merrifield resin in DCM for 1-2 hours in a reaction vessel.

  • Wash the resin with DMF (3 x resin volume) for 2 minutes each.

  • Couple the first Boc-protected amino acid to the resin according to standard protocols for Merrifield resins.

Protocol 2: Peptide Chain Elongation (Standard Amino Acids)
  • Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

  • Wash the resin with DCM (3x), isopropanol (B130326) (2x), and DMF (3x).

  • Neutralization: Treat the resin with 10% DIEA in DMF for 5 minutes.

  • Wash the resin with DMF (3x).

  • Coupling:

    • Pre-activate the next Boc-amino acid (3 eq.) with HBTU/HOBt (3 eq.) and DIEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Wash the resin with DMF (3x) and DCM (3x).

  • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue), repeat the coupling step.

Protocol 3: Incorporation of this compound (Optimized)

Due to the sterically hindered nature of this compound, a standard coupling protocol may result in incomplete coupling. The following optimized protocol is recommended:

  • Follow steps 1-4 of Protocol 2 to deprotect and neutralize the N-terminal amine of the growing peptide chain.

  • Coupling (Double Coupling):

    • First Coupling:

      • Pre-activate this compound (2 eq.) with HATU (1.95 eq.) and DIEA (4 eq.) in DMF for 5 minutes.

      • Add the activated solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x).

    • Second Coupling:

      • Repeat the activation and coupling with a fresh solution of activated this compound.

      • Shake for an additional 2 hours.

  • Wash the resin with DMF (3x) and DCM (3x).

  • Perform a Kaiser test. A negative result (yellow/colorless) indicates successful coupling.

Protocol 4: Peptide Cleavage and Purification
  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., HF or a suitable low-HF alternative) for 1-2 hours at 0°C to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the crude peptide with cold diethyl ether.

  • Centrifuge and wash the peptide pellet with cold ether.

  • Dissolve the crude peptide in a water/acetonitrile mixture.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry to confirm its identity.

Visualizations

Experimental Workflow for Incorporating this compound

G Resin Start: Swell Resin Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA, DMF) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Standard Amino Acid Coupling (HBTU/HOBt) Wash2->Coupling For standard AAs Nipecotic_Coupling This compound Double Coupling (HATU) Wash2->Nipecotic_Coupling For Nipecotic Acid Wash3 Wash (DMF, DCM) Coupling->Wash3 KaiserTest1 Kaiser Test Wash3->KaiserTest1 KaiserTest1->Deprotection Negative RepeatCoupling1 Repeat Coupling KaiserTest1->RepeatCoupling1 Positive FinalWash Final Wash & Dry KaiserTest1->FinalWash Final Cycle RepeatCoupling1->Wash3 Wash4 Wash (DMF, DCM) Nipecotic_Coupling->Wash4 KaiserTest2 Kaiser Test Wash4->KaiserTest2 KaiserTest2->Deprotection Negative RepeatCoupling2 Repeat Coupling KaiserTest2->RepeatCoupling2 Positive KaiserTest2->FinalWash Final Cycle RepeatCoupling2->Wash4 Cleavage Cleavage from Resin (HF or alternative) FinalWash->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization End End: Pure Peptide Characterization->End

Caption: SPPS workflow for peptide synthesis including this compound.

Signaling Pathway of a GABAergic Synapse and Inhibition by Nipecotic Acid

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell (Astrocyte) Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle Vesicle->Synaptic_Cleft Release GAT1_pre GAT1 GAT1_pre->GABA_pre Reuptake GABA_cleft GABA GABA_cleft->GAT1_pre GABA_A_Receptor GABAA Receptor (Ion Channel) GABA_cleft->GABA_A_Receptor GABA_B_Receptor GABAB Receptor (GPCR) GABA_cleft->GABA_B_Receptor GAT_glia GAT GABA_cleft->GAT_glia Nipecotic_Acid Nipecotic Acid (Inhibitor) Nipecotic_Acid->GAT1_pre Inhibits Nipecotic_Acid->GAT_glia Inhibits Cl_influx Cl- Influx GABA_A_Receptor->Cl_influx Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization GABA_glia GABA GAT_glia->GABA_glia Uptake GABA_T GABA-T GABA_glia->GABA_T Glutamine Glutamine GABA_T->Glutamine

Caption: Inhibition of GABA reuptake by Nipecotic Acid in the GABAergic synapse.

References

Application Notes and Protocols for the Synthesis of Nipecotic Acid Derivatives in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, pharmacological evaluation, and therapeutic potential of nipecotic acid derivatives for the research and development of novel treatments for neurological disorders. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows are included to facilitate practical application in a laboratory setting.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1][2] Dysregulation of GABAergic neurotransmission is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neurodegenerative diseases like Alzheimer's.[1][3]

One key mechanism for modulating GABAergic signaling is the inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its action.[4] Nipecotic acid, a cyclic analog of GABA, is a potent inhibitor of GATs and has served as a foundational scaffold for the development of a diverse range of derivatives with improved therapeutic properties.[5] By blocking GABA reuptake, these compounds increase the concentration and duration of GABA in the synapse, enhancing inhibitory neurotransmission.[6]

This document outlines the synthesis of various nipecotic acid derivatives, presents their pharmacological data, and provides detailed protocols for their preparation and evaluation, offering a valuable resource for researchers in the field of neurological drug discovery.

Signaling Pathway: The GABAergic Synapse

The therapeutic effect of nipecotic acid derivatives is primarily mediated through their interaction with GABA transporters at the synaptic cleft. The following diagram illustrates the key components and processes of a GABAergic synapse and the mechanism of action of GAT inhibitors.

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell cluster_drug Mechanism of Action presynaptic Glutamate -> GAD -> GABA vesicle Synaptic Vesicle (GABA storage) presynaptic->vesicle VGAT gaba_synapse GABA vesicle->gaba_synapse Exocytosis gat1_pre GAT1 gaba_synapse->gat1_pre Reuptake gaba_receptor GABA-A Receptor (Cl- Channel) gaba_synapse->gaba_receptor Binding gat3 GAT3 gaba_synapse->gat3 Reuptake cl_influx Cl- influx -> Hyperpolarization -> Neuronal Inhibition gaba_receptor->cl_influx gaba_metabolism GABA -> GABA-T -> Succinic Semialdehyde gat3->gaba_metabolism drug Nipecotic Acid Derivative drug->gat1_pre Inhibition drug->gat3 Inhibition

Caption: GABAergic synapse and the inhibitory action of nipecotic acid derivatives.

Data Presentation: Pharmacological Activity of Nipecotic Acid Derivatives

The following tables summarize the in vitro inhibitory potencies (IC₅₀ or Kᵢ values) of nipecotic acid and several of its key derivatives against the four major GABA transporter subtypes: GAT1, GAT2, GAT3, and BGT-1 (Betaine/GABA Transporter 1). This data is crucial for understanding the potency and selectivity of these compounds.

Table 1: Inhibitory Potency of Nipecotic Acid

CompoundGAT SubtypeIC₅₀ (µM)SpeciesReference
(±)-Nipecotic AcidhGAT-18Human[2]
rGAT-238Rat[2]
hGAT-3106Human[2]
hBGT-12370Human[2]
(±)-Nipecotic AcidmGAT-12.6Mouse[7]
mGAT-2310Mouse[7]
mGAT-329Mouse[7]
mGAT-416Mouse[7]

Table 2: Inhibitory Potency and Selectivity of Key Nipecotic Acid Derivatives

CompoundGAT1 (IC₅₀/Kᵢ, µM)GAT2 (IC₅₀/Kᵢ, µM)GAT3 (IC₅₀/Kᵢ, µM)BGT-1 (IC₅₀/Kᵢ, µM)Selectivity ProfileReference
Tiagabine 0.067 (Kᵢ)>100>100>100Highly GAT1 selective[6][8]
(S)-SNAP-5114 ----15-40 fold selective for GAT3 over GAT1[9]
DDPM-2571 pIC₅₀ = 8.29 ± 0.02---Potent GAT1 inhibitor[4]
Compound 23 *Potent GAT1 inhibitor---Comparable to Tiagabine[10]
rac-57 Reasonable binding affinity---Slight GAT1 selectivity[11]
rac-84 ---Notable inhibitory potencySlight GAT4 selectivity[11]
(R)-1-(2-(2-(10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)ethoxy)ethyl)-3-piperidinecarboxylic acid

Experimental Workflow for Synthesis and Evaluation

The development of novel nipecotic acid derivatives for neurological disorders follows a structured workflow, from initial synthesis to preclinical evaluation.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Starting Materials (e.g., Ethyl Nipecotate, Carboxylic Acids) synthesis Chemical Synthesis (e.g., Amidation, N-Alkylation) start->synthesis purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization binding_assay GAT Binding Assays (Determine Ki) characterization->binding_assay uptake_assay [3H]GABA Uptake Assays (Determine IC50) characterization->uptake_assay selectivity Selectivity Profiling (GAT1-4) binding_assay->selectivity uptake_assay->selectivity adme In Vitro ADME (e.g., BBB permeability) selectivity->adme animal_models Animal Models of Neurological Disorders (e.g., PTZ-induced seizures) adme->animal_models efficacy Efficacy Studies (e.g., Seizure protection) animal_models->efficacy pk_studies Pharmacokinetic Studies animal_models->pk_studies neurotoxicity Neurotoxicity Assessment (e.g., Rotarod test) efficacy->neurotoxicity

References

Application Notes and Protocols for the Amidation of 1-Boc-Nipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the amidation of 1-Boc-Nipecotic acid, a key building block in the synthesis of various pharmaceutical compounds. The following sections detail common coupling methodologies, present comparative data for different reaction conditions, and provide step-by-step experimental procedures.

Introduction

This compound (also known as 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid) is a valuable intermediate in medicinal chemistry. Its piperidine (B6355638) scaffold is a common motif in a wide range of biologically active molecules. The amidation of its carboxylic acid functionality is a crucial step in the synthesis of diverse compound libraries for drug discovery. This document outlines two of the most prevalent and effective methods for this transformation: the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and the use of the uronium-based coupling reagent O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).

Comparative Data of Amidation Protocols

The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the desired amide. Below is a summary of various reported amidation reactions of this compound with different amines, providing a comparative overview of their efficacy.

AmineCoupling ReagentBaseSolventTemp. (°C)Time (h)Yield (%)
Ammonia (7N in Methanol)EDC, HOBtDIPEADCMRT-Not Reported
Substituted SulfonamideNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified55-81%[1]
Aniline DerivativeEDC, HOBt, DMAP (catalytic)DIPEAAcetonitrile404872%[2]
BenzylamineHATUDIPEADMFRT1685%
MorpholineEDC, HOBtDIPEADCMRT1292%
4-FluoroanilineHATUDIPEADMFRT1678%

General Reaction Scheme

The amidation of this compound proceeds through the activation of the carboxylic acid group, followed by nucleophilic attack by the amine.

G 1-Boc-Nipecotic_acid This compound Activated_Ester Activated Ester Intermediate 1-Boc-Nipecotic_acid->Activated_Ester + Amine R1R2NH Amide_Product N-substituted-1-Boc-nipecotamide Amine->Amide_Product Activated_Ester->Amide_Product + Amine Coupling_Reagent Coupling Reagent (e.g., EDC/HOBt, HATU) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester

Caption: General amidation reaction of this compound.

Experimental Protocols

Below are detailed protocols for the amidation of this compound using EDC/HOBt and HATU.

Protocol 1: EDC/HOBt Mediated Amidation

This protocol is a widely used, reliable method for the formation of amide bonds.

Materials:

  • This compound

  • Amine (e.g., Benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous (optional, for less soluble amines)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).[1]

  • Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 15 minutes.[1]

  • Add the desired amine (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 12-24 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure N-substituted-1-Boc-nipecotamide.

Protocol 2: HATU Mediated Amidation

HATU is a highly efficient coupling reagent, particularly useful for less reactive amines or sterically hindered substrates.

Materials:

  • This compound

  • Amine (e.g., 4-Fluoroaniline)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Add HATU (1.1 eq) to the reaction mixture and continue stirring for 10-15 minutes to allow for the formation of the active ester.

  • Add the amine (1.0-1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring for completion by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Experimental Workflow

The following diagram illustrates a typical workflow for the amidation of this compound, from reaction setup to the isolation of the purified product.

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Dissolve Dissolve this compound in anhydrous solvent Add_Reagents Add Coupling Reagent, Base, and Amine Dissolve->Add_Reagents Stir Stir at Room Temperature Add_Reagents->Stir Quench Quench Reaction Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Chromatography Silica Gel Column Chromatography Dry->Chromatography Isolate Isolate Pure Product Chromatography->Isolate

Caption: A typical experimental workflow for amidation.

References

Application Notes and Protocols for the Esterification of 1-Boc-Nipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for various techniques used in the esterification of 1-Boc-Nipecotic acid (also known as 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid). The selection of an appropriate esterification method is crucial for the synthesis of derivatives used in drug discovery and development. This document outlines common methods, including Fischer Esterification, Steglich Esterification, Mitsunobu Reaction, and diazomethane-mediated esterification, providing protocols and expected outcomes to aid in methodological selection and application.

Overview of Esterification Techniques

The esterification of this compound involves the reaction of its carboxylic acid functional group with an alcohol to form an ester. The choice of method depends on factors such as the scale of the reaction, the steric hindrance of the alcohol, and the presence of other functional groups. Below is a summary of common techniques with their general applicability.

TechniqueGeneral PrincipleKey ReagentsIdeal for
Fischer Esterification Acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2][3]Alcohol (in excess), Strong acid catalyst (e.g., H₂SO₄, TsOH)Simple, primary, and secondary alcohols on a large scale.
Steglich Esterification Carbodiimide-mediated coupling of a carboxylic acid and an alcohol under mild, neutral conditions.[4]DCC or EDC, DMAPAcid-sensitive substrates and sterically hindered alcohols (e.g., tert-butanol).[4][5]
Mitsunobu Reaction Redox-condensation reaction converting an alcohol to an ester with inversion of stereochemistry.[6][7][8]Triphenylphosphine (PPh₃), Azodicarboxylate (DEAD or DIAD)Primary and secondary alcohols, particularly when stereochemical inversion is desired.[7]
Diazomethane-mediated Reaction of a carboxylic acid with diazomethane (B1218177) or a derivative to form a methyl ester.Trimethylsilyldiazomethane (B103560) (TMS-CHN₂)High-yield synthesis of methyl esters under mild conditions.

Comparative Data of Esterification Methods

The following table summarizes typical reaction conditions and yields for the esterification of this compound with various alcohols. Please note that yields can vary based on reaction scale and purification methods.

Ester ProductMethodAlcoholCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)
Methyl 1-Boc-nipecotate Diazomethane-mediatedMethanol (B129727)TMS-CHN₂Acetonitrile (B52724)/Hexane0 to RT3.5~90
Ethyl 1-Boc-nipecotate Fischer EsterificationEthanol (B145695)H₂SO₄ (catalytic)EthanolReflux2-460-95
Ethyl 1-Boc-nipecotate Steglich EsterificationEthanolDCC, DMAPDichloromethane (B109758)RT1280-90
tert-Butyl 1-Boc-nipecotate Steglich Esterificationtert-Butanol (B103910)DCC, DMAPDichloromethaneRT2470-85

Experimental Protocols

Protocol for Methyl Esterification using Trimethylsilyldiazomethane

This method is highly efficient for the synthesis of methyl esters under mild conditions, offering high yields.[9][10]

Materials:

  • This compound

  • Trimethylsilyldiazomethane (2.0 M in hexanes)

  • Methanol

  • Acetonitrile

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in acetonitrile (e.g., 8 mL per 1 g of acid).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of trimethylsilyldiazomethane (2.0 M in hexanes, 2.0 eq) dropwise to the cooled suspension.

  • Add methanol (e.g., 0.8 mL per 1 g of acid).

  • Allow the reaction mixture to stand at 0 °C for 30 minutes.

  • Remove the ice bath and stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient (e.g., 4.5:1 v/v) to afford the pure methyl 1-Boc-nipecotate.[9][10]

Protocol for Ethyl Esterification via Fischer Esterification

This classic method is cost-effective for producing ethyl esters, especially on a larger scale.

Materials:

  • This compound

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in a large excess of anhydrous ethanol (e.g., 20 mL per 1 g of acid) in a round-bottom flask equipped with a reflux condenser.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL per 1 g of acid).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1-Boc-nipecotate.

  • If necessary, purify the product by column chromatography.

Protocol for tert-Butyl Esterification via Steglich Esterification

The Steglich esterification is particularly suitable for forming esters of sterically hindered alcohols like tert-butanol under mild conditions.[4]

Materials:

  • This compound

  • tert-Butanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), tert-butanol (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight (12-24 hours).

  • Monitor the reaction progress by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with cold dichloromethane.

  • Combine the filtrates and wash with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the tert-butyl 1-Boc-nipecotate.

Visualized Workflows and Mechanisms

The following diagrams illustrate the general workflow for the esterification of this compound and the mechanism of the Steglich esterification.

Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Boc_Acid This compound Esterification Esterification Method (Fischer, Steglich, etc.) Boc_Acid->Esterification Alcohol Alcohol (MeOH, EtOH, t-BuOH) Alcohol->Esterification Workup Aqueous Workup / Extraction Esterification->Workup Reaction Mixture Purification Column Chromatography Workup->Purification Crude Product Ester This compound Ester Purification->Ester Pure Product Steglich_Mechanism Boc_Acid This compound O_Acylisourea O-Acylisourea Intermediate Boc_Acid->O_Acylisourea DCC DCC DCC->O_Acylisourea Acyl_DMAP N-Acylpyridinium Intermediate O_Acylisourea->Acyl_DMAP DCU DCU (precipitate) O_Acylisourea->DCU DMAP DMAP DMAP->Acyl_DMAP Ester Ester Acyl_DMAP->Ester Alcohol Alcohol Alcohol->O_Acylisourea Direct attack (slower) Alcohol->Ester

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 1-Boc-Nipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming solubility issues encountered with 1-Boc-Nipecotic acid during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a derivative of nipecotic acid where the amine group is protected by a tert-butyloxycarbonyl (Boc) group. This modification increases its lipophilicity compared to the parent compound. It is generally described as being slightly soluble in water and soluble in various organic solvents. For its parent compound, nipecotic acid, a solubility of 10 mg/mL in PBS (pH 7.2) has been reported.

Q2: I'm having trouble dissolving this compound in my reaction solvent. What are the initial steps I should take?

A2: If you are encountering solubility issues, consider the following initial steps:

  • Solvent Choice: Ensure you are using an appropriate solvent. Polar aprotic solvents such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are generally good choices. Alcohols like methanol (B129727) and ethanol (B145695) can also be effective.

  • Purity of the Compound: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of this compound.

  • Gentle Heating: Mild heating (e.g., to 30-40 °C) can aid in dissolution. However, be cautious as prolonged heating at elevated temperatures can potentially lead to the degradation of the Boc group.

  • Sonication: Using an ultrasonic bath can help break down solid aggregates and enhance the rate of dissolution.

Q3: Can the zwitterionic nature of this compound affect its solubility?

A3: Yes, like other amino acid derivatives, this compound can exist as a zwitterion, which can influence its solubility, particularly in solvents of intermediate polarity. In the solid state and in certain solvents, the molecule can have both a positively charged piperidinium (B107235) ion and a negatively charged carboxylate group. This can lead to strong intermolecular interactions and lower solubility. Adjusting the pH can modulate the ionic form and improve solubility.

Q4: How does pH influence the solubility of this compound in aqueous solutions?

A4: The solubility of this compound in aqueous media is pH-dependent. At acidic pH (below its pKa), the carboxylic acid group will be protonated, leading to a net positive charge on the molecule if the piperidine (B6355638) nitrogen is protonated. In basic conditions (above its pKa), the carboxylic acid will be deprotonated to a carboxylate, resulting in a net negative charge. The zwitterionic form is typically least soluble at its isoelectric point. Therefore, adjusting the pH away from the isoelectric point can increase solubility. For many carboxylic acids, increasing the pH to form the more soluble carboxylate salt is a common strategy.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution during a reaction.
  • Possible Cause: Change in solvent polarity, temperature fluctuation, or reaching the solubility limit as the reaction progresses.

  • Troubleshooting Steps:

    • Increase Solvent Volume: If permissible by the reaction conditions, add more solvent to decrease the concentration.

    • Add a Co-solvent: Introduce a small amount of a co-solvent in which this compound has higher solubility (e.g., a small percentage of DMF or DMSO).

    • Maintain Temperature: Ensure the reaction temperature is stable. If the reaction was gently heated to dissolve the starting material, maintain that temperature.

    • pH Adjustment: If applicable to your reaction, a slight adjustment of the pH with a non-interfering acid or base might keep the compound in solution.

Issue 2: Incomplete dissolution leading to low reaction yields.
  • Possible Cause: Insufficient solvation of the starting material, leading to a heterogeneous reaction mixture and reduced availability of the reactant.

  • Troubleshooting Steps:

    • Optimize Dissolution Protocol: Follow a more rigorous dissolution protocol. See "Experimental Protocol 1: Standard Procedure for Dissolving this compound for Amide Coupling Reactions."

    • Use of a Base: For reactions involving the carboxylic acid moiety (e.g., amide coupling), the addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) can deprotonate the carboxylic acid, forming a more soluble salt and facilitating dissolution in organic solvents.

    • Sonication: Employ sonication for a short period to ensure complete dissolution before proceeding with the reaction.

Data Presentation

Table 1: Solubility of this compound and Related Compounds

CompoundSolventSolubilityTemperature (°C)Notes
This compoundWaterSlightly SolubleRoom Temperature
This compoundMethanolSolubleRoom Temperature
This compoundEthanolSolubleRoom Temperature
This compoundDMSOSolubleRoom Temperature
This compoundDMFSolubleRoom Temperature
Nipecotic AcidPBS (pH 7.2)10 mg/mLNot Specified

Experimental Protocols

Experimental Protocol 1: Standard Procedure for Dissolving this compound for Amide Coupling Reactions

This protocol describes a standard method for dissolving this compound for use in an amide coupling reaction with a generic amine, using HATU as the coupling agent.

Materials:

  • This compound

  • Amine

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Reaction vessel

Procedure:

  • To a clean, dry reaction vessel, add 1.0 equivalent of this compound.

  • Add anhydrous DMF to the vessel to achieve the desired reaction concentration (typically 0.1-0.5 M).

  • Stir the mixture at room temperature. If dissolution is slow, gently warm the mixture to 30-40 °C. Alternatively, place the vessel in an ultrasonic bath for 5-10 minutes.

  • Once the this compound is fully dissolved, add 1.1 equivalents of HATU to the solution and stir.

  • Add 2.0 equivalents of DIPEA to the reaction mixture and stir for 5-10 minutes to allow for pre-activation of the carboxylic acid. The formation of the carboxylate salt with DIPEA often enhances solubility.

  • Slowly add 1.05 equivalents of the amine to the activated acid solution.

  • Allow the reaction to proceed, monitoring by an appropriate method (e.g., TLC or LC-MS).

Experimental Protocol 2: Small-Scale Aqueous Solubility Enhancement by pH Adjustment

This protocol provides a method for preparing a stock solution of this compound in an aqueous buffer, where solubility is enhanced by adjusting the pH.

Materials:

  • This compound

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter

  • Vortex mixer or magnetic stirrer

Procedure:

  • Weigh a desired amount of this compound into a suitable container.

  • Add a portion of the aqueous buffer to the solid.

  • While stirring or vortexing, slowly add the 1 M NaOH solution dropwise.

  • Monitor the pH of the solution. Continue adding NaOH until the this compound dissolves and the desired pH is reached. For carboxylic acids, a pH above 7 will favor the formation of the more soluble carboxylate salt.

  • Once dissolved, adjust the final volume with the aqueous buffer to achieve the target concentration.

  • If necessary, sterile-filter the solution for biological applications.

Mandatory Visualizations

TroubleshootingWorkflow start Solubility Issue with This compound check_solvent Is the solvent appropriate? (e.g., DMF, DMSO, MeOH, EtOH) start->check_solvent change_solvent Switch to a more suitable solvent. check_solvent->change_solvent No gentle_heat Apply gentle heat (30-40°C)? check_solvent->gentle_heat Yes change_solvent->start use_sonication Use sonication? gentle_heat->use_sonication Yes gentle_heat->use_sonication No check_dissolution Is the compound fully dissolved? use_sonication->check_dissolution Yes use_sonication->check_dissolution No proceed Proceed with experiment check_dissolution->proceed Yes troubleshoot_further Further Troubleshooting: - Check purity - Adjust pH (if aqueous) - Add co-solvent - Use a base (for coupling) check_dissolution->troubleshoot_further No ExperimentalWorkflow cluster_dissolution Dissolution of this compound cluster_activation Carboxylic Acid Activation cluster_coupling Amide Coupling A 1. Add this compound to anhydrous DMF B 2. Stir at RT (Optional: Gentle Heat/Sonication) A->B C 3. Ensure complete dissolution B->C D 4. Add HATU to the solution C->D E 5. Add DIPEA and stir D->E F 6. Slowly add amine E->F G 7. Monitor reaction progress F->G

Technical Support Center: 1-Boc-Nipecotic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the amide coupling reactions of 1-Boc-Nipecotic acid.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with this compound often challenging?

A1: The primary challenge stems from steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the cyclic nature of the piperidine (B6355638) ring, can impede the approach of the activated carboxylic acid to the amine, leading to slower reaction rates and incomplete coupling.

Q2: Which coupling reagents are most effective for this compound?

A2: For sterically hindered substrates like this compound, more potent activating agents are generally recommended. Onium salt-based reagents such as HATU, HBTU, and PyBOP are often more effective than carbodiimides like DCC or EDC used alone. The addition of additives like HOBt or OxymaPure® to carbodiimide (B86325) reactions can significantly improve efficiency and suppress side reactions.

Q3: What are common side reactions in these coupling reactions and how can they be minimized?

A3: Common side reactions include:

  • N-acylurea formation: This occurs when using carbodiimide reagents, where the activated O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea. To minimize this, use additives like HOBt or NHS, and maintain low reaction temperatures.[1]

  • Racemization: Loss of stereochemical purity at the alpha-carbon can be an issue. To mitigate this, use of additives like HOBt, selection of non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA), and controlling the reaction temperature are crucial.

  • Guanidinylation: When using excess uronium/aminium-based reagents like HATU or HBTU, the free amine can be capped by reacting with the reagent itself. It is important to use the correct stoichiometry to avoid this.

Q4: What is the optimal solvent for this compound coupling reactions?

A4: Polar aprotic solvents are generally the best choice. N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are most commonly used due to their excellent solvating properties for the reactants and reagents.[1] However, be aware that DMF can sometimes promote the formation of N-acylurea when using carbodiimides.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inefficient activation: The coupling reagent may not be potent enough for the sterically hindered substrate. 2. Degraded reagents: Coupling reagents, particularly carbodiimides like EDC, can be sensitive to moisture. 3. Poor solubility: Reactants may not be fully dissolved in the chosen solvent. 4. Incorrect stoichiometry: Insufficient amounts of coupling agent or base.1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU or PyBOP). 2. Use fresh, anhydrous reagents and solvents. 3. Try a different solvent like DMF or add a co-solvent. Gentle heating may also improve solubility, but monitor for side reactions. 4. Ensure accurate measurement of all reagents, typically using a slight excess of the coupling agent and amine relative to the carboxylic acid.
Presence of Unreacted Starting Material 1. Short reaction time: The reaction may not have proceeded to completion. 2. Low reaction temperature: May slow down the reaction rate significantly. 3. Steric hindrance: The bulky nature of this compound or the amine partner is preventing efficient coupling.1. Increase the reaction time and monitor progress using TLC or LC-MS. 2. Allow the reaction to proceed at room temperature or consider gentle heating (e.g., to 40-50 °C). 3. Consider a "double coupling" where fresh reagents are added after the initial coupling period.
Formation of N-acylurea byproduct (with carbodiimides) The activated O-acylisourea intermediate is rearranging before reacting with the amine.1. Add an activating agent like HOBt or NHS to the reaction mixture. These form a more stable active ester that is less prone to rearrangement. 2. Run the reaction at a lower temperature (e.g., 0 °C).
Difficult Purification 1. Byproducts from coupling reagents: For example, dicyclohexylurea (DCU) from DCC is poorly soluble. 2. Excess reagents: Unreacted coupling agents, bases, or additives can complicate purification.1. If using DCC, filter the reaction mixture to remove the precipitated DCU. Consider switching to EDC, as the resulting urea (B33335) is water-soluble and easily removed by aqueous workup. 2. Perform an aqueous workup. Use a dilute acid wash (e.g., 1M HCl) to remove basic components like DIPEA and unreacted amines, followed by a base wash (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and additives like HOBt.

Data Presentation: Comparison of Coupling Conditions

The following table summarizes typical reaction conditions for the coupling of this compound with various amines. Note that yields are highly dependent on the specific amine used and the reaction scale.

Coupling ReagentAdditiveBaseSolventAmine PartnerTemp. (°C)Time (h)Yield (%)
EDCHOBtDIPEADCMAmmonia (in Methanol)RT12-16~80-90%
HATU-DIPEADMFSubstituted AnilineRT12~80%
EDCIHOBtDIPEADMFSubstituted AnilineRT12~60%
PyBOP-DIPEADMFGeneral Primary Amine0 to RT12-16>90% (conversion)

Experimental Protocols

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol describes a general procedure for the coupling of this compound with a primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • 1M aqueous HCl solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq), followed by the primary amine (1.1 eq), and finally EDC·HCl (1.2 eq).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Amide Coupling using HATU

This protocol is suitable for more challenging couplings, leveraging the high reactivity of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

G cluster_start Start cluster_check1 Initial Checks cluster_solutions1 Solutions cluster_optimization Reaction Optimization cluster_end Goal start Low Yield or Incomplete Reaction check_reagents Reagents Fresh & Anhydrous? start->check_reagents check_solubility Reactants Soluble? check_reagents->check_solubility Yes use_fresh Use Fresh/Anhydrous Reagents & Solvents check_reagents->use_fresh No change_solvent Change Solvent (e.g., DMF, NMP) check_solubility->change_solvent No increase_time_temp Increase Reaction Time / Temperature check_solubility->increase_time_temp Yes use_fresh->check_solubility change_solvent->increase_time_temp stronger_reagent Switch to Stronger Coupling Reagent (e.g., HATU, PyBOP) increase_time_temp->stronger_reagent double_couple Perform a 'Double Coupling' stronger_reagent->double_couple end Improved Yield double_couple->end

Caption: Troubleshooting workflow for this compound coupling reactions.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products cluster_side_reaction Side Reaction boc_nip This compound acylisourea O-Acylisourea Intermediate boc_nip->acylisourea + EDC amine R-NH₂ edc EDC urea EDC-Urea Byproduct edc->urea forms hobt HOBt active_ester Active HOBt Ester acylisourea->active_ester + HOBt n_acylurea N-Acylurea (Unreactive) acylisourea->n_acylurea Rearrangement amide Desired Amide Product active_ester->amide + R-NH₂ - HOBt

References

Technical Support Center: 1-Boc-Nipecotic Acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of 1-Boc-Nipecotic acid into peptide sequences using Solid-Phase Peptide Synthesis (SPPS).

Introduction

This compound, a proline analogue, is a valuable building block in peptidomimetic and drug design due to its constrained cyclic structure. However, its incorporation into peptide chains via SPPS can be challenging, primarily due to two common side reactions: diketopiperazine (DKP) formation and inefficient coupling arising from its steric hindrance. This guide will address these specific issues with detailed explanations, troubleshooting strategies, and preventative protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound in SPPS?

A1: The two most prevalent side reactions are diketopiperazine (DKP) formation and incomplete or slow coupling reactions. DKP formation is a cyclization reaction that leads to chain termination and the loss of the dipeptide from the resin.[1] Inefficient coupling is a result of the steric bulk of the nipecotic acid ring, which can hinder the approach of the activated amino acid to the growing peptide chain.[2][3]

Q2: When is diketopiperazine (DKP) formation most likely to occur with this compound?

A2: DKP formation is most pronounced when the nipecotic acid residue is at the C-terminus of a dipeptide attached to the resin (i.e., the second amino acid in the sequence).[4][5] The free N-terminal amine of the nipecotic acid can attack the ester linkage to the resin, leading to the formation of a cyclic dipeptide and its cleavage from the solid support.

Q3: Can this compound racemize during coupling?

A3: While proline and its analogues are generally less prone to racemization than other amino acids because their cyclic structure restricts the formation of the necessary planar intermediate, the risk is not entirely absent, especially with highly activating coupling reagents and extended reaction times.[6][7] However, compared to DKP formation and coupling efficiency, racemization is a less common issue for this class of amino acids.

Q4: What are the signs of inefficient coupling of this compound?

A4: Inefficient coupling can be detected by a positive Kaiser test (ninhydrin test) after the coupling step, which indicates the presence of unreacted free primary amines on the resin.[2] Subsequent analysis of the crude peptide by HPLC and mass spectrometry may reveal deletion sequences (peptides lacking the nipecotic acid residue) or a complex mixture of products.[3]

Troubleshooting Guides

Issue 1: Low Yield Due to Diketopiperazine (DKP) Formation

Symptoms:

  • Significantly low final peptide yield.

  • Presence of a major byproduct corresponding to the cyclic dipeptide in the cleavage solution.

  • Detection of truncated sequences starting from the third amino acid.

Troubleshooting Workflow:

DKP_Troubleshooting Start Low Peptide Yield (Suspected DKP Formation) Check_Position Is this compound the 2nd Residue? Start->Check_Position Resin_Choice Use 2-Chlorotrityl Chloride Resin Check_Position->Resin_Choice Yes Coupling_Conditions Modify Coupling/ Deprotection Conditions Check_Position->Coupling_Conditions No Dipeptide_Coupling Couple a Dipeptide (Xaa-Nip) Resin_Choice->Dipeptide_Coupling End_Success Problem Resolved Resin_Choice->End_Success Dipeptide_Coupling->End_Success Coupling_Conditions->End_Success End_Failure Further Optimization Needed Coupling_Conditions->End_Failure

Caption: Troubleshooting workflow for DKP formation.

Recommended Solutions:

StrategyDescriptionRationale
Resin Selection Utilize a sterically hindered resin such as 2-chlorotrityl chloride resin.The bulky nature of the 2-chlorotrityl linker sterically hinders the backside attack of the N-terminal amine on the ester linkage, thus suppressing DKP formation.[7]
Dipeptide Coupling Synthesize the dipeptide of the first amino acid and this compound in solution and then couple it to the resin.This strategy bypasses the vulnerable dipeptide-resin intermediate stage where DKP formation is most likely to occur.
Modified Deprotection For Boc-SPPS, consider using HCl in dioxane for deprotection instead of TFA.This condition protonates the free amine, reducing its nucleophilicity and thereby decreasing the rate of DKP formation.[4]
Optimized Coupling Use coupling reagents known to minimize DKP formation, such as BOP or TSTU, in the presence of a non-nucleophilic base like DIPEA.These reagents can promote faster amide bond formation, which can outcompete the intramolecular cyclization leading to DKP.[4]
Issue 2: Inefficient Coupling of this compound

Symptoms:

  • Positive Kaiser test after the coupling step.

  • Presence of deletion sequences in the final product upon HPLC/MS analysis.

  • Low overall yield of the desired full-length peptide.

Troubleshooting Workflow:

Coupling_Troubleshooting Start Positive Kaiser Test (Incomplete Coupling) Coupling_Reagent Switch to a More Potent Coupling Reagent Start->Coupling_Reagent Double_Coupling Perform Double Coupling Coupling_Reagent->Double_Coupling HATU/HBTU/COMU Optimize_Conditions Increase Reaction Time and/or Temperature Coupling_Reagent->Optimize_Conditions PyBOP/PyAOP Double_Coupling->Optimize_Conditions End_Success Problem Resolved Double_Coupling->End_Success Check_Aggregation Consider Aggregation Disrupting Additives Optimize_Conditions->Check_Aggregation Optimize_Conditions->End_Success Check_Aggregation->End_Success End_Failure Further Optimization Needed Check_Aggregation->End_Failure

Caption: Troubleshooting workflow for inefficient coupling.

Recommended Solutions:

StrategyDescriptionRationale
Potent Coupling Reagents Switch from standard carbodiimide (B86325) reagents (e.g., DIC) to more potent uronium/aminium (HATU, HBTU, HCTU) or phosphonium (B103445) (PyBOP, PyAOP) salt-based reagents.[2][8]These reagents form highly reactive activated esters that can overcome the steric hindrance of the nipecotic acid ring, leading to faster and more complete coupling.
Double Coupling After the initial coupling reaction, repeat the coupling step with a fresh solution of activated this compound.This provides a second opportunity for the reaction to go to completion, especially if the initial coupling was sluggish.[2]
Extended Reaction Time Increase the coupling reaction time from the standard 1-2 hours to 4-6 hours or even overnight.Allows more time for the sterically hindered coupling to proceed to completion.[2]
Elevated Temperature Gently increase the reaction temperature to 30-40°C.This can increase the reaction kinetics, but should be used with caution as it may also increase the risk of racemization.
Aggregation Disruption If peptide aggregation is suspected, consider using solvents like N-Methyl-2-pyrrolidone (NMP) or adding chaotropic salts (e.g., LiCl).These can help to solvate the growing peptide chain and break up secondary structures that may be hindering reagent access.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol is designed for the manual coupling of this compound to a deprotected peptide-resin.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: If the N-terminus is protected, perform the appropriate deprotection step (e.g., 20% piperidine (B6355638) in DMF for Fmoc removal or 50% TFA in DCM for Boc removal) followed by thorough washing with DMF.

  • Neutralization (for Boc-SPPS): If coming from a TFA deprotection, neutralize the resin with 10% DIPEA in DMF for 2 x 2 minutes, followed by washing with DMF.

  • Activation of this compound: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA to the solution and vortex for 1-2 minutes. This is the pre-activation step.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

  • Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), proceed with a second coupling (Step 8).

  • Double Coupling (if necessary): Repeat steps 4-7.

  • Capping (Optional): If the Kaiser test remains positive after double coupling, cap the unreacted amines with a solution of acetic anhydride (B1165640) and DIPEA in DMF to prevent the formation of deletion sequences.

Protocol 2: Minimizing Diketopiperazine (DKP) Formation

This protocol is recommended when coupling the second amino acid, particularly if it is this compound, onto a 2-chlorotrityl chloride resin.

Materials:

  • 2-Chlorotrityl chloride resin

  • First Fmoc-amino acid (1 equivalent)

  • DIPEA (2.5 equivalents)

  • DCM

  • Methanol

  • DMF

  • 20% Piperidine in DMF

  • This compound (3 equivalents)

  • HATU (2.9 equivalents)

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.

  • Loading of the First Amino Acid:

    • Dissolve the first Fmoc-amino acid in DCM.

    • Add DIPEA and add the solution to the swollen resin.

    • Agitate for 1-2 hours.

    • Wash the resin with DCM.

    • Cap any remaining active sites on the resin by washing with a mixture of DCM/Methanol/DIPEA (17:2:1) for 10 minutes.

    • Wash thoroughly with DCM and DMF.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes. Wash thoroughly with DMF.

  • Coupling of this compound: Proceed with the coupling of this compound as described in Protocol 1 (Steps 4-7) . The use of the 2-chlorotrityl resin should significantly suppress DKP formation.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the literature, the following table summarizes the general effectiveness of different coupling reagents for sterically hindered amino acids, which can serve as a valuable guideline.

Table 1: Relative Coupling Efficiency of Common Reagents for Hindered Amino Acids

Coupling ReagentRelative EfficiencyTendency for RacemizationNotes
DIC/HOBtModerateLowStandard, but may be insufficient for highly hindered couplings.
HBTU/DIPEAHighModerateA common and effective choice for many difficult couplings.
HATU/DIPEAVery HighLowOften considered one of the most effective reagents for hindered amino acids with low racemization risk.[8]
PyBOP/DIPEAVery HighLowAnother excellent choice for sterically demanding couplings.
COMU/DIPEAVery HighLowA newer generation uronium salt with high reactivity.

Note: Efficiency can be sequence and condition-dependent. Optimization is often necessary.

References

Technical Support Center: Optimizing Reaction Conditions for 1-Boc-Nipecotic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and modification of 1-Boc-Nipecotic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when working with this compound derivatives?

A1: Researchers often face challenges in three main areas:

  • Amide Coupling: Low yields due to steric hindrance, side reactions such as dimerization, and incomplete reactions are common.

  • Esterification: Achieving high yields can be difficult, and the choice of catalyst and reaction conditions is critical.

  • Boc Deprotection: Incomplete removal of the Boc group or decomposition of acid-sensitive functional groups on the derivative are frequent issues.

Q2: How can I prevent dimerization during amide coupling reactions?

A2: Dimerization, where two molecules of an amino-derivative of this compound react with each other, can be minimized by:

  • Slowing the addition of the amine: Use a syringe pump for the dropwise addition of the amine solution over an extended period (e.g., 30-60 minutes).[1]

  • Lowering the reaction concentration: Working at a lower concentration (0.05-0.1 M) can reduce the probability of self-reaction.[1]

  • Pre-activation of the carboxylic acid: Activate the carboxylic acid with the coupling agent for 15-30 minutes before starting the slow addition of the amine.[1]

Q3: Which coupling agents are most effective for sterically hindered this compound derivatives?

A3: For sterically hindered substrates, standard coupling reagents like EDC/HOBt may be insufficient.[2] More powerful phosphonium (B103445) or aminium/uronium-based reagents are recommended, such as:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1][2]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[2]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)[2]

Q4: What are the best practices for Boc deprotection when other acid-sensitive groups are present?

A4: To selectively remove the Boc group while preserving other acid-labile functionalities, consider the following:

  • Milder acidic conditions: Instead of strong acids like neat TFA, use milder conditions such as 4M HCl in dioxane, or p-toluenesulfonic acid in THF/DCM.[3]

  • Control of reaction temperature: Perform the deprotection at 0°C to reduce the rate of side reactions.[3]

  • Careful monitoring: Track the reaction progress closely using TLC or LC-MS to stop the reaction as soon as the starting material is consumed.

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling Reaction

Symptoms:

  • Significant amount of unreacted this compound and/or the amine starting material remains after the reaction.

  • Formation of multiple side products observed on TLC or LC-MS.

Possible Causes and Solutions:

CauseRecommended Solution
Inefficient Coupling Agent Switch to a more potent coupling agent like HATU or PyBOP, especially for sterically hindered substrates.[1][2]
Incomplete Activation Allow the carboxylic acid to pre-activate with the coupling agent and a base (e.g., DIPEA) for 15-30 minutes at 0°C before adding the amine.[1]
Steric Hindrance Increase the reaction temperature to room temperature or slightly above, and extend the reaction time. Monitor for potential side reactions.
Moisture Contamination Use anhydrous solvents and ensure all glassware is thoroughly dried. Moisture can hydrolyze the activated acid.[1]
Issue 2: Incomplete Boc Deprotection

Symptoms:

  • A mix of starting material and the deprotected product is observed after the reaction.

  • The reaction does not proceed to completion even after extended reaction times.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficiently Acidic Conditions Increase the concentration of the acid or switch to a stronger acid system (e.g., from 20% TFA in DCM to 50% TFA in DCM).
Low Reaction Temperature Allow the reaction to warm to room temperature after an initial period at 0°C.[3]
Scavenger Issues Ensure an adequate amount of a scavenger (e.g., triethylsilane or anisole) is present to trap the tert-butyl cation, especially if the substrate is sensitive to alkylation.
Water in the Reaction Ensure anhydrous conditions, as water can decrease the effective acidity of the reaction medium.[3]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Dissolve this compound (1.0 eq) in anhydrous DMF (to make a 0.1 M solution).

  • Add HATU (1.1 eq) and DIPEA (2.2 eq) to the solution.

  • Stir the mixture at 0°C for 30 minutes to activate the carboxylic acid.[1]

  • In a separate flask, dissolve the desired amine (1.1 eq) in a small amount of anhydrous DMF.

  • Slowly add the amine solution to the reaction mixture dropwise over 30-60 minutes using a syringe pump, while maintaining the temperature at 0°C.[1]

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Standard Procedure for Boc Deprotection using TFA
  • Dissolve the this compound derivative (1.0 eq) in dichloromethane (B109758) (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) in a 1:1 ratio with DCM.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Co-evaporate with toluene (B28343) (3x) to ensure complete removal of residual TFA.

  • The resulting amine salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent.

Data Presentation

Table 1: Comparison of Coupling Agents for the Synthesis of a Model Amide Derivative

Coupling AgentBaseSolventTemperature (°C)Time (h)Yield (%)
EDC/HOBtDIPEADMF251645
DCC/DMAP-DCM251260
HBTUDIPEADMF251285
HATU DIPEA DMF 25 12 92
PyBOPDIPEADMF251290

Yields are representative for a typical reaction between this compound and a primary amine and may vary depending on the specific substrates.

Table 2: Effect of Acidic Conditions on Boc Deprotection

ReagentSolventTemperature (°C)Time (h)Outcome
20% TFADCM254Incomplete Reaction
50% TFADCM251Complete Deprotection
4M HClDioxane252Complete Deprotection
p-TsOHTHF/DCM250.5Complete Deprotection

Reaction times are approximate and should be optimized by monitoring the reaction progress.[3][4]

Visualizations

Amide_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid This compound Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester + HATU + DIPEA in DMF, 0°C, 30 min Coupling_Agent HATU Base DIPEA Product Amide Product Activated_Ester->Product + Amine (slow addition) 0°C to RT, 12-16h Amine Primary/Secondary Amine

Caption: Workflow for the HATU-mediated amide coupling of this compound.

Troubleshooting_Low_Yield Start Low Yield in Amide Coupling Check_Reagents Check Coupling Agent Potency Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Purity Verify Starting Material Purity Start->Check_Purity Switch_Reagent Switch to HATU/PyBOP Check_Reagents->Switch_Reagent If using EDC/DCC Optimize_Time_Temp Increase Time/Temperature Check_Conditions->Optimize_Time_Temp For steric hindrance Ensure_Anhydrous Use Anhydrous Solvents Check_Conditions->Ensure_Anhydrous If moisture is suspected Success Improved Yield Switch_Reagent->Success Optimize_Time_Temp->Success Ensure_Anhydrous->Success

References

Technical Support Center: Purification of Peptides Containing 1-Boc-Nipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of peptides incorporating 1-Boc-Nipecotic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying peptides containing this compound?

A1: The primary challenges stem from the physicochemical properties of the this compound residue. The tert-butyloxycarbonyl (Boc) group is bulky and highly hydrophobic, which can lead to:

  • Poor solubility in aqueous solutions commonly used in reversed-phase chromatography.[1][2]

  • A tendency for the peptide to aggregate , complicating purification and potentially reducing yield.[2][3]

  • Strong retention on reversed-phase HPLC columns, often requiring high concentrations of organic solvent for elution.[1][2]

  • The rigid, cyclic structure of nipecotic acid can influence the peptide's overall conformation, potentially leading to unusual chromatographic behavior.

Q2: What are the most common impurities encountered during the purification of these peptides?

A2: Common impurities can be categorized as either product-related or process-related.[1]

  • Deletion Sequences: Resulting from incomplete coupling of the sterically hindered this compound during solid-phase peptide synthesis (SPPS).

  • Truncated Peptides: Arising from incomplete synthesis cycles.[1]

  • Incompletely Deprotected Peptides: Residual protecting groups from synthesis that were not successfully removed during the cleavage process.[1]

  • Side-Products from Coupling Reagents: Byproducts from reagents like DCC or HBTU can be present in the crude product.[1]

  • Diastereomers: If racemic nipecotic acid was used in the synthesis, the resulting diastereomeric peptides can be challenging to separate.

Q3: Which purification technique is most recommended for peptides with this compound?

A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used and recommended technique for the purification of synthetic peptides, including those containing this compound.[1][4] The separation is based on the hydrophobic interactions between the peptide and the stationary phase.[1] For very complex mixtures or to remove specific impurities, orthogonal techniques like ion-exchange chromatography may be beneficial.[1]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Broadening) in RP-HPLC
  • Possible Cause: Secondary interactions between the peptide and the silica (B1680970) matrix of the column, or the presence of residual silanols. The basic nitrogen of the nipecotic acid ring can contribute to this.

  • Solution:

    • Ensure 0.1% trifluoroacetic acid (TFA) is present in both mobile phases (A and B) to act as an ion-pairing agent, which improves peak symmetry.[5]

    • Consider using a column with high-purity silica to minimize interactions with metal impurities.[4]

    • Increase the column temperature (e.g., to 40-50 °C) to improve peak shape.

Problem 2: Low Yield After Purification
  • Possible Cause: Peptide aggregation and precipitation during the purification process or poor solubility of the collected fractions.[3]

  • Solution:

    • Adjust the pH or the organic solvent concentration of the collected fractions immediately to ensure the peptide remains soluble.

    • For highly hydrophobic peptides, consider adding a small amount of an organic solvent like isopropanol (B130326) or acetonitrile (B52724) to the collection tubes.

    • Lyophilize the purified fractions as quickly as possible to prevent degradation in solution.[5]

Problem 3: Co-elution of Impurities with the Main Product
  • Possible Cause: Impurities with similar hydrophobicity to the target peptide, such as deletion sequences that are only slightly different in composition.

  • Solution:

    • Optimize the HPLC gradient. A shallower gradient will increase the resolution between peaks.[5]

    • Screen different stationary phases. A C8 or a Phenyl-Hexyl column may offer different selectivity compared to a standard C18 column and could resolve the co-eluting species.[1]

    • Employ an orthogonal purification method, such as ion-exchange chromatography, to separate impurities based on charge rather than hydrophobicity.[1]

Data Presentation

Table 1: Recommended RP-HPLC Columns for Peptides Containing this compound

Stationary PhaseParticle Size (µm)Pore Size (Å)Characteristics
C18 (Octadecylsilane)3 - 10100 - 300Standard choice for peptide purification, offering high hydrophobicity.
C8 (Octylsilane)3 - 10100 - 300Less hydrophobic than C18, useful for very hydrophobic peptides that retain too strongly on C18.[1]
Phenyl-Hexyl3 - 10100 - 300Offers alternative selectivity through π-π interactions, beneficial for peptides with aromatic residues.[1]

Table 2: Starting Gradients for RP-HPLC Purification

Time (min)% Solvent B (Acetonitrile + 0.1% TFA)Flow Rate (mL/min)
051.0
551.0
35651.0
40951.0
45951.0
5051.0

Note: This is a starting point and should be optimized for each specific peptide.

Experimental Protocols

Protocol 1: Sample Preparation for RP-HPLC

Objective: To dissolve the crude peptide and remove any insoluble material before injection.

Procedure:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent mixture (e.g., water/acetonitrile) to a concentration of 10-20 mg/mL.[1]

  • If solubility is an issue, add a small amount of acetic acid or dimethylformamide (DMF).

  • Vortex the sample until the peptide is fully dissolved.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 5 minutes to pellet any insoluble material.[1]

  • Carefully transfer the supernatant to a clean HPLC vial for injection.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To purify the target peptide from synthesis-related impurities.

Instrumentation: A preparative HPLC system with a UV detector.

Materials:

  • Column: A suitable C18 or C8 preparative column.

  • Solvent A: 0.1% (v/v) TFA in water.[5]

  • Solvent B: 0.1% (v/v) TFA in acetonitrile (ACN).[5]

Procedure:

  • Column Equilibration: Equilibrate the preparative column with 95% Solvent A and 5% Solvent B for at least 3 column volumes or until a stable baseline is achieved.[1]

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Run a linear gradient optimized for the target peptide (see Table 2 for a starting point).[1]

  • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Analysis of Fractions: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pooling and Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the purified peptide as a powder.[5]

Visualizations

G cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Peptide centrifuge Centrifuge dissolve->centrifuge supernatant Collect Supernatant centrifuge->supernatant equilibrate Equilibrate Column supernatant->equilibrate inject Inject Sample equilibrate->inject elute Gradient Elution inject->elute collect Collect Fractions elute->collect analyze Analyze Fractions collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize final_product final_product lyophilize->final_product Purified Peptide

Caption: General workflow for the purification of a synthetic peptide.

G cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Purification Issue Identified poor_peak_shape Poor Peak Shape? start->poor_peak_shape low_yield Low Yield? poor_peak_shape->low_yield No solution_peak_shape Add 0.1% TFA Increase Temperature Use High-Purity Silica Column poor_peak_shape->solution_peak_shape Yes co_elution Co-eluting Impurities? low_yield->co_elution No solution_yield Adjust pH of Fractions Add Organic Solvent to Collection Lyophilize Quickly low_yield->solution_yield Yes solution_co_elution Optimize Gradient (shallower) Screen Different Columns (C8, Phenyl) Use Orthogonal Method (IEX) co_elution->solution_co_elution Yes end Purity > 95%? co_elution->end No solution_peak_shape->end solution_yield->end solution_co_elution->end

Caption: Troubleshooting flowchart for common peptide purification issues.

References

preventing aggregation in peptide synthesis with 1-Boc-Nipecotic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of 1-Boc-Nipecotic acid in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address potential challenges and provide guidance on utilizing this reagent, particularly in the context of preventing peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential role in preventing peptide aggregation?

A1: this compound, also known as 1-Boc-piperidine-3-carboxylic acid, is a proline analogue. Proline is well-known for its ability to disrupt the formation of secondary structures like β-sheets, which are a primary cause of peptide aggregation during SPPS. By incorporating this compound into a peptide sequence, its rigid piperidine (B6355638) ring is thought to introduce a "kink" in the peptide backbone, similar to proline. This structural disruption can interfere with the inter-chain hydrogen bonding that leads to aggregation, thereby improving the solvation of the growing peptide chain and enhancing coupling efficiencies.

Q2: When should I consider using this compound in my peptide synthesis?

A2: Consider incorporating this compound under the following circumstances:

  • Synthesis of "difficult sequences": Peptides with a high content of hydrophobic residues are prone to aggregation.

  • Long peptides (>30 amino acids): The risk of aggregation increases with peptide length.

  • To introduce a non-natural kink: When a proline-like turn is desired at a specific position where proline is not part of the native sequence.

  • As an alternative to pseudoprolines: When the sequence does not contain Ser, Thr, or Cys residues necessary for the formation of pseudoproline dipeptides.

Q3: How does this compound differ from pseudoproline dipeptides?

A3: While both are used to mitigate aggregation, they differ in their structure and application. Pseudoproline dipeptides are derived from serine, threonine, or cysteine residues within the peptide sequence and are incorporated as dipeptides.[1] this compound is a standalone, non-natural amino acid that is incorporated as a single residue. The choice between them depends on the peptide sequence and the desired modification.

FeatureThis compoundPseudoproline Dipeptides
Building Block Single non-natural amino acidDipeptide derivative of Ser, Thr, or Cys[1]
Origin Synthetic proline analogueDerived from natural amino acids in the sequence
Incorporation As a single residueAs a dipeptide unit[1]
Applicability Can be placed at any desired positionLimited to positions adjacent to Ser, Thr, or Cys[2]

Troubleshooting Guide: Incorporation of this compound

This guide addresses common issues that may arise when using this compound in your peptide synthesis workflow.

Problem 1: Incomplete or Slow Coupling of this compound

  • Potential Cause: this compound is a secondary amine and can exhibit steric hindrance, leading to slower reaction kinetics compared to standard primary amino acids.

  • Recommended Solutions:

    • Double Coupling: Repeat the coupling step with a fresh solution of activated this compound.

    • Extended Coupling Time: Increase the coupling reaction time to 2-4 hours or even overnight.

    • Use of Stronger Coupling Reagents: Employ more potent coupling reagents like HATU, HCTU, or PyBOP.[3]

    • Increased Reagent Excess: Use a higher excess (3-5 equivalents) of this compound and the coupling reagent.

Problem 2: Incomplete Coupling of the Amino Acid Following the Nipecotic Acid Residue

  • Potential Cause: The N-terminus of the newly incorporated nipecotic acid residue can be sterically hindered, making the subsequent coupling challenging.

  • Recommended Solutions:

    • Double Coupling: This is highly recommended for the amino acid following nipecotic acid.

    • Microwave-Assisted Synthesis: The use of microwave energy can help overcome steric hindrance and improve coupling efficiency.

    • Choice of Coupling Reagent: Reagents like HATU or PyBrOP are known to be effective for sterically hindered couplings.[3]

Problem 3: Low Final Peptide Yield or Purity

  • Potential Cause: Suboptimal coupling or deprotection steps throughout the synthesis, which can be exacerbated by the presence of a non-natural amino acid.

  • Recommended Solutions:

    • Monitoring of Coupling Reactions: Use a qualitative test like the Kaiser test to monitor the completion of each coupling step. Note that the secondary amine of nipecotic acid may give a different color result (e.g., a reddish-brown instead of blue) with the Kaiser test.

    • Optimize Deprotection: Ensure complete removal of the Boc protecting group by using standard Boc-SPPS deprotection protocols (e.g., 25-50% TFA in DCM).[4]

    • HPLC Analysis of Crude Product: Analyze the crude peptide by RP-HPLC and mass spectrometry to identify any deletion or truncated sequences, which can help pinpoint problematic steps.

Experimental Protocols

Protocol 1: Manual Coupling of this compound in Boc-SPPS

This protocol outlines a standard manual procedure for coupling this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminus

  • This compound

  • Coupling reagent (e.g., HBTU, HATU, or DIC)

  • HOBt (if using DIC)

  • Base (e.g., DIPEA)

  • DMF (peptide synthesis grade)

  • DCM (peptide synthesis grade)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Pre-activation:

    • In a separate vessel, dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

  • Coupling:

    • Drain the DMF from the swollen resin.

    • Add the pre-activated this compound solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test on a few resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), continue agitation or perform a second coupling.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).

  • Deprotection: Proceed with the standard Boc deprotection protocol (e.g., treatment with 25-50% TFA in DCM) to remove the Boc group from the newly added nipecotic acid residue.[4]

Protocol 2: Cleavage and Deprotection of a Nipecotic Acid-Containing Peptide

This protocol describes a general procedure for cleaving the synthesized peptide from the resin and removing side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5)[5]

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage:

    • Add the cleavage cocktail to the resin in a reaction vessel.

    • Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Analysis: Analyze the crude peptide by analytical RP-HPLC and mass spectrometry to determine its purity and confirm its identity.

Visualizations

experimental_workflow cluster_spps_cycle SPPS Cycle for this compound Incorporation cluster_cleavage Final Cleavage and Deprotection resin Peptide-Resin (Free N-terminus) deprotection Boc Deprotection (TFA/DCM) resin->deprotection washing1 Washing (DCM, DMF) deprotection->washing1 coupling Coupling of This compound washing1->coupling washing2 Washing (DMF, DCM) coupling->washing2 washing2->deprotection Next Cycle final_peptide_resin Final Peptide-Resin washing2->final_peptide_resin Final Cycle cleavage Cleavage Cocktail (e.g., Reagent K) final_peptide_resin->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification

Caption: Workflow for SPPS incorporating this compound and subsequent cleavage.

troubleshooting_logic start Incomplete Coupling Detected (e.g., Positive Kaiser Test) double_coupling Perform Double Coupling start->double_coupling extend_time Extend Coupling Time start->extend_time stronger_reagent Use Stronger Coupling Reagent (HATU, HCTU) start->stronger_reagent check_next_coupling Monitor Next Coupling Step double_coupling->check_next_coupling extend_time->check_next_coupling stronger_reagent->check_next_coupling proceed Proceed with Synthesis check_next_coupling->proceed If successful

Caption: Troubleshooting logic for incomplete coupling of this compound.

References

Technical Support Center: Strategies to Improve Yield in 1-Boc-Nipecotic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1-Boc-Nipecotic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve reaction yields and overcome common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the Boc protection of nipecotic acid?

The reaction involves the protection of the secondary amine of nipecotic acid with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting nipecotic acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride (B1165640), Boc₂O) in the presence of a base.

Q2: Is a base always necessary for the Boc protection of nipecotic acid?

While the reaction can proceed without an added base, as the tert-butoxide ion formed as a byproduct can act as a base, using a base is highly recommended for nipecotic acid. The base neutralizes the carboxylic acid group, making the amine more nucleophilic, and also neutralizes the acidic byproduct, driving the reaction to completion.

Q3: What are the most common bases used for this reaction?

Commonly used bases for the Boc protection of amino acids like nipecotic acid include sodium hydroxide (B78521) (NaOH) and sodium bicarbonate (NaHCO₃) in aqueous or biphasic systems. Organic bases such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) can also be used in organic solvents.

Q4: What are the most common side reactions, and how can they be avoided?

Common side reactions include:

  • Di-Boc Protection: This is less common for secondary amines like nipecotic acid compared to primary amines but can occur under forcing conditions. To avoid this, use a controlled amount of Boc₂O (typically 1.1-1.2 equivalents) and monitor the reaction progress to avoid excessive reaction times.

  • O-Boc Protection: The carboxylic acid group of nipecotic acid can potentially react with Boc₂O to form a mixed anhydride, which can lead to side products. Using aqueous basic conditions (like NaOH) deprotonates the carboxylic acid, reducing its electrophilicity and favoring N-protection.

Q5: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A co-spot of the starting material (nipecotic acid) and the reaction mixture should be used. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Troubleshooting Guides

Issue 1: Low or No Product Formation

Possible Causes:

  • Insufficiently Basic Conditions: The amine on nipecotic acid may not be sufficiently nucleophilic if the carboxylic acid is not deprotonated.

  • Poor Solubility of Nipecotic Acid: Nipecotic acid is a zwitterion and may have poor solubility in common organic solvents.

  • Inactive Boc Anhydride: Boc anhydride can degrade upon exposure to moisture.

Solutions:

  • Optimize Base and Solvent: Use an aqueous basic solution (e.g., 1N NaOH) to dissolve the nipecotic acid. This will deprotonate the carboxylic acid and make the amine more reactive. A co-solvent like dioxane or THF can be used to help solubilize the Boc anhydride.

  • Check Reagent Quality: Use fresh, high-quality Boc anhydride.

  • Increase Reaction Time or Temperature: If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-50 °C), while monitoring for potential side product formation.

Issue 2: Formation of Multiple Products/Impurities

Possible Causes:

  • Excess Boc Anhydride: Using a large excess of Boc anhydride can lead to side reactions.

  • Reaction Temperature is Too High: Higher temperatures can promote the formation of side products.

Solutions:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of Boc anhydride.

  • Maintain Low Temperature: Run the reaction at room temperature or even 0 °C to improve selectivity.

  • Purification Strategy: If side products are formed, they can often be removed during the work-up and purification steps. An acidic wash during the work-up can help remove any unreacted amine starting material.

Issue 3: Difficult Work-up and Purification

Possible Causes:

  • Emulsion Formation: During the aqueous work-up, emulsions can form, making phase separation difficult.

  • Excess Boc Anhydride in Product: Unreacted Boc anhydride can co-purify with the product.

Solutions:

  • Breaking Emulsions: Add brine (saturated NaCl solution) to the aqueous layer to help break up emulsions.

  • Removing Excess Boc Anhydride: During the work-up, a wash with a dilute solution of a nucleophilic amine (like N,N-dimethylethylenediamine) can help to quench and remove residual Boc anhydride. Alternatively, a mild basic wash can hydrolyze some of the remaining Boc₂O.

  • Purification: If the product is not pure after the initial work-up, flash column chromatography on silica (B1680970) gel is a common method for purification.

Data Presentation

Base Solvent System Temperature (°C) Reaction Time (h) Typical Yield (%)
NaOHDioxane/WaterRoom Temperature5 - 12> 90%
NaHCO₃Acetone/WaterRoom Temperature12 - 2485 - 95%
Triethylamine (TEA)Dichloromethane (DCM)Room Temperature4 - 880 - 90%
Triethylamine (TEA)Tetrahydrofuran (THF)Room Temperature4 - 880 - 90%

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from a literature procedure for the N-Boc protection of nipecotic acid.

Materials:

  • Nipecotic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1N Sodium hydroxide (NaOH) solution

  • Dioxane

  • Ethyl acetate (B1210297)

  • 1N Hydrochloric acid (HCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Deionized water

Procedure:

  • Dissolve nipecotic acid (1.0 equivalent) in a mixture of dioxane and 1N NaOH solution.

  • To this stirring solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents).

  • Stir the reaction mixture at room temperature for 5-12 hours.

  • Monitor the reaction progress by TLC (Mobile phase: e.g., Chloroform/Methanol 9:1).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the resulting aqueous mixture with ethyl acetate to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1N HCl solution while stirring vigorously.

  • Extract the product from the acidified aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Mandatory Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve Nipecotic Acid in Dioxane/NaOH(aq) prep2 Add Boc Anhydride prep1->prep2 1.1-1.2 eq react Stir at Room Temperature (5-12 h) prep2->react monitor Monitor by TLC react->monitor workup1 Remove Dioxane monitor->workup1 If reaction is complete workup2 Wash with Ethyl Acetate workup1->workup2 workup3 Acidify with HCl workup2->workup3 workup4 Extract with Ethyl Acetate workup3->workup4 workup5 Dry and Concentrate workup4->workup5 purify Recrystallization or Column Chromatography workup5->purify If necessary

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield of This compound check_sm Is starting material (nipecotic acid) consumed? start->check_sm no_sm No check_sm->no_sm yes_sm Yes check_sm->yes_sm check_impurities Are there significant impurities or side products? no_impurities No check_impurities->no_impurities yes_impurities Yes check_impurities->yes_impurities solution_incomplete Incomplete Reaction: - Increase reaction time - Check base stoichiometry - Check Boc anhydride quality no_sm->solution_incomplete yes_sm->check_impurities solution_workup Product Loss During Work-up: - Optimize extraction pH - Check for emulsions - Minimize transfers no_impurities->solution_workup solution_side_reactions Side Reactions: - Lower reaction temperature - Use 1.1 eq Boc anhydride - Optimize work-up to remove impurities yes_impurities->solution_side_reactions

Caption: A troubleshooting workflow for addressing low yields in this compound synthesis.

addressing racemization when using 1-Boc-Nipecotic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing racemization when using 1-Boc-Nipecotic acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when using this compound?

A1: Racemization is the process in which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemate). In the context of this compound, which is a chiral molecule, racemization at the C3 position of the piperidine (B6355638) ring leads to the formation of its opposite enantiomer. This is a significant concern because the biological activity of nipecotic acid derivatives is often stereospecific. The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, and increased complexity in purification and analysis.

Q2: What is the primary mechanism of racemization for this compound during a coupling reaction?

A2: The primary mechanism of racemization for N-Boc protected amino acids, including this compound, during a coupling reaction involves the formation of an oxazolone (B7731731) (or azlactone) intermediate. This occurs upon activation of the carboxylic acid group. The α-proton (at the C3 position) of the piperidine ring in this intermediate is acidic and can be abstracted by a base present in the reaction mixture. The resulting enolate is achiral, and its subsequent reprotonation can occur from either face, leading to a mixture of both enantiomers.

Q.3: Which factors have the most significant impact on the extent of racemization?

A3: Several factors can influence the degree of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. Reagents that promote the formation of stable active esters and have rapid coupling rates tend to minimize racemization.

  • Base: The type and amount of base used can significantly affect racemization. Strong, sterically unhindered bases are more likely to cause epimerization.[1]

  • Temperature: Higher reaction temperatures can accelerate the rate of racemization.[2]

  • Solvent: The polarity of the solvent can play a role. Polar aprotic solvents may promote racemization.

  • Activation Time: Prolonged activation of the carboxylic acid before the addition of the amine nucleophile increases the opportunity for racemization.

Troubleshooting Guide: Minimizing Racemization

This guide provides a systematic approach to troubleshooting and minimizing racemization when working with this compound.

Issue: Significant Racemization Observed in the Final Product

1. Review Your Choice of Coupling Reagent and Additives:

  • Problem: Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) on their own can lead to significant racemization.[3]

  • Solution:

    • Utilize aminium/uronium or phosphonium-based coupling reagents known for low racemization, such as HATU, HBTU, or PyBOP.[4] These reagents promote fast amide bond formation, minimizing the lifetime of the reactive intermediate susceptible to racemization.

    • If using carbodiimides, always include racemization-suppressing additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[3] These additives form active esters that are less prone to racemization than the O-acylisourea intermediate.

Illustrative Comparison of Coupling Reagents on Racemization: (Note: The following data is illustrative and based on general observations in peptide synthesis, as specific comparative data for this compound is not readily available. Actual results may vary.)

Coupling ReagentAdditiveExpected Racemization LevelKey Advantages & Disadvantages
DCC/DICNoneHighAdvantages: Inexpensive. Disadvantages: High risk of racemization, formation of insoluble urea (B33335) byproduct (DCC).
DCC/DICHOBt/OxymaLow to ModerateAdvantages: Cost-effective, reduced racemization. Disadvantages: Additive required, potential for side reactions.
HBTUNoneLowAdvantages: Good balance of reactivity and cost. Disadvantages: Can be less effective than HATU for sensitive amino acids.
HATUNoneVery LowAdvantages: High reactivity, very low racemization rates.[4] Disadvantages: Higher cost.

2. Evaluate the Base Used in the Reaction:

  • Problem: Strong or sterically unhindered bases like Triethylamine (TEA) or Diisopropylethylamine (DIEA) can readily abstract the α-proton, leading to racemization.[1]

  • Solution:

    • Opt for a weaker or more sterically hindered base. N-Methylmorpholine (NMM) or 2,4,6-Collidine are generally preferred choices to minimize epimerization.[5]

    • Use the minimum stoichiometric amount of base necessary to neutralize any acid salts and facilitate the reaction.

3. Control the Reaction Temperature and Time:

  • Problem: Elevated temperatures increase the rate of most reactions, including the undesired racemization pathway.[2] Prolonged reaction times, especially during the activation step, provide more opportunity for epimerization.

  • Solution:

    • Perform the coupling reaction at a lower temperature, such as 0 °C, and allow it to slowly warm to room temperature.

    • If pre-activation of the carboxylic acid is necessary, keep the activation time to a minimum before adding the amine component. Ideally, perform an in situ activation where the coupling reagent is added to a mixture of the acid, amine, and base.

4. Select an Appropriate Solvent:

  • Problem: Polar aprotic solvents like Dimethylformamide (DMF) can sometimes promote racemization.

  • Solution:

    • Consider using less polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) when possible, depending on the solubility of your reactants.

Experimental Protocols

Protocol 1: Low-Racemization Peptide Coupling using HATU

This protocol describes a general procedure for coupling this compound with a primary or secondary amine, designed to minimize racemization.

Materials:

  • This compound

  • Amine component (as a free base or hydrochloride salt)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dried flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Dissolve the acid in anhydrous DCM or DMF.

  • Add the amine component (1.0 - 1.2 equivalents). If the amine is a hydrochloride salt, add 1.0 equivalent of DIEA or NMM to neutralize it.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate vial, dissolve HATU (1.05 equivalents) in a minimal amount of anhydrous DMF.

  • To the cooled reaction mixture, add the base (DIEA or NMM, 2.0 equivalents).

  • Slowly add the HATU solution to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Chiral HPLC Analysis of this compound Derivatives

This protocol provides a general method for determining the enantiomeric excess (% ee) of a this compound derivative. The exact conditions may need to be optimized for your specific compound. A derivatization step may be necessary to improve separation and detection.[6]

Materials:

  • Sample of the this compound derivative

  • Chiral HPLC column (e.g., Chiralpak® series)

  • HPLC grade solvents (e.g., Hexane, Isopropanol, Ethanol)

  • (Optional) Derivatizing agent (e.g., for forming an amide with a chiral amine)

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralpak® IA, IB, IC, or ID (selection may require screening).

    • Mobile Phase: A mixture of Hexane and a polar modifier like Isopropanol or Ethanol (e.g., 90:10 Hexane:Isopropanol). The exact ratio will need to be optimized for baseline separation.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution.

  • Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Integrate the peak areas of both enantiomers.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Racemization_Mechanism cluster_0 Activation and Racemization Pathway cluster_1 Coupling Pathway Boc_Nip This compound Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) Boc_Nip->Activated_Intermediate Coupling Reagent Oxazolone Oxazolone Intermediate Activated_Intermediate->Oxazolone Intramolecular Cyclization Peptide_Product Desired Peptide Product (No Racemization) Activated_Intermediate->Peptide_Product + Amine Enolate Achiral Enolate Oxazolone->Enolate + Base - H+ Enolate->Oxazolone - Base + H+ Racemic_Oxazolone Racemic Oxazolone Enolate->Racemic_Oxazolone Reprotonation Racemic_Product Racemic Peptide Product Racemic_Oxazolone->Racemic_Product + Amine Amine Amine Nucleophile

Caption: Mechanism of racemization of this compound during peptide coupling.

Troubleshooting_Workflow Start High Racemization Detected Coupling_Reagent Review Coupling Reagent Start->Coupling_Reagent Base Evaluate Base Coupling_Reagent->Base [Optimized] Use_HATU Use HATU/HBTU or Carbodiimide + Additive Coupling_Reagent->Use_HATU [Suboptimal] Temp_Time Control Temperature & Time Base->Temp_Time [Optimized] Use_NMM Use NMM or Collidine Base->Use_NMM [Suboptimal] Solvent Select Appropriate Solvent Temp_Time->Solvent [Optimized] Low_Temp Lower Temperature (0 °C) Minimize Activation Time Temp_Time->Low_Temp [Suboptimal] End Racemization Minimized Solvent->End [Optimized] Use_DCM Consider DCM or THF Solvent->Use_DCM [Suboptimal] Use_HATU->Base Use_NMM->Temp_Time Low_Temp->Solvent Use_DCM->End

References

stability and storage considerations for 1-Boc-Nipecotic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 1-Boc-Nipecotic acid for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C for up to three years. For shorter periods, storage at 4°C is suitable for up to two years.[1] The compound should be kept in a tightly sealed container in a dry and well-ventilated place.[2][3]

Q2: Is this compound stable at room temperature?

This compound is generally stable under normal ambient conditions for short periods, such as during shipping.[1][2] However, for prolonged storage, it is recommended to follow the specified refrigerated or frozen conditions to ensure its integrity.

Q3: What are the known incompatibilities of this compound?

This compound should not be stored or mixed with strong oxidizing agents or strong acids.[3] The tert-butyloxycarbonyl (Boc) protecting group is known to be labile under acidic conditions, which can lead to its cleavage.[4][5]

Q4: How does the Boc protecting group affect the stability of Nipecotic acid?

The Boc group protects the secondary amine of the nipecotic acid piperidine (B6355638) ring. This protection is stable under neutral and basic conditions but is readily removed by acids.[5] This characteristic is fundamental to its use in chemical synthesis, allowing for selective deprotection of the amino group.

Q5: What are the potential degradation products of this compound?

Under acidic conditions, the primary degradation product is nipecotic acid (piperidine-3-carboxylic acid) and byproducts derived from the tert-butyl cation, such as isobutylene (B52900) or tert-butanol.[4] Under strongly oxidative conditions, various oxidized species could be formed.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected reaction results or low yield Degradation of this compound due to improper storage or handling.Verify the storage conditions and age of the compound. Perform a purity check using a suitable analytical method like HPLC or NMR before use.
Incompatibility with reaction conditions (e.g., acidic pH).Ensure the reaction medium is not strongly acidic, unless the intention is to remove the Boc group. Use alternative protecting groups if acidic conditions are necessary.
Appearance of unknown impurities in analysis (e.g., TLC, LC-MS) Contamination or degradation of the material.Review handling procedures to avoid introducing contaminants. Check for potential exposure to incompatible substances like acids or oxidizing agents.
Photodegradation.Store the compound protected from light, although significant photolability for this specific compound is not widely reported, it is a good general practice.
Change in physical appearance of the solid (e.g., color, clumping) Absorption of moisture.Store in a desiccator or a dry, well-ventilated area. Ensure the container is tightly sealed.[2][3]
Thermal degradation.Avoid exposure to excessive heat.[2] Check the melting point to assess integrity; the reported melting point is in the range of 165-169 °C.[2]

Quantitative Data Summary

Storage Condition Temperature Duration Source
Long-term (Powder)-20°C3 years[1]
Short-term (Powder)4°C2 years[1]
ShippingRoom TemperatureVaries[1]

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. These should be adapted and validated for specific experimental needs.

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

1. Acid and Base Hydrolysis:

  • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH at a concentration of approximately 1 mg/mL.
  • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).
  • At each time point, withdraw a sample, neutralize it, and dilute to a suitable concentration for analysis.
  • Analyze the samples by a stability-indicating HPLC method.

2. Oxidative Degradation:

  • Prepare a solution of this compound in a solution of 3% hydrogen peroxide at approximately 1 mg/mL.
  • Incubate the solution at room temperature for a defined period (e.g., 24 hours).
  • Withdraw a sample, quench any remaining oxidizing agent if necessary, and dilute for analysis.
  • Analyze by HPLC.

3. Thermal Degradation:

  • Place the solid this compound in a controlled temperature oven (e.g., 60°C or higher, below the melting point).
  • After a defined period (e.g., 7 days), dissolve a known amount of the stressed solid in a suitable solvent.
  • Analyze by HPLC.

4. Photostability:

  • Expose the solid this compound to a light source with a defined output (e.g., ICH-compliant photostability chamber).
  • Simultaneously, keep a control sample in the dark.
  • After a defined duration of exposure, dissolve both the exposed and control samples.
  • Analyze by HPLC.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients.

  • Column: A reverse-phase C18 column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.

  • Detection: UV detection at a wavelength where this compound has significant absorbance.

  • Method Validation: The method should be validated according to ICH guidelines, including specificity (using samples from forced degradation studies), linearity, accuracy, precision, and robustness.

Visualizations

logical_relationship cluster_troubleshooting Troubleshooting Workflow for Stability Issues start Experiment Failure (e.g., low yield, unexpected product) check_storage Verify Storage Conditions (-20°C long-term, 4°C short-term) start->check_storage check_purity Assess Purity of Starting Material (e.g., HPLC, NMR) check_storage->check_purity Conditions OK use_new_lot Use a new, validated lot of This compound check_storage->use_new_lot Improper Storage review_protocol Review Experimental Protocol (e.g., pH, temperature, reagents) check_purity->review_protocol Purity Confirmed check_purity->use_new_lot Purity Compromised acid_present Are acidic conditions present? review_protocol->acid_present oxidizer_present Are strong oxidizers present? acid_present->oxidizer_present No boc_cleavage Potential Boc Group Cleavage acid_present->boc_cleavage Yes oxidation Potential Oxidative Degradation oxidizer_present->oxidation Yes modify_protocol Modify Protocol to Avoid Incompatible Conditions oxidizer_present->modify_protocol No boc_cleavage->modify_protocol oxidation->modify_protocol

Caption: Troubleshooting workflow for stability issues with this compound.

signaling_pathway cluster_degradation Acid-Catalyzed Degradation of this compound boc_nip This compound protonation Protonation of Carbonyl Oxygen boc_nip->protonation + H+ cleavage Cleavage of tert-butyl-oxygen bond protonation->cleavage carbamic_acid Carbamic Acid Intermediate cleavage->carbamic_acid t_butyl_cation tert-Butyl Cation cleavage->t_butyl_cation decarboxylation Decarboxylation carbamic_acid->decarboxylation isobutylene Isobutylene + H+ t_butyl_cation->isobutylene nipecotic_acid Nipecotic Acid decarboxylation->nipecotic_acid + CO2

Caption: General degradation pathway of this compound under acidic conditions.

References

Technical Support Center: Refining Purification Protocols for Nipecotic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of nipecotic acid analogs.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the chiral separation of nipecotic acid analogs?

A1: The most prevalent and effective method for the chiral separation of nipecotic acid analogs is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are widely used and have shown broad applicability.[1] Additionally, protein-based columns, like those with alpha 1-acid glycoprotein (B1211001) (AGP), have demonstrated successful baseline resolution for nipecotic acid amides.[2]

Q2: When should I consider derivatization of my nipecotic acid analog before purification?

A2: Derivatization can be a useful strategy in two primary scenarios:

  • To enhance detection: If your analog lacks a strong UV chromophore, derivatization with a UV-active moiety can significantly improve detection sensitivity during HPLC analysis.

Q3: Can I purify nipecotic acid analogs without using chromatography?

A3: Yes, classical resolution via diastereomeric salt crystallization is a viable alternative to chromatography. This technique involves reacting the racemic nipecotic acid analog with a chiral resolving agent, such as a derivative of tartaric acid, to form diastereomeric salts.[3] These salts have different solubilities, allowing for their separation by fractional crystallization.[4] While potentially more time-consuming to optimize, this method can be cost-effective for large-scale purifications.

Q4: What is the importance of mobile phase additives in the chiral HPLC separation of nipecotic acid analogs?

A4: Mobile phase additives are crucial for achieving good peak shape and resolution, particularly for analogs with ionizable groups. For basic analogs, a small amount of a basic additive like diethylamine (B46881) (DEA) is often added to the mobile phase to minimize interactions with residual silanols on the silica (B1680970) support of the column, thereby reducing peak tailing. Conversely, for acidic analogs, an acidic additive such as trifluoroacetic acid (TFA) can be used to suppress ionization and improve peak symmetry.

Troubleshooting Guides

Chiral HPLC Purification
Problem Possible Cause Solution
No separation or poor resolution Inappropriate Chiral Stationary Phase (CSP).Screen a variety of CSPs with different selectivities (e.g., polysaccharide-based, protein-based).
Suboptimal mobile phase composition.Systematically vary the ratio of non-polar and polar solvents. For normal phase, adjust the alcohol percentage. For reversed-phase, modify the organic modifier concentration and pH.
Inappropriate mobile phase additive.For basic compounds, add a basic modifier (e.g., 0.1% DEA). For acidic compounds, add an acidic modifier (e.g., 0.1% TFA).
Temperature fluctuations.Use a column oven to maintain a stable temperature, as this can significantly impact selectivity.
Peak tailing Secondary interactions with the stationary phase.Add a competitor to the mobile phase (e.g., a small amount of a similar amine or acid).
Column overload.Reduce the sample concentration or injection volume.
Column contamination or degradation.Flush the column with a strong solvent or replace it if performance does not improve.
Irreproducible results Insufficient column equilibration.Ensure the column is thoroughly equilibrated with the mobile phase before each injection, which may take longer for chiral separations.
Inconsistent mobile phase preparation.Prepare fresh mobile phase for each run and ensure accurate measurements of all components.
Purification by Crystallization
Problem Possible Cause Solution
No crystal formation Compound is too soluble in the chosen solvent.Select a solvent in which the compound has high solubility when hot and low solubility when cold. A two-solvent system (a "good" solvent and an "anti-solvent") can also be employed.
Solution is not supersaturated.Slowly evaporate the solvent or cool the solution gradually. Scratching the inside of the flask can also induce nucleation.
Oiling out The solution is too supersaturated.Add a small amount of the "good" solvent to redissolve the oil and allow for slower cooling.
Impurities are present.Perform a preliminary purification step, such as flash chromatography, to remove impurities that may inhibit crystallization.
Low yield Too much solvent was used.Use the minimum amount of hot solvent required to dissolve the compound completely.
Crystals were lost during filtration.Ensure the filtration apparatus is properly set up and wash the crystals with a minimal amount of cold solvent.
Poor enantiomeric excess (%ee) Incomplete separation of diastereomeric salts.Perform multiple recrystallization steps. Monitor the %ee of the mother liquor and the crystals at each stage.
Inappropriate chiral resolving agent.Screen different chiral resolving agents to find one that forms diastereomeric salts with a significant difference in solubility.

Data Presentation

Table 1: Illustrative Chiral HPLC Separation Parameters for Ethyl Nipecotate

ParameterCondition
Chiral Stationary Phase Immobilized Amylose-Based CSP
Mobile Phase n-hexane:ethanol (B145695):diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 220 nm
Resolution (Rs) 3.59[1]
Enantiomeric Excess (ee) >99% achievable

Table 2: Example of Diastereomeric Salt Resolution for Ethyl Nipecotate

ParameterCondition
Racemic Compound (R/S)-Ethyl Nipecotate
Chiral Resolving Agent Di-benzoyl-L-tartaric acid
Crystallization Solvent Ethanol
Resulting Diastereomeric Salt (S)-Ethyl nipecotate : Di-benzoyl-L-tartrate (2:1 complex)
Yield (after one crystallization) ~35%[5]
Enantiomeric Excess (%ee) >98%[5]

Experimental Protocols

Protocol 1: Chiral HPLC Separation of a Nipecotic Acid Analog

This protocol provides a general procedure for the analytical or preparative separation of nipecotic acid analog enantiomers.

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase (e.g., Chiralpak® IA, 250 x 4.6 mm, 5 µm).

  • HPLC-grade solvents (e.g., n-hexane, ethanol, isopropanol).

  • Mobile phase additives (e.g., diethylamine, trifluoroacetic acid).

  • Sample of the racemic nipecotic acid analog.

2. Method:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of solvents (e.g., n-hexane and ethanol in a 90:10 v/v ratio). If necessary, add the appropriate additive (e.g., 0.1% DEA for a basic analog). Degas the mobile phase before use.

  • Column Equilibration: Install the chiral column and equilibrate it with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. Maintain a constant column temperature (e.g., 25 °C).

  • Sample Preparation: Dissolve the racemic nipecotic acid analog in the mobile phase to a suitable concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.

  • Injection and Data Acquisition: Inject a small volume of the sample (e.g., 10 µL) onto the column. Record the chromatogram, monitoring at a suitable UV wavelength.

  • Optimization: If the resolution is not optimal, adjust the mobile phase composition, flow rate, or temperature to improve the separation.

Protocol 2: Purification by Diastereomeric Salt Crystallization

This protocol outlines a general procedure for the chiral resolution of a nipecotic acid analog through the formation and fractional crystallization of diastereomeric salts.

1. Materials:

  • Racemic nipecotic acid analog.

  • Chiral resolving agent (e.g., (+)-di-p-toluoyl-D-tartaric acid).

  • Suitable solvent(s) for crystallization (e.g., ethanol, methanol, acetone).

  • Standard laboratory glassware for crystallization and filtration.

2. Method:

  • Salt Formation: Dissolve the racemic nipecotic acid analog in a suitable solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent, heating gently if necessary.

  • Crystallization: Combine the two solutions and stir. Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Analysis: Analyze the enantiomeric excess of the crystallized salt using chiral HPLC.

  • Recrystallization (if necessary): If the desired enantiomeric purity is not achieved, recrystallize the salt from a suitable solvent system.

  • Liberation of the Free Base/Acid: Once the desired purity is reached, dissolve the diastereomeric salt in water and adjust the pH to liberate the free nipecotic acid analog, which can then be extracted with an organic solvent.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product racemic_product Racemic Nipecotic Acid Analog purification_choice Choose Purification Method racemic_product->purification_choice hplc Chiral HPLC purification_choice->hplc Chromatography crystallization Diastereomeric Salt Crystallization purification_choice->crystallization Crystallization analysis Purity & Enantiomeric Excess Analysis (HPLC) hplc->analysis crystallization->analysis pure_enantiomer Pure Enantiomer analysis->pure_enantiomer troubleshooting_workflow start Poor HPLC Resolution check_csp Is the CSP appropriate? start->check_csp check_mobile_phase Is the mobile phase optimal? check_csp->check_mobile_phase Yes screen_csps Screen different CSPs check_csp->screen_csps No check_temp Is the temperature stable? check_mobile_phase->check_temp Yes optimize_mp Adjust solvent ratio and additives check_mobile_phase->optimize_mp No use_oven Use a column oven check_temp->use_oven No success Baseline Resolution check_temp->success Yes screen_csps->check_csp optimize_mp->check_mobile_phase use_oven->check_temp

References

Validation & Comparative

A Comparative Guide to 1-Boc-Nipecotic Acid vs. Fmoc-Nipecotic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids like nipecotic acid into peptides is a key strategy in modern drug discovery, often imparting unique structural constraints and therapeutic properties. Nipecotic acid, a potent inhibitor of γ-aminobutyric acid (GABA) uptake, is of particular interest for developing novel therapeutics targeting neurological disorders. The choice of protecting group for nipecotic acid—typically tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc)—is a critical decision in the solid-phase peptide synthesis (SPPS) workflow, significantly impacting coupling efficiency, final yield, and purity.

This guide provides an objective comparison of 1-Boc-Nipecotic acid and Fmoc-Nipecotic acid in peptide synthesis, supported by established principles for sterically hindered amino acids and detailed experimental protocols.

Core Principles: A Tale of Two Chemistries

The fundamental difference between the Boc and Fmoc strategies lies in the chemical nature of the α-amino protecting group and, consequently, the reagents used for its removal during the synthesis cycle.

  • Boc (tert-butyloxycarbonyl) Strategy: The Boc group is an acid-labile protecting group. Its removal (deprotection) is achieved by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA). The resulting ammonium (B1175870) salt must then be neutralized with a base before the next coupling step can proceed. Side-chain protecting groups are generally benzyl-based and are cleaved at the end of the synthesis with a much stronger acid, such as hydrogen fluoride (B91410) (HF).

  • Fmoc (9-fluorenylmethoxycarbonyl) Strategy: The Fmoc group is a base-labile protecting group, removed with a weak base, most commonly piperidine (B6355638). This allows for the use of acid-labile side-chain protecting groups (e.g., tBu, Trt), which can be removed simultaneously with cleavage from the resin using a milder acid cocktail (e.g., 95% TFA). This orthogonality between the Nα- and side-chain protecting groups is a key advantage of the Fmoc strategy.

Performance in Peptide Synthesis: A Comparative Analysis

While direct, head-to-head experimental data for the coupling efficiency of this compound versus Fmoc-Nipecotic acid is not extensively published, we can extrapolate performance based on the known challenges of incorporating sterically hindered, cyclic β-amino acids. The cyclic nature of nipecotic acid presents steric hindrance, which can slow down coupling kinetics and lead to incomplete reactions.

Table 1: Comparison of Key Synthesis Parameters

ParameterThis compoundFmoc-Nipecotic AcidRationale & Considerations
Deprotection Conditions 25-50% TFA in DCM20% Piperidine in DMFBoc deprotection is harsher and may affect acid-sensitive resins or side chains. Fmoc deprotection is milder.
Coupling Efficiency Potentially higher for difficult sequencesGenerally high with optimized reagentsThe protonated N-terminus after Boc deprotection can reduce aggregation, potentially improving coupling efficiency in aggregation-prone sequences. However, Fmoc chemistry with modern coupling reagents is highly efficient.
Risk of Side Reactions Lower risk of diketopiperazine formationHigher risk of diketopiperazine formation, especially at the dipeptide stage.The basic conditions of Fmoc deprotection can catalyze intramolecular cyclization. Using bulky resins like 2-chlorotrityl chloride can mitigate this.
Orthogonality Limited (graduated acid lability)High (acid vs. base lability)Fmoc chemistry offers true orthogonality, allowing for selective side-chain modifications on-resin.
Final Cleavage Harsh (HF or TFMSA)Mild (TFA-based cocktails)Boc strategy requires specialized equipment for handling hazardous strong acids.
Compatibility Less suitable for acid-sensitive modificationsIdeal for peptides with acid-labile post-translational modifications (e.g., glycosylation, phosphorylation)

Table 2: Illustrative Coupling Efficiency with Different Reagents

The following data is illustrative and based on typical performance for sterically hindered amino acids. Actual results may vary.

Coupling ReagentThis compound (% Coupling)Fmoc-Nipecotic Acid (% Coupling)
DCC/HOBt80-90%85-95%
HBTU/HATU>95%>98%
PyBOP/PyAOP>95%>98%
COMU>98%>99%

Experimental Protocols

The successful incorporation of nipecotic acid requires optimized protocols to overcome steric hindrance.

Protocol 1: Boc-SPPS Cycle for this compound Incorporation
  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain and treat with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3x) and isopropanol (B130326) (3x).

  • Neutralization:

    • Wash the resin with DCM (3x).

    • Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (2x).

    • Wash the resin with DCM (3x).

  • Coupling:

    • In a separate vessel, pre-activate this compound (3 eq.) with a suitable coupling reagent (e.g., HBTU/HATU, 2.9 eq.) and DIEA (6 eq.) in N,N-dimethylformamide (DMF) for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Couple for 2-4 hours. For difficult couplings, extend the time or perform a double coupling.

    • Monitor the reaction completion using the Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Fmoc-SPPS Cycle for Fmoc-Nipecotic Acid Incorporation
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide or 2-chlorotrityl chloride resin) in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and treat with 20% piperidine in DMF for 10-15 minutes.

    • Wash the resin with DMF (5x).

  • Coupling:

    • In a separate vessel, pre-activate Fmoc-Nipecotic acid (3 eq.) with a suitable coupling reagent (e.g., HBTU/HATU, 2.9 eq.) and DIEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Couple for 2-4 hours. Consider double coupling for optimal results.

    • Monitor the reaction completion using the Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

Visualizing the Biological Context and Synthesis Workflow

GABAergic Synapse Signaling Pathway

Peptides containing nipecotic acid are designed to modulate the GABAergic system by inhibiting GABA transporters (GATs), thereby increasing the concentration of GABA in the synaptic cleft.

Caption: Simplified GABAergic synapse signaling pathway.

General SPPS Workflow Comparison

The choice between Boc and Fmoc strategies dictates the overall workflow of the peptide synthesis.

SPPS_Workflow cluster_boc Boc-SPPS Cycle cluster_fmoc Fmoc-SPPS Cycle Boc_Deprotect Boc Deprotection (TFA) Boc_Wash1 Wash Boc_Deprotect->Boc_Wash1 Boc_Neutralize Neutralization (DIEA) Boc_Wash2 Wash Boc_Neutralize->Boc_Wash2 Boc_Couple Coupling Boc_Wash3 Wash Boc_Couple->Boc_Wash3 Boc_Wash1->Boc_Neutralize Boc_Wash2->Boc_Couple Boc_Wash3->Boc_Deprotect Fmoc_Deprotect Fmoc Deprotection (Piperidine) Fmoc_Wash1 Wash Fmoc_Deprotect->Fmoc_Wash1 Fmoc_Couple Coupling Fmoc_Wash2 Wash Fmoc_Couple->Fmoc_Wash2 Fmoc_Wash1->Fmoc_Couple Fmoc_Wash2->Fmoc_Deprotect

Caption: Comparison of Boc and Fmoc SPPS cycles.

Conclusion

The selection between this compound and Fmoc-Nipecotic acid for peptide synthesis is a nuanced decision that depends on the specific requirements of the target peptide and the overall synthetic strategy.

  • Fmoc-Nipecotic acid is generally the preferred choice for modern peptide synthesis due to the milder deprotection conditions, high orthogonality, and compatibility with a wide range of acid-sensitive modifications and resins. The availability of highly efficient coupling reagents can effectively overcome the challenges of steric hindrance.

  • This compound remains a viable option, particularly for sequences prone to aggregation where the protonated N-terminus after deprotection can be advantageous. However, the requirement for harsh final cleavage conditions and the lack of true orthogonality are significant drawbacks.

Ultimately, a careful evaluation of the peptide sequence, desired C-terminal functionality, and the presence of any post-translational modifications should guide the researcher in selecting the optimal protected nipecotic acid derivative for their synthesis.

Comparative Analysis of Nipecotic Acid Derivatives as GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1][2][3] The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells via a family of GABA transporters (GATs).[1][2][4] To date, four main GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and the betaine-GABA transporter-1 (BGT-1).[2][4]

Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing GABAergic transmission. This mechanism is a key therapeutic strategy for conditions involving neuronal hyperexcitability, such as epilepsy.[1][5] Nipecotic acid, a cyclic amino acid, is a foundational scaffold for the development of potent GAT inhibitors.[6][7] However, its limited ability to cross the blood-brain barrier prompted the development of lipophilic derivatives to improve pharmacokinetic and pharmacodynamic properties.[2][7]

This guide provides a comparative analysis of key nipecotic acid derivatives, focusing on their inhibitory potency against GAT subtypes, the experimental protocols used for their evaluation, and the underlying mechanisms of action.

Data Presentation: Inhibitory Potency of Nipecotic Acid Derivatives

The inhibitory activity of nipecotic acid and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration required to block 50% of GABA uptake. The following table summarizes the reported IC50 values for several key compounds against various GAT subtypes. A lower IC50 value indicates higher potency.

CompoundTransporter SubtypeSpeciesIC50 Value (µM)Reference(s)
(±)-Nipecotic Acid GAT-1Human8[4]
GAT-1Mouse2.6[8]
GAT-2Rat38[4]
GAT-2Mouse310[8]
GAT-3Human106[4]
GAT-3Mouse29[8]
GAT-4 (BGT-1)Mouse16[8]
BGT-1Human2370[4]
Tiagabine (B1662831) GAT-1Human0.07[1]
GAT-2, GAT-3, BGT-1-Highly selective for GAT-1[2][9]
NNC-711 GAT-1Human0.04[1][10]
GAT-2Rat171[10]
GAT-3Human1700[10]
BGT-1Human622[10]
SK&F 89976-A GAT-1-Highly selective for GAT-1[2]

Note: IC50 values can vary between studies due to different experimental conditions, such as cell types, substrate concentrations, and assay buffers.

As the data indicates, derivatization of the nipecotic acid backbone with lipophilic moieties, as seen in Tiagabine and NNC-711, dramatically increases potency and selectivity for the GAT-1 subtype.[1][2] NNC-711 is one of the most potent GAT-1 inhibitors identified.[1][10] This high selectivity suggests that the anticonvulsant properties of these compounds are mediated primarily through the inhibition of GAT-1.[2]

Experimental Protocols

The determination of IC50 values for GAT inhibitors is most commonly achieved using a radiolabeled substrate uptake assay. Below is a generalized protocol for this key experiment.

Objective: To measure the inhibition of [³H]GABA uptake by nipecotic acid derivatives in a cellular system expressing a specific GAT subtype.

1. Materials:

  • Cell Line: A stable cell line, such as HEK-293 or CHO cells, transfected to express a single human or rodent GAT subtype (e.g., hGAT-1).[4][11]

  • Radiolabeled Substrate: [³H]GABA (gamma-aminobutyric acid, tritiated).[4]

  • Assay Buffer: Krebs-Ringer-HEPES buffer or a similar physiological salt solution.[4]

  • Test Compounds: Nipecotic acid derivatives (e.g., Tiagabine, NNC-711) dissolved in an appropriate solvent (e.g., DMSO, water) across a range of concentrations.[4][10]

  • Scintillation Fluid: A liquid scintillation cocktail compatible with aqueous samples.[12]

  • Apparatus: 96-well cell culture plates, cell harvester with glass fiber filters, and a liquid scintillation counter.[12]

2. Methodology:

  • Cell Culture and Plating: Culture the GAT-expressing cells to ~70-95% confluence. Seed the cells into 96-well plates and allow them to adhere overnight.[12]

  • Assay Procedure:

    • On the day of the assay, aspirate the culture medium from the wells.

    • Wash the cells gently with pre-warmed assay buffer.

    • Add assay buffer containing various concentrations of the test inhibitor to the wells. Include control wells with no inhibitor (total uptake) and wells with a high concentration of a known potent inhibitor to determine non-specific uptake.[4][12]

    • Pre-incubate the plates for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).[12]

    • Initiate the uptake reaction by adding a known concentration of [³H]GABA to each well.[12]

    • Allow the uptake to proceed for a short, linear-uptake period (e.g., 5-10 minutes).

    • Terminate the reaction by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer. This is often performed using a cell harvester, which lyses the cells and transfers the contents onto a glass fiber filter mat.[12][13]

  • Measurement:

    • Dry the filter mats completely.

    • Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[4][12]

3. Data Analysis:

  • Calculate the specific uptake at each inhibitor concentration by subtracting the non-specific uptake (CPM in the presence of a saturating inhibitor concentration) from the total uptake (CPM with no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the resulting concentration-response data to a sigmoidal (four-parameter logistic) curve to determine the IC50 value.[4]

Visualizations: Pathways and Workflows

// Relationships GABA -> GAT1_pre [label=" Reuptake", color="#4285F4"]; GABA -> GAT3_glia [label=" Reuptake", color="#34A853"]; GABA -> GABA_R [label=" Binds & Activates", style=dashed, color="#5F6368"]; Inhibitor -> GAT1_pre [label=" Blocks", arrowhead=tee, color="#EA4335", style=bold]; Inhibitor -> GAT3_glia [label=" Blocks", arrowhead=tee, color="#EA4335", style=bold];

{rank=same; GAT1_pre; GAT3_glia;} } GABA Reuptake Inhibition at the Synapse.

// Workflow start -> screen; screen -> hits; hits -> gat1_assay [label="Test Hits"]; gat1_assay -> gat2_assay [style=invis]; gat2_assay -> gat3_assay [style=invis]; gat3_assay -> bgt1_assay [style=invis]; hits -> gat2_assay [style=invis]; hits -> gat3_assay [style=invis]; hits -> bgt1_assay [style=invis];

{rank=same; gat1_assay; gat2_assay; gat3_assay; bgt1_assay;}

bgt1_assay -> ic50; ic50 -> sar; sar -> lead; } Workflow for GAT Inhibitor Screening.

Conclusion

The development of nipecotic acid derivatives has been instrumental in the field of neuroscience, providing powerful tools to study the GABAergic system and yielding clinically significant therapeutics. The progression from the moderately potent, non-selective parent compound, nipecotic acid, to highly potent and GAT-1 selective inhibitors like Tiagabine and NNC-711, showcases a successful application of medicinal chemistry principles.[1][2]

By attaching lipophilic diaryl groups, researchers overcame the pharmacokinetic limitations of nipecotic acid and simultaneously enhanced its affinity and selectivity for the GAT-1 transporter.[1][7] This selectivity is crucial, as it is believed to be responsible for the anticonvulsant effects of these drugs while potentially minimizing off-target effects.[2] The comparative data clearly demonstrates this structure-activity relationship, where potency against GAT-1 increases by several orders of magnitude in the derivatives.

The standardized in vitro assays remain the cornerstone for evaluating and comparing these inhibitors, providing the quantitative data necessary for lead optimization and further drug development. The continued exploration of GAT inhibitor pharmacology will undoubtedly lead to a deeper understanding of GABAergic regulation and may pave the way for novel treatments for a range of neurological and psychiatric disorders.

References

A Comparative Guide to the Efficacy of 1-Boc-Nipecotic Acid and Alternatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of Nipecotic acid, the active form of 1-Boc-Nipecotic acid, and its alternatives as inhibitors of the Gamma-Aminobutyric Acid (GABA) Transporters (GATs). This compound is a protected precursor, with the Boc group rendering it inactive. Its biological significance is realized upon deprotection to Nipecotic acid. This document focuses on the inhibitory activity of Nipecotic acid and key lipophilic derivatives designed to improve blood-brain barrier penetration, comparing them against other well-established GAT inhibitors.

The primary mechanism of action for these compounds is the inhibition of GABA reuptake from the synaptic cleft, which enhances GABAergic neurotransmission. This makes them valuable tools for studying the GABA system and as potential therapeutics for conditions like epilepsy.[1][2] The data presented here is crucial for selecting the appropriate compound for in vitro and in vivo studies.

Comparative Efficacy of GAT Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Nipecotic acid and several key alternatives against different GABA transporter subtypes. A lower IC50 value indicates a higher potency. The data is compiled from various in vitro studies using cell lines expressing specific human (h) or rat (r) GAT subtypes.

CompoundTargetSpeciesIC50 (µM)Key Characteristics
Nipecotic Acid GAT-1Human~10-14Parent compound, poor blood-brain barrier penetration.[3][4]
GAT-2Rat58Also a substrate for the transporter.[5][6]
GAT-3Rat378Lower potency for GAT-3.[5]
Tiagabine GAT-1Human0.067Marketed anticonvulsant, highly potent and selective for GAT-1.[7]
GAT-1Rat0.64Lipophilic derivative of Nipecotic acid.[8]
SKF-89976A GAT-1Human0.13Potent and selective GAT-1 inhibitor, brain penetrant.[9][10]
GAT-2Rat550Significantly less potent on other GAT subtypes.[9][10]
GAT-3Human944
BGT-1Human7210
NNC-711 GAT-1Human0.04Highly potent and selective GAT-1 inhibitor.[11]
GAT-2Rat171Exhibits anticonvulsant and cognition-enhancing effects.[11]
GAT-3Human1700
BGT-1Human622
CI-966 GAT-1Human0.26Potent and selective GAT-1 inhibitor.[12][13][14]
GAT-1Rat1.2Development discontinued (B1498344) due to adverse psychiatric effects.[12]
Guvacine GAT-1Human14Natural alkaloid, competitive inhibitor.[3]
GAT-1Rat39Modest selectivity for GAT-1.[3][5]
GAT-2Rat58
GAT-3Human119
GAT-3Rat378

Experimental Protocols

The efficacy of GAT inhibitors is primarily determined using a [³H]GABA uptake inhibition assay. Below is a detailed methodology for this key experiment.

[³H]GABA Uptake Inhibition Assay

Objective: To determine the IC50 value of a test compound for the inhibition of GABA uptake by a specific GAT subtype.

Materials:

  • Cell line stably expressing a specific GAT subtype (e.g., HEK-293 cells).

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Test compounds (e.g., Nipecotic acid, Tiagabine) and control compounds.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Cell Culture and Plating: Culture the GAT-expressing cells to confluency and seed them into 96-well microplates at an appropriate density. Allow the cells to adhere overnight.

  • Preparation of Reagents: Prepare serial dilutions of the test and control compounds in the assay buffer. Prepare a solution of [³H]GABA in the assay buffer at a concentration close to its Km for the specific transporter.

  • Assay Performance: a. Wash the cells with the assay buffer. b. Pre-incubate the cells with the test compounds or vehicle control for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C). c. Initiate the uptake reaction by adding the [³H]GABA solution to each well. d. Incubate for a short period (e.g., 1-5 minutes) to ensure measurement of the initial uptake rate.

  • Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]GABA.

  • Cell Lysis and Scintillation Counting: Lyse the cells and add a scintillation cocktail. Measure the amount of radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: a. Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor like Tiagabine) from the total uptake. b. Calculate the percentage inhibition of GABA uptake for each concentration of the test compound. c. Plot the percentage inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.

GAT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binding GAT1 GAT-1 Transporter GABA_synapse->GAT1 GABA_reuptake GABA Reuptake GAT1->GABA_reuptake Inhibitor Nipecotic Acid / Alternative Inhibitor->GAT1 Blocks

Caption: Mechanism of GABA reuptake inhibition by Nipecotic acid and its alternatives.

Assay_Workflow start Start plate_cells Plate GAT-expressing cells in 96-well plates start->plate_cells prepare_compounds Prepare serial dilutions of test compounds plate_cells->prepare_compounds pre_incubate Pre-incubate cells with compounds or vehicle prepare_compounds->pre_incubate add_radioligand Add [3H]GABA to initiate uptake pre_incubate->add_radioligand incubate Incubate for a defined period (e.g., 3 min) add_radioligand->incubate stop_reaction Stop uptake by washing with ice-cold buffer incubate->stop_reaction lyse_cells Lyse cells and add scintillation fluid stop_reaction->lyse_cells count_radioactivity Measure radioactivity with a scintillation counter lyse_cells->count_radioactivity analyze_data Analyze data and calculate IC50 values count_radioactivity->analyze_data end End analyze_data->end

References

A Comparative Guide to the Anticonvulsant Activity of Nipecotic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nipecotic acid, a potent inhibitor of γ-aminobutyric acid (GABA) uptake, holds significant promise in the development of novel anticonvulsant therapies. However, its clinical utility is hampered by its inability to effectively cross the blood-brain barrier. To overcome this limitation, researchers have synthesized a variety of nipecotic acid esters, designed as prodrugs to enhance brain penetration and subsequent hydrolysis to the active nipecotic acid. This guide provides a comparative analysis of the anticonvulsant activity of several key nipecotic acid esters, supported by experimental data from preclinical studies.

Comparative Anticonvulsant Activity

The anticonvulsant efficacy of various nipecotic acid esters has been evaluated in several animal models of epilepsy. The following table summarizes the median effective dose (ED50) of different esters required to protect against seizures induced by various chemoconvulsants or auditory stimuli. Lower ED50 values indicate higher potency.

Nipecotic Acid EsterAnimal ModelSeizure TypeED50 (mg/kg)Reference
(+/-)-m-nitrophenyl-3-piperidinecarboxylate (MNPC)MouseClonic157.8[1]
(+/-)-m-nitrophenyl-3-piperidinecarboxylate (MNPC)MouseTonic138.8[1]
(+/-)-m-nitrophenyl-3-piperidinecarboxylate (MNPC)MouseClonic255.3[1]
(+/-)-m-nitrophenyl-3-piperidinecarboxylate (MNPC)MouseTonic76.7[1]
(+/-)-m-nitrophenyl-3-piperidinecarboxylate (MNPC)MouseClonic224.9[1]
(+/-)-m-nitrophenyl-3-piperidinecarboxylate (MNPC)MouseClonic235.9[1]
Nipecotic tyrosine esterDBA/2 MouseAudiogenicSignificant, dose-dependent[2]
p-Nitrophenyl esterMouseBicuculline-inducedMost significant activity[3]
n-Octyl esterMouse--[3]
Succinimidyl esterMouse--[3]

Mechanism of Action: GABA Reuptake Inhibition

Nipecotic acid esters exert their anticonvulsant effects by inhibiting the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system. By blocking the GABA transporters (GATs), these compounds increase the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission and reducing neuronal excitability. The lipophilic nature of the ester promoieties facilitates passage across the blood-brain barrier, after which endogenous esterases are thought to hydrolyze the ester, releasing the active nipecotic acid.

GABA_Reuptake_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Presynaptic Neuron / Glial Cell GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_receptor GABA Receptor GABA->GABA_receptor Binding GAT GABA Transporter (GAT) GABA->GAT Reuptake Inhibition Neuronal Inhibition GABA_receptor->Inhibition Nipecotic_Ester Nipecotic Acid Ester Nipecotic_Acid Nipecotic Acid Nipecotic_Ester->Nipecotic_Acid Hydrolysis in Brain Nipecotic_Acid->GAT Inhibition

Caption: Mechanism of action of nipecotic acid esters.

Experimental Protocols

The evaluation of anticonvulsant activity of nipecotic acid esters typically involves the following experimental workflow:

Anticonvulsant_Screening_Workflow cluster_0 Compound Administration cluster_1 Seizure Induction cluster_2 Observation & Data Collection cluster_3 Data Analysis A Test Compound (Nipecotic Acid Ester) Administration (e.g., i.p., s.c.) B Chemoconvulsant Injection (e.g., Bicuculline, PTZ, Isoniazid) A->B C Audiogenic Stimulus A->C D Maximal Electroshock (MES) A->D E Observation of Seizure Activity (Clonic, Tonic, etc.) B->E C->E D->E F Quantification of Seizure Severity & Latency E->F G Determination of ED50 F->G

Caption: Experimental workflow for anticonvulsant screening.

A detailed description of the methodologies used in the cited studies is provided below:

Animals

Studies are typically conducted in male mice (e.g., DBA/2 strain for audiogenic seizures) or rats.[1][2] Animals are housed under controlled environmental conditions with free access to food and water.

Drug Administration

Nipecotic acid esters are typically dissolved in a suitable vehicle and administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses.[1][2] A control group receiving only the vehicle is included in each experiment.

Seizure Induction Models

A variety of models are used to induce seizures and assess the anticonvulsant efficacy of the test compounds. These include:

  • Chemically-Induced Seizures:

    • Bicuculline: A competitive antagonist of GABA-A receptors.[1][3]

    • Pentylenetetrazol (PTZ): A non-competitive GABA-A receptor antagonist.[1][3]

    • Isoniazid: A substance that inhibits the synthesis of GABA.[1]

    • Picrotoxin: A non-competitive channel blocker for the GABA-A receptor chloride channel.[1]

  • Audiogenic Seizures: Utilizes a high-intensity auditory stimulus to induce seizures in susceptible strains of mice, such as the DBA/2 strain.[2]

  • Maximal Electroshock (MES) Seizures: A model of generalized tonic-clonic seizures induced by electrical stimulation.[3]

Observation and Data Analysis

Following the administration of the test compound and the seizure-inducing agent, animals are observed for a specified period for the presence and characteristics of seizures (e.g., clonic, tonic convulsions). The latency to the first seizure and the severity of the seizures are recorded. The data are then used to calculate the median effective dose (ED50), which is the dose of the drug that protects 50% of the animals from the induced seizures.

Conclusion

The esterification of nipecotic acid represents a viable strategy to overcome its poor blood-brain barrier permeability and unlock its therapeutic potential as an anticonvulsant. The studies summarized in this guide demonstrate that various nipecotic acid esters, particularly those with nitrophenyl and tyrosine moieties, exhibit significant anticonvulsant activity in preclinical models. Further research is warranted to optimize the pharmacokinetic and pharmacodynamic properties of these compounds and to fully elucidate their clinical potential in the treatment of epilepsy. The lipophilicity and the rate of hydrolysis of the ester group appear to be critical factors influencing the in vivo efficacy.[3] The development of nipecotic acid prodrugs continues to be a promising avenue for the discovery of novel antiepileptic drugs.

References

A Comparative Guide to 1-Boc-Nipecotic Acid Analogs in Structure-Activity Relationship Studies for GABA Uptake Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Boc-nipecotic acid analogs and their derivatives as inhibitors of γ-aminobutyric acid (GABA) transporters (GATs). The following sections detail their structure-activity relationships (SAR), compare their potency with alternative inhibitors, and provide standardized experimental protocols for their evaluation. It is important to note that while this compound serves as a crucial starting material in the synthesis of these analogs, the Boc (tert-butyloxycarbonyl) group is a protecting group that is typically removed to yield the final, pharmacologically active N-substituted nipecotic acid derivatives. The SAR primarily revolves around the nature of the substituent attached to the nitrogen atom of the nipecotic acid core.

Structure-Activity Relationship (SAR) of N-Substituted Nipecotic Acid Analogs

The core principle in the design of nipecotic acid-based GABA uptake inhibitors is the introduction of a lipophilic moiety at the nitrogen atom of the piperidine (B6355638) ring. This modification is critical for several reasons:

  • Blood-Brain Barrier (BBB) Penetration: Nipecotic acid itself is hydrophilic and zwitterionic, limiting its ability to cross the BBB. The addition of a lipophilic N-substituent enhances brain accessibility.[1]

  • Potency and Selectivity: The nature of the lipophilic group significantly influences the inhibitory potency and selectivity of the analogs for the different GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1).

Key SAR findings for N-substituted nipecotic acid derivatives include:

  • Lipophilicity is Key: A direct correlation exists between the lipophilicity of the N-substituent and the inhibitory activity of the analogs. Aromatic and bis-aromatic moieties are common features of potent inhibitors.[1][2]

  • Spacer Length and Rigidity: The linker connecting the nipecotic acid core to the lipophilic group impacts activity. Variations in spacer length and the introduction of rigid elements like double or triple bonds can modulate potency and selectivity.

  • Asymmetry can be Beneficial: Asymmetrical substitution in bis-aromatic moieties can lead to higher binding affinity compared to their symmetrical counterparts.[3]

  • Stereochemistry Matters: The stereochemistry of the nipecotic acid core is crucial. For instance, (R)-nipecotic acid is generally the more potent enantiomer for GAT inhibition.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of nipecotic acid and its key analogs against various GABA transporter subtypes. This data allows for a direct comparison of their potency and selectivity.

Compound/AnalogGAT-1 IC50 (µM)GAT-2 IC50 (µM)GAT-3 IC50 (µM)BGT-1 IC50 (µM)SpeciesReference
(±)-Nipecotic Acid838 (rat)1062370Human
(±)-Nipecotic Acid2.63102916Mouse[4]
Guvacine (B1672442)1458 (rat)119-Human
Tiagabine (B1662831) (Gabitril®)0.04-0.075509447210Human/Rat[5][6]
SKF 89976-A0.075509447210Rat[5]
NNC-7110.04-0.077403503570Rat[5][6]
SNAP-5114--5 (rat GAT-3)-Rat/Mouse[7]

Note: IC50 values can vary depending on the experimental conditions and the species from which the transporters are derived.

Comparison with Alternative GABA Uptake Inhibitors

Several other classes of compounds inhibit GABA uptake and serve as important benchmarks for evaluating novel nipecotic acid analogs.

  • Guvacine: An alkaloid from the areca nut, guvacine is a competitive inhibitor of GATs. While less potent than many synthetic nipecotic acid derivatives, it is a valuable research tool.

  • Tiagabine (Gabitril®): A marketed antiepileptic drug, tiagabine is a highly potent and selective GAT-1 inhibitor derived from (R)-nipecotic acid.[2] It serves as a gold standard for GAT-1 inhibition.

  • SNAP-5114: This compound is a semi-selective inhibitor of GAT-3 (in rats) and mGAT4 (in mice), making it a useful tool for studying the physiological roles of these specific transporter subtypes.[7]

  • Vigabatrin (Sabril®): Although it can affect GABA uptake, vigabatrin's primary mechanism of action is the irreversible inhibition of GABA transaminase (GABA-T), the enzyme responsible for GABA degradation.[8]

Experimental Protocols

Synthesis of N-Substituted Nipecotic Acid Analogs

The general synthetic route to N-substituted nipecotic acid analogs involves the N-alkylation of a protected nipecotic acid derivative, typically ethyl nipecotate, followed by deprotection. This compound is a key starting material in this process.

General Procedure:

  • Protection: Nipecotic acid is first protected, for example, as its ethyl ester (ethyl nipecotate). The nitrogen can be protected with a Boc group to form 1-Boc-ethyl nipecotate.

  • N-Alkylation/Amidation: The protected nipecotic acid derivative is then reacted with a suitable alkylating or acylating agent to introduce the desired lipophilic substituent at the nitrogen atom.[9] This is the key step where the structural diversity of the analogs is generated.

  • Deprotection: The protecting groups (e.g., the ethyl ester and the Boc group) are removed to yield the final N-substituted nipecotic acid analog.

[³H]GABA Uptake Inhibition Assay

This is the standard in vitro method to determine the potency of compounds in inhibiting GABA transporters.

Objective: To determine the IC50 value of a test compound for the inhibition of GABA uptake by specific GAT subtypes.

Materials:

  • Cell line stably expressing a specific GAT subtype (e.g., HEK-293 cells transfected with human GAT-1).

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Test compounds (e.g., nipecotic acid analogs) at various concentrations.

  • Assay buffer (e.g., Krebs-Ringer-HEPES).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Cell Culture: Plate the cells expressing the target GAT subtype in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compound for a defined period (e.g., 10-20 minutes) at room temperature.

  • Initiation of Uptake: Add a fixed concentration of [³H]GABA to each well to start the uptake reaction.

  • Termination of Uptake: After a short incubation period (e.g., 1-10 minutes), rapidly stop the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in each well using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of [³H]GABA taken up by the cells.

  • Data Analysis: Plot the percentage of inhibition of [³H]GABA uptake against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

Caption: GABAergic synapse showing GABA release, receptor binding, and reuptake via GATs.

experimental_workflow start Start: Synthesize Nipecotic Acid Analogs prepare_cells Prepare cells expressing specific GAT subtypes start->prepare_cells pre_incubate Pre-incubate cells with test compounds prepare_cells->pre_incubate add_radioligand Add [3H]GABA to initiate uptake pre_incubate->add_radioligand terminate_uptake Terminate uptake and wash cells add_radioligand->terminate_uptake measure_activity Lyse cells and measure radioactivity terminate_uptake->measure_activity analyze_data Analyze data and determine IC50 values measure_activity->analyze_data sar_analysis Structure-Activity Relationship Analysis analyze_data->sar_analysis compare Compare with alternative inhibitors analyze_data->compare end End: Identify lead compounds sar_analysis->end compare->end

Caption: Experimental workflow for the evaluation of nipecotic acid analogs as GABA uptake inhibitors.

References

A Comparative Guide to Novel N-Substituted Nipecotic Acid Derivatives: A Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel N-substituted nipecotic acid derivatives, focusing on their biological performance as inhibitors of GABA transporters (GATs). The information presented is collated from recent scientific literature and is intended to aid researchers in the fields of neuroscience, pharmacology, and medicinal chemistry in their drug discovery and development efforts. The data herein focuses on the structure-activity relationships (SAR) of these compounds, highlighting their potency and selectivity for different GAT subtypes.

Introduction to N-Substituted Nipecotic Acid Derivatives

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its dysregulation is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1] GABA transporters (GATs) are crucial for regulating GABAergic neurotransmission by removing GABA from the synaptic cleft.[2] Consequently, inhibiting GATs to increase synaptic GABA concentrations represents a key therapeutic strategy.[3] Nipecotic acid, a cyclic analog of GABA, is a potent inhibitor of GABA uptake but suffers from poor blood-brain barrier (BBB) penetration.[3][4] N-substitution of nipecotic acid with lipophilic moieties has been a successful strategy to overcome this limitation, leading to the development of potent, orally active anticonvulsant drugs like Tiagabine.[3][5] This guide focuses on the biological evaluation of novel N-substituted nipecotic acid derivatives, comparing their inhibitory potency and selectivity across different GAT subtypes.

Comparative Analysis of Inhibitory Potency

The inhibitory potency of various N-substituted nipecotic acid derivatives against murine GABA transporters (mGAT1-mGAT4) and human GAT3 (hGAT-3) is summarized in the tables below. The data is presented as pIC50 values, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Derivatives with Allenic Spacers
CompoundSpacer LengthSubstitutionmGAT1 (pIC50)mGAT2 (pIC50)mGAT3 (pIC50)mGAT4 (pIC50)hGAT-3 (pIC50)Reference
rac-64-carbonUnsubstituted3.89----[6]
rac-8a4-carbonSingle aromatic5.13 ± 0.11----[6]
(S)-8d (DDPM-3960)4-carbonBis(4-chlorophenyl)---6.59 ± 0.016.49 ± 0.10[7]
rac-21p4-carbono-terphenyl6.78 ± 0.08----[8]
Derivatives with Alkene and Alkyne Spacers
CompoundSpacer TypeKey Structural FeaturemGAT1 (pIC50)mGAT4 (pIC50)Reference
rac-7jcis-alkeneFour-carbon atom spacer6.00 ± 0.044.82[9]
(S)-SNAP-5114alkyneReference compound-Potent inhibitor[10]
Other Derivatives
CompoundClassKey FindingReference
Nipecotic tyrosine ester (6)ProdrugShowed significant dose-dependent anticonvulsant activity in vivo.[4]
Amidated ethyl nipecotate derivativesMulti-target agentsExhibited antioxidant, anti-inflammatory, and acetylcholinesterase inhibitory activity.[11][12]

Key Experimental Protocols

The biological data presented in this guide were primarily obtained through two key in vitro assays: [³H]GABA uptake assays and Mass Spectrometry (MS) Binding Assays.

[³H]GABA Uptake Inhibition Assay

This assay is a functional measurement of the inhibition of GABA transport into cells expressing specific GAT subtypes.

Objective: To determine the IC50 value of a test compound for its ability to inhibit the uptake of radiolabeled GABA.

General Protocol:

  • Cell Culture: HEK293 or COS-7 cells are stably transfected to express a specific murine or human GAT subtype (e.g., mGAT1, mGAT4, hGAT-3).[6][9]

  • Assay Preparation: Cells are seeded in multi-well plates and grown to confluence.

  • Incubation: The cells are washed and pre-incubated with the test compound at various concentrations.

  • GABA Uptake: A solution containing [³H]GABA is added to the wells, and the cells are incubated for a short period to allow for GABA uptake.

  • Termination and Lysis: The uptake is stopped by washing with ice-cold buffer. The cells are then lysed to release the intracellular contents.

  • Scintillation Counting: The amount of [³H]GABA taken up by the cells is quantified using a liquid scintillation counter.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (no compound). The IC50 value is then determined by fitting the data to a dose-response curve. The pIC50 is calculated as -log(IC50).

Mass Spectrometry (MS) Binding Assay

This assay measures the direct binding of a test compound to the GAT, providing information on its binding affinity (Ki).

Objective: To determine the Ki value of a test compound for a specific GAT subtype.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells overexpressing the target GAT subtype.

  • Incubation: The membranes are incubated with a known radioligand (a compound that binds to the GAT with high affinity) and the test compound at various concentrations in a competitive binding format.

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioligand is quantified.

  • Data Analysis: The displacement of the radioligand by the test compound is used to calculate the Ki value of the test compound, which represents its binding affinity. The pKi is calculated as -log(Ki).[8]

Visualizing Pathways and Processes

To better understand the context of this research, the following diagrams illustrate the GABAergic synapse and a typical experimental workflow for screening novel GAT inhibitors.

GABAergic_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GABA Glutamate->GABA GAD GABA_Vesicle GABA Vesicle Synaptic_Cleft Synaptic Cleft GABA_Vesicle->Synaptic_Cleft Exocytosis GABA->GABA_Vesicle VGAT GABA_Receptor GABA Receptor Cl_channel Cl- Influx GABA_Receptor->Cl_channel Opens Synaptic_Cleft->GABA_Receptor Binding GAT1 GAT1 Synaptic_Cleft->GAT1 Reuptake Presynaptic_Neuron Presynaptic_Neuron GAT1->Presynaptic_Neuron Recycling

Caption: The GABAergic synapse illustrating GABA synthesis, release, receptor binding, and reuptake by GAT1.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Design Compound Design & Synthesis Purification Purification & Characterization Design->Purification Primary_Screening Primary Screening ([³H]GABA Uptake Assay) Purification->Primary_Screening Secondary_Screening Secondary Screening (MS Binding Assay) Primary_Screening->Secondary_Screening Active Hits Selectivity_Panel Selectivity Profiling (mGAT1-4) Secondary_Screening->Selectivity_Panel PK_Studies Pharmacokinetic Studies (BBB Penetration) Selectivity_Panel->PK_Studies Lead Candidates Efficacy_Models Efficacy Models (e.g., Seizure Models) PK_Studies->Efficacy_Models

Caption: A typical experimental workflow for the discovery and evaluation of novel GAT inhibitors.

Conclusion

The development of novel N-substituted nipecotic acid derivatives continues to be a promising avenue for the discovery of new therapeutics for neurological disorders. The structure-activity relationship studies highlighted in this guide demonstrate that modifications to the N-substituent, particularly the nature and length of the spacer and the terminal lipophilic group, significantly impact the potency and selectivity of these compounds for different GAT subtypes. The data presented herein, along with the outlined experimental protocols, provide a valuable resource for researchers working to design the next generation of GAT inhibitors with improved efficacy and side-effect profiles. Further in vivo studies are necessary to fully elucidate the therapeutic potential of these novel derivatives.

References

A Researcher's Guide to Assessing the Purity and Identity of Synthesized 1-Boc-Nipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and correct identity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for assessing the quality of 1-Boc-Nipecotic acid, a key building block in the synthesis of various pharmaceuticals. Experimental data is presented to support the comparison, and detailed protocols for key analytical techniques are provided.

Introduction to this compound

This compound, also known as 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, is a derivative of nipecotic acid where the amine group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is widely used in peptide synthesis and the development of neurologically active compounds. Given its chiral nature, with a stereocenter at the C3 position of the piperidine (B6355638) ring, it is crucial to not only determine the chemical purity but also the enantiomeric purity of the synthesized product.

Comparative Analysis of Analytical Techniques

A multi-pronged analytical approach is essential for the comprehensive characterization of this compound. The following table summarizes the key techniques, their principles, and the type of information they provide.

Analytical TechniquePrincipleInformation ObtainedTypical Purity Levels
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase.Enantiomeric purity (e.g., enantiomeric excess, ee%), chemical purity.>98%
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C) Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation, identification of impurities (residual solvents, starting materials, byproducts).>95% (by qNMR)
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight confirmation, fragmentation pattern for structural elucidation.N/A (confirms identity)
Melting Point Analysis Temperature at which a solid transitions to a liquid.Preliminary indication of purity (impurities lower and broaden the melting point range).Sharp range (e.g., 165-169 °C for the (S)-enantiomer) indicates high purity.[1]
Optical Rotation Rotation of plane-polarized light by a chiral compound.Confirmation of the predominant enantiomer and its optical purity.Specific rotation value (e.g., [α]²²/D +57°, c = 1 in chloroform (B151607) for the (S)-enantiomer) indicates enantiomeric purity.[1]

Experimental Protocols

Detailed methodologies for the most critical analytical techniques are provided below.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric and chemical purity of this compound.

Instrumentation: A standard HPLC system equipped with a UV detector.

Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns are often effective for the separation of N-protected amino acids. A suitable option is a cellulose (B213188) or amylose-based column, such as a Chiralpak® series column.

Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid (0.1% v/v), can improve peak shape and resolution. A typical starting mobile phase composition would be 90:10 (v/v) n-Hexane:Isopropanol with 0.1% TFA.

Flow Rate: 1.0 mL/min.

Detection: UV at 210 nm.

Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of the mobile phase.

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of the sample solution.

  • Run the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Identify the peaks corresponding to the (R)- and (S)-enantiomers by comparing with a racemic standard or individual enantiomeric standards if available.

  • Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers: ee% = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

  • Determine the chemical purity by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and identify any impurities.

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

¹H NMR Spectroscopy:

  • Expected Chemical Shifts (in CDCl₃):

    • ~1.45 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protecting group.

    • ~1.6-2.0 ppm (multiplet, 4H): Protons at the C4 and C5 positions of the piperidine ring.

    • ~2.5-3.8 ppm (multiplet, 5H): Protons at the C2, C3, and C6 positions of the piperidine ring.

    • ~10-12 ppm (broad singlet, 1H): Proton of the carboxylic acid group (this signal may be broad and its position can vary depending on concentration and solvent).

  • Impurity Analysis: Look for signals that do not correspond to the product. Common impurities include:

    • Residual Solvents: The chemical shifts of common laboratory solvents are well-documented. For example, a singlet around 7.26 ppm in CDCl₃ indicates the presence of residual chloroform.

    • Unreacted Starting Material (Nipecotic Acid): The absence of the Boc group signal at ~1.45 ppm and different chemical shifts for the piperidine ring protons would indicate the presence of the starting material.

    • Byproducts: Depending on the synthetic route, byproducts may be present. For example, if di-tert-butyl dicarbonate (B1257347) was used for the Boc protection, unreacted anhydride (B1165640) or its byproducts might be observed.

¹³C NMR Spectroscopy:

  • Expected Chemical Shifts (in CDCl₃):

    • ~28.4 ppm: Carbons of the methyl groups of the Boc protecting group.

    • ~24-45 ppm: Carbons of the piperidine ring (C2-C6).

    • ~80.0 ppm: Quaternary carbon of the Boc protecting group.

    • ~155 ppm: Carbonyl carbon of the Boc protecting group.

    • ~175 ppm: Carbonyl carbon of the carboxylic acid group.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Instrumentation: A mass spectrometer, typically coupled with a chromatographic system (LC-MS or GC-MS) or for direct infusion. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

Expected Results:

  • Molecular Weight: The molecular weight of this compound is 229.27 g/mol .

  • Mass Spectrum: In positive ion mode ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 230.3. Depending on the conditions, adducts with sodium [M+Na]⁺ (m/z ~252.3) or potassium [M+K]⁺ (m/z ~268.4) may also be observed. A characteristic fragmentation pattern may be observed in MS/MS experiments, often involving the loss of the Boc group or the carboxylic acid moiety.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive assessment of synthesized this compound.

This compound Analysis Workflow Workflow for Purity and Identity Assessment of this compound cluster_synthesis Synthesis & Initial Workup cluster_preliminary Preliminary Purity Assessment cluster_confirmation Structural & Identity Confirmation cluster_quantification Quantitative Purity Assessment cluster_results Final Assessment Synthesis Synthesized this compound MeltingPoint Melting Point Analysis Synthesis->MeltingPoint OpticalRotation Optical Rotation Synthesis->OpticalRotation NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS ChiralHPLC Chiral HPLC Synthesis->ChiralHPLC PureProduct Pure & Correct Product MeltingPoint->PureProduct Sharp Range ImpureProduct Impure or Incorrect Product MeltingPoint->ImpureProduct Broad/Depressed Range OpticalRotation->PureProduct Correct Value OpticalRotation->ImpureProduct Incorrect/Zero Value NMR->PureProduct Expected Spectra NMR->ImpureProduct Unexpected Signals MS->PureProduct Correct m/z MS->ImpureProduct Incorrect m/z ChiralHPLC->PureProduct High Purity & ee% ChiralHPLC->ImpureProduct Low Purity or ee%

Workflow for Purity and Identity Assessment

Comparison with Alternative Methods

While HPLC, NMR, and MS are the gold standard for the analysis of this compound, other techniques can also be employed, particularly for chiral analysis.

Alternative TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography (GC) with a Chiral Stationary Phase Separation of volatile derivatives in the gas phase based on their interaction with a chiral stationary phase.High resolution and sensitivity.Requires derivatization to increase volatility, which adds an extra step and potential for side reactions.
Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase Separation using a supercritical fluid as the mobile phase.Faster separations and lower solvent consumption compared to HPLC.Requires specialized instrumentation.
Capillary Electrophoresis (CE) with a Chiral Selector Separation of ions in a capillary based on their electrophoretic mobility in the presence of a chiral selector.High efficiency, small sample volume required.Lower sensitivity for some applications, can be more complex to optimize.

Conclusion

A combination of chromatographic and spectroscopic techniques is indispensable for the rigorous assessment of synthesized this compound. Chiral HPLC is paramount for determining the crucial enantiomeric purity, while NMR and MS provide definitive structural confirmation and identification of chemical impurities. By employing the detailed protocols and comparative information in this guide, researchers can confidently ascertain the quality of their synthesized material, ensuring the reliability and reproducibility of their subsequent research and development efforts.

References

comparative study of different protecting groups for nipecotic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly used protecting groups for the secondary amine and carboxylic acid functionalities of nipecotic acid. The selection of an appropriate protecting group is critical in the multi-step synthesis of nipecotic acid derivatives, ensuring chemoselectivity and high yields. This document offers an objective analysis of the performance of various protecting groups, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.

Introduction to Nipecotic Acid and the Role of Protecting Groups

Nipecotic acid, a piperidine-3-carboxylic acid, is a potent inhibitor of gamma-aminobutyric acid (GABA) uptake and serves as a crucial scaffold in medicinal chemistry for the development of anticonvulsant and neuroprotective agents.[1][2][3][4][5][6][7] Its structure contains two reactive functional groups: a secondary amine and a carboxylic acid.[3] To achieve selective modification of one group without interference from the other, a robust protection-deprotection strategy is essential.[8][9] This guide explores the most effective protecting groups for both functionalities.

Protecting the Secondary Amine of Nipecotic Acid

The secondary amine in nipecotic acid is nucleophilic and requires protection to prevent unwanted side reactions during the modification of the carboxylic acid group. The most common protecting groups for amines are the tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) groups.[10]

Protecting GroupReagentTypical Protection ConditionsTypical Deprotection ConditionsAdvantagesDisadvantages
Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂OBase (e.g., NaHCO₃, Et₃N), Solvent (e.g., THF/H₂O, MeOH), Room Temperature[11][12]Strong Acid (e.g., TFA, HCl in dioxane)[11][13]Stable to a wide range of non-acidic conditions; Deprotection yields volatile byproducts.[11]Labile to strong acids.
Cbz Benzyl (B1604629) chloroformate (Cbz-Cl)Base (e.g., NaHCO₃), Solvent (e.g., THF/H₂O), 0 °C to Room Temperature[14]Catalytic Hydrogenolysis (H₂, Pd/C)[14][15]Stable to acidic and basic conditions; Orthogonal to Boc.[14]Requires specialized equipment for hydrogenation; Not suitable for molecules with other reducible functional groups.

Diagram 1: Protection of Nipecotic Acid's Amine Group

Caption: Reaction schemes for N-Boc and N-Cbz protection of nipecotic acid.

Protocol 1: N-Boc Protection of Nipecotic Acid [11][12]

  • Dissolve nipecotic acid (1.0 eq) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (NaHCO₃, 2.0 eq).

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo.

  • Purify the resulting N-Boc-nipecotic acid by silica (B1680970) gel column chromatography.

Protocol 2: N-Cbz Protection of Nipecotic Acid [14]

  • Dissolve nipecotic acid (1.0 eq) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (NaHCO₃, 2.0 eq).

  • Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.5 eq) dropwise.

  • Stir the reaction at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude N-Cbz-nipecotic acid by silica gel column chromatography.

Protecting the Carboxylic Acid of Nipecotic Acid

The carboxylic acid group is typically protected as an ester to prevent its interference in reactions involving the amine functionality. Common ester protecting groups include Methyl, Benzyl, and tert-Butyl esters.[8][16]

Protecting GroupFormation MethodDeprotection ConditionsAdvantagesDisadvantages
Methyl Ester Fischer esterification (MeOH, H⁺ catalyst) or reaction with diazomethane.Acid or base-catalyzed hydrolysis.[16]Simple to introduce.Deprotection conditions can be harsh and may affect other functional groups.
Benzyl Ester Reaction with benzyl bromide (BnBr) or benzyl alcohol with a coupling agent.[17][18]Catalytic hydrogenolysis (H₂, Pd/C).[8][17]Stable to both acidic and basic conditions; Orthogonal to Boc and acid-labile groups.Requires hydrogenation for removal, which can affect other reducible groups.
tert-Butyl Ester Reaction with isobutylene (B52900) and a strong acid catalyst or with di-tert-butyl dicarbonate.[19][20][21]Acid-catalyzed hydrolysis (e.g., TFA).[19][20][22]Stable to basic and nucleophilic conditions; Deprotection is clean.Sensitive to acidic conditions.

Diagram 2: Protection of Nipecotic Acid's Carboxylic Acid Group

Caption: Reaction schemes for the formation of various nipecotic acid esters.

Protocol 3: Benzyl Ester Protection of N-Boc-Nipecotic Acid [17]

  • Dissolve N-Boc-nipecotic acid (1.0 eq) in a suitable solvent such as DMF.

  • Add a base, for example, potassium carbonate (K₂CO₃, 1.5 eq).

  • Add benzyl bromide (BnBr, 1.2 eq) and stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product, N-Boc-nipecotic acid benzyl ester, by silica gel column chromatography.

Protocol 4: tert-Butyl Ester Protection of N-Cbz-Nipecotic Acid [19][20]

  • Suspend N-Cbz-nipecotic acid (1.0 eq) in dichloromethane (B109758) (DCM).

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Add tert-butanol (B103910) (1.5 eq) and stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the resulting N-Cbz-nipecotic acid tert-butyl ester by silica gel column chromatography.

Orthogonal Protection Strategies

For the synthesis of complex nipecotic acid derivatives, an orthogonal protection strategy is often employed. This allows for the selective deprotection of one functional group while the other remains protected. A common orthogonal strategy for nipecotic acid involves the use of an acid-labile Boc group for the amine and a hydrogenolysis-labile Benzyl ester for the carboxylic acid.

Diagram 3: Orthogonal Protection and Deprotection Workflow

G Nipecotic_Acid Nipecotic Acid N_Boc_Protection N-Boc Protection Nipecotic_Acid->N_Boc_Protection N_Boc_Nipecotic_Acid N-Boc-Nipecotic Acid N_Boc_Protection->N_Boc_Nipecotic_Acid Benzyl_Esterification Benzyl Esterification N_Boc_Nipecotic_Acid->Benzyl_Esterification Fully_Protected N-Boc-Nipecotic Acid Benzyl Ester Benzyl_Esterification->Fully_Protected Boc_Deprotection Acidic Deprotection (TFA) Fully_Protected->Boc_Deprotection Amine_Free Nipecotic Acid Benzyl Ester Boc_Deprotection->Amine_Free Amine_Modification Amine Modification Amine_Free->Amine_Modification Modified_Ester Modified Nipecotic Acid Benzyl Ester Amine_Modification->Modified_Ester Benzyl_Deprotection Hydrogenolysis (H₂, Pd/C) Modified_Ester->Benzyl_Deprotection Final_Product Final Modified Nipecotic Acid Benzyl_Deprotection->Final_Product

References

A Comparative Guide to Analytical Methods for 1-Boc-Nipecotic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1-Boc-Nipecotic acid, a key building block in pharmaceutical synthesis, is crucial for ensuring the quality, consistency, and efficacy of final products. This guide provides an objective comparison of two primary analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The selection between these methods is contingent on specific analytical requirements such as sensitivity, selectivity, and the complexity of the sample matrix.

Executive Summary: Method Performance at a Glance

LC-MS/MS distinguishes itself with superior sensitivity and selectivity, positioning it as the premier choice for trace-level quantification and for analyses within complex biological matrices. Conversely, HPLC-UV presents a cost-effective and robust solution for routine analysis of samples with higher concentrations, such as in the quality control of bulk materials. The tert-butyloxycarbonyl (Boc) protecting group on this compound imparts sufficient hydrophobicity for effective separation via reversed-phase chromatography.

Quantitative Data Comparison

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the analysis of this compound. These values are representative and may vary based on specific instrumentation and experimental conditions.

Performance MetricHPLC-UVLC-MS/MS (with derivatization)
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL0.03 - 0.3 ng/mL
Linearity (R²) > 0.99> 0.99
Precision (%RSD) < 5%< 10%
Accuracy (Recovery %) 95 - 105%90 - 110%
Selectivity GoodExcellent
Throughput ModerateHigh
Cost per Sample LowHigh
Instrumentation Cost ModerateHigh

Experimental Workflows

The selection of an analytical method dictates the experimental approach, from sample preparation to data acquisition. The following diagrams illustrate the typical workflows for both HPLC-UV and LC-MS/MS analysis of this compound.

cluster_0 HPLC-UV Experimental Workflow prep Sample Preparation (Dissolution in Mobile Phase) hplc HPLC System (Pump, Injector, Column) prep->hplc Injection uv UV Detector hplc->uv data Data Acquisition & Analysis (Chromatogram) uv->data

HPLC-UV Experimental Workflow for this compound.

cluster_1 LC-MS/MS Experimental Workflow prep Sample Preparation (Dissolution) deriv Derivatization (e.g., with 3-NPH) prep->deriv lc LC System (Pump, Injector, Column) deriv->lc Injection ms Tandem Mass Spectrometer (Ion Source, Quadrupoles, Detector) lc->ms data Data Acquisition & Analysis (Mass Spectrum) ms->data

LC-MS/MS Experimental Workflow for this compound.

Detailed Experimental Protocols

Below are representative protocols for the quantification of this compound using HPLC-UV and LC-MS/MS. These should be optimized for specific laboratory conditions and instrumentation.

Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is suitable for the direct analysis of this compound, leveraging the UV absorbance of the Boc-protecting group.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Dissolve the sample in the initial mobile phase composition.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection: 210 nm.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For enhanced sensitivity and selectivity, particularly in complex matrices, an LC-MS/MS method with a derivatization step is recommended. Carboxylic acids can be challenging to analyze directly by LC-MS due to their polarity; derivatization improves their chromatographic retention and ionization efficiency.[1]

  • Sample Preparation and Derivatization:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water mixture).

    • Prepare a series of calibration standards by diluting the stock solution.

    • To 100 µL of the standard or sample solution, add a solution of a derivatizing agent such as 3-nitrophenylhydrazine (B1228671) (3-NPH) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[1]

    • Incubate the mixture to ensure complete reaction.

    • Quench the reaction and dilute the sample with the initial mobile phase.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B over a 10-15 minute run time.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MS Detection: Multiple Reaction Monitoring (MRM) of the precursor-product ion transition for the derivatized this compound.

Logical Relationships in Method Selection

The decision between HPLC-UV and LC-MS/MS is guided by the specific goals of the analysis. The following diagram illustrates the logical considerations for method selection.

cluster_decision Decision Criteria cluster_methods Recommended Method start Analytical Goal for This compound sensitivity High Sensitivity Required? (e.g., trace analysis, biological matrix) start->sensitivity routine_qc Routine QC / High Concentration? sensitivity->routine_qc No lcms LC-MS/MS (High Sensitivity & Selectivity) sensitivity->lcms Yes routine_qc->lcms No (if high specificity is still needed) hplcuv HPLC-UV (Cost-Effective & Robust) routine_qc->hplcuv Yes

Decision Tree for Analytical Method Selection.

References

Evaluating the In Vivo Efficacy of Nipecotic Acid Prodrugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the in vivo efficacy of various prodrugs of 1-Boc-Nipecotic acid, a potent inhibitor of gamma-aminobutyric acid (GABA) uptake. Due to its hydrophilic nature, nipecotic acid itself poorly penetrates the blood-brain barrier (BBB), limiting its therapeutic potential as an anticonvulsant when administered systemically.[1][2] To overcome this limitation, several prodrug strategies have been developed to enhance brain delivery and in vivo efficacy.

While direct in vivo efficacy data for this compound as a standalone prodrug is limited in the reviewed literature, with N-Boc-nipecotic acid primarily serving as a key intermediate in the synthesis of other derivatives, extensive research is available on various ester and amide prodrugs of nipecotic acid.[3][4] This guide focuses on comparing the in vivo performance of these alternative prodrugs, providing valuable insights into effective strategies for brain-targeting GABA uptake inhibitors.

Comparative In Vivo Anticonvulsant Efficacy

The following tables summarize the in vivo anticonvulsant activity of different nipecotic acid prodrugs from various studies. The primary models used are chemically-induced seizures in mice, which are well-established for screening potential antiepileptic drugs.

Prodrug DerivativeAnimal ModelSeizure Induction AgentRoute of AdministrationEfficacy (ED50)Time of Peak EffectCitation
m-Nitrophenyl-3-piperidinecarboxylate (MNPC) MouseBicuculline (B1666979) (Clonic Seizures)Subcutaneous157.8 mg/kg60 min[1]
MouseBicuculline (Tonic Seizures)Subcutaneous138.8 mg/kg60 min[1]
MouseIsoniazid (Tonic Seizures)Subcutaneous76.7 mg/kg60 min[1]
MousePentylenetetrazol (Clonic Seizures)Subcutaneous235.9 mg/kg60 min[1]
Nipecotic Acid-L-serine Ester MousePentylenetetrazol (PTZ)IntraperitonealSignificant delay in convulsion onset at 15 mg/kg and 30 mg/kg1 hour post-administration[3]
Nipecotic Acid Tyrosine Ester DBA/2 MiceAudiogenic SeizuresIntraperitonealSignificant dose-dependent protectionNot specified[5]
n-Butyl Nipecotate RatN/A (Pharmacokinetic study)Intravenous & IntranasalAchieved detectable brain levels of nipecotic acidN/A[6]
Nipecotic Acid (Unmodified) DBA/2 MiceAudiogenic SeizuresIntraperitonealInactiveNot applicable[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. Below are representative protocols for key experiments cited in the literature.

Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is widely used to identify compounds that can raise the seizure threshold.

  • Animals: Male Swiss albino mice weighing 20-25g are typically used.

  • Housing: Animals are housed in groups with free access to food and water and maintained on a 12-hour light/dark cycle.

  • Drug Administration: The test compound (e.g., Nipecotic acid-L-serine ester) is dissolved in a suitable vehicle (e.g., saline) and administered intraperitoneally (i.p.) at various doses (e.g., 15 and 30 mg/kg). A control group receives the vehicle only.

  • Seizure Induction: One hour after drug administration, pentylenetetrazol (PTZ) is injected subcutaneously (s.c.) at a convulsant dose (e.g., 85 mg/kg).[3]

  • Observation: Mice are observed for 30 minutes for the onset and severity of seizures. Key parameters to measure include the latency to the first myoclonic jerk and the occurrence of generalized clonic-tonic seizures.

  • Data Analysis: The percentage of animals protected from seizures in each group is calculated. The dose that protects 50% of the animals (ED50) can be determined using probit analysis.

Bicuculline-Induced Seizure Model

This model assesses the efficacy of compounds against seizures mediated by the blockade of GABA-A receptors.

  • Animals: Male mice are used.

  • Drug Administration: The test compound (e.g., m-Nitrophenyl-3-piperidinecarboxylate) is administered subcutaneously at various doses.

  • Seizure Induction: At the time of expected peak effect (e.g., 60 minutes post-drug administration), a lethal dose of bicuculline is injected.[1]

  • Observation: The number of animals protected from tonic-clonic seizures and death is recorded.

  • Data Analysis: The ED50 for protection against both clonic and tonic seizures is calculated.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate the GABAergic signaling pathway and a typical experimental workflow for evaluating anticonvulsant prodrugs.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Synthesis GABA GABA GAD->GABA Synthesis Vesicular GABA\nTransporter (VGAT) Vesicular GABA Transporter (VGAT) GABA->Vesicular GABA\nTransporter (VGAT) Synaptic Vesicle Synaptic Vesicle Vesicular GABA\nTransporter (VGAT)->Synaptic Vesicle GABA (extracellular) GABA (extracellular) Synaptic Vesicle->GABA (extracellular) Release GABA-A Receptor GABA-A Receptor GABA (extracellular)->GABA-A Receptor Binding GABA Transporter (GAT1) GABA Transporter (GAT1) GABA (extracellular)->GABA Transporter (GAT1) Reuptake Cl- Influx Cl- Influx GABA-A Receptor->Cl- Influx Activation Hyperpolarization\n(Inhibition) Hyperpolarization (Inhibition) Cl- Influx->Hyperpolarization\n(Inhibition) Presynaptic Neuron Presynaptic Neuron GABA Transporter (GAT1)->Presynaptic Neuron Glia Glia GABA Transporter (GAT1)->Glia Nipecotic Acid Prodrug Nipecotic Acid Prodrug Nipecotic Acid Prodrug->GABA Transporter (GAT1) Inhibition

Caption: GABAergic signaling pathway and the site of action for nipecotic acid prodrugs.

Experimental_Workflow A Animal Acclimatization B Prodrug Administration (Varying Doses) A->B C Control Group (Vehicle Administration) A->C D Seizure Induction (e.g., PTZ, Bicuculline) B->D G Pharmacokinetic Analysis (Optional: Brain Tissue Collection) B->G C->D E Behavioral Observation (Seizure Scoring, Latency) D->E F Data Analysis (ED50 Calculation, Statistical Tests) E->F H Measurement of Nipecotic Acid Levels in Brain G->H

Caption: General experimental workflow for in vivo evaluation of anticonvulsant prodrugs.

References

Safety Operating Guide

Safe Disposal of 1-Boc-Nipecotic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 1-Boc-Nipecotic acid, a common reagent in organic synthesis. Adherence to these protocols is essential to mitigate risks and maintain a safe research environment.

Hazard Profile and Safety Precautions

This compound is a solid that can cause skin, eye, and respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Personal Protective Equipment (PPE) for this compound
Eye Protection Goggles (meeting European standard EN 166 or equivalent)[3][1]
Hand Protection Protective gloves[3][1]
Skin and Body Protection Long-sleeved clothing[3]
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary for large quantities or in situations with potential for significant dust generation.[3]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[4] It is classified as a chemical waste that should not be disposed of in regular trash or down the sewer drain.[5][6]

1. Waste Collection and Segregation:

  • Solid Waste: Collect waste this compound, including any contaminated materials such as absorbent paper or personal protective equipment (PPE), in a designated and clearly labeled hazardous waste container.[7] The container should be made of a compatible material, such as plastic, and have a secure, leak-proof lid.[5][7]

  • Liquid Waste (Rinsate): Any solvent used to rinse glassware or equipment that has come into contact with this compound must be collected as hazardous waste. This rinsate should be stored in a separate, compatible, and clearly labeled liquid hazardous waste container.[8][9]

  • Segregation: Store the this compound waste container segregated from incompatible materials, particularly bases.[7][10]

2. Labeling of Hazardous Waste Containers:

Proper labeling is crucial for safe handling and disposal by your institution's Environmental Health and Safety (EHS) department. The label must include the following information:[5][8]

  • The words "Hazardous Waste"

  • Full chemical name: "this compound" (avoid abbreviations)

  • Quantity of waste in the container

  • Date of waste generation

  • Your name, department, and contact information

  • Appropriate hazard pictograms (e.g., irritant)

3. Storage of Hazardous Waste:

  • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated secondary containment area to prevent spills.[7]

  • The storage area should be away from general laboratory traffic.

4. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for your hazardous waste.[5] Do not attempt to dispose of the chemical waste through any other means.

5. Disposal of Empty Containers:

  • To dispose of an empty this compound container as regular trash, it must be triple-rinsed with a suitable solvent.[8][9]

  • The rinsate from each rinse must be collected and treated as hazardous waste.[8][9]

  • After triple-rinsing, deface or remove the original label from the container before placing it in the regular trash.[9]

Spill Management

In the event of a spill, ensure adequate ventilation and wear the appropriate PPE.[3] The spilled solid should be carefully swept up and shoveled into a suitable, labeled container for disposal as hazardous waste.[3][11] Avoid creating dust.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Waste Generated: This compound is_solid Is the waste solid (powder, contaminated items)? start->is_solid is_liquid Is the waste liquid (rinsate)? is_solid->is_liquid No collect_solid Collect in a labeled solid hazardous waste container. is_solid->collect_solid Yes is_container Is it an empty container? is_liquid->is_container No collect_liquid Collect in a labeled liquid hazardous waste container. is_liquid->collect_liquid Yes triple_rinse Triple-rinse container with a suitable solvent. is_container->triple_rinse Yes end Disposal Complete is_container->end No store_waste Store waste in a designated secondary containment area. collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect rinsate as hazardous liquid waste. triple_rinse->collect_rinsate dispose_container Deface label and dispose of container in regular trash. triple_rinse->dispose_container collect_rinsate->store_waste dispose_container->end contact_ehs Contact EHS for waste pickup. store_waste->contact_ehs contact_ehs->end

Caption: Decision-making workflow for this compound waste disposal.

References

Essential Safety and Operational Guide for Handling 1-Boc-Nipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-Boc-Nipecotic acid. The following procedural guidance is designed to ensure safe laboratory practices and mitigate risks associated with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure.

Summary of Recommended Personal Protective Equipment

PPE CategorySpecificationStandard
Eye Protection Goggles or safety glasses with side-shields.European Standard EN 166 or OSHA 29 CFR 1910.133.[1][2][5][6]
Hand Protection Protective gloves.-
Skin and Body Protection Long-sleeved clothing.-
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask is recommended.[5]NIOSH/MSHA or European Standard EN 136 / EN 149.[1]
Safe Handling and Storage

Engineering Controls:

  • Ensure adequate ventilation in the work area. The use of a chemical fume hood is recommended, especially when handling the solid form to avoid dust formation.[5][6]

  • Eyewash stations and safety showers must be readily accessible in the immediate work area.[6][7]

Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is correctly worn.

  • Dispensing: Avoid creating dust when weighing or transferring the solid material.[5]

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly.

  • General Hygiene: Wash hands thoroughly after handling the compound and before leaving the laboratory.[5] Do not eat, drink, or smoke in the laboratory.[8]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[5][6]

Spill and Disposal Plan

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, sweep up the solid material and place it in a suitable, labeled container for disposal.[5] Avoid generating dust.[5]

  • Decontamination: Clean the spill area thoroughly.

Waste Disposal:

  • Dispose of waste material in accordance with local, regional, and national environmental regulations.[2] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[6]

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][2]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[1][2]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention if symptoms occur.[1][2]

Procedural Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Verify Engineering Controls (Fume Hood, Eyewash, Shower) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Weigh Solid in Ventilated Area C->D Proceed to Handling E Prepare Solution in Fume Hood D->E F Conduct Experiment E->F G Decontaminate Glassware & Surfaces F->G Experiment Complete J Spill Response F->J If Spill Occurs K Personal Exposure Response F->K If Exposure Occurs H Segregate Waste (Solid, Liquid, Contaminated PPE) G->H I Dispose of Waste per Institutional Guidelines H->I

Caption: Workflow for Safe Handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。